molecular formula C9H7ClN2 B2738491 1-(4-chlorophenyl)-1H-pyrazole CAS No. 25419-86-7

1-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B2738491
CAS No.: 25419-86-7
M. Wt: 178.62
InChI Key: CLGKHQCZJWOXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1H-pyrazole (CAS 25419-86-7) is a versatile pyrazole-based chemical scaffold of significant interest in medicinal chemistry and agrochemical research . Its core structure, featuring a chlorophenyl substituent, serves as a fundamental building block for synthesizing more complex molecules . Researchers utilize this compound as a key precursor in the development of polysubstituted pyrazoles, which are a prominent class of compounds studied for their diverse pharmacological properties . The pyrazole moiety is a privileged structure in drug discovery, present in compounds with documented antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . In particular, derivatives of this compound have been investigated as potential antitumor and anti-HCV agents in scientific studies . The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKHQCZJWOXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and detailed analytical characterization of 1-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a core structural motif in numerous pharmaceuticals, including anti-inflammatory agents and kinase inhibitors, making facile and reliable synthetic routes to its derivatives crucial for drug discovery and development.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Strategic Approach to Synthesis: The Knorr Pyrazole Annulation

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its synthetic equivalent.[4][5] For the target molecule, this compound, our strategy involves the reaction of 4-chlorophenylhydrazine with a stable and commercially available precursor to malondialdehyde, namely 1,1,3,3-tetramethoxypropane.

Causality of Reagent Selection:

  • 4-Chlorophenylhydrazine Hydrochloride: While the free base can be used, the hydrochloride salt is significantly more stable, has a longer shelf life, and is less toxic.[6] It is readily converted to the reactive free hydrazine in situ or by a simple basic workup.

  • 1,1,3,3-Tetramethoxypropane: Malondialdehyde itself is unstable and prone to polymerization. 1,1,3,3-tetramethoxypropane serves as a stable "protected" form, which, under the acidic reaction conditions, hydrolyzes to generate the required 1,3-dicarbonyl moiety for the cyclization reaction.[7][8][9] This approach ensures a controlled and high-yielding transformation.[10]

The overall reaction proceeds via an acid-catalyzed condensation of the hydrazine with the in situ-generated malondialdehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start1 4-Chlorophenylhydrazine HCl reaction Acid-Catalyzed Condensation & Cyclization (Reflux) start1->reaction 1. Combine & Heat start2 1,1,3,3-Tetramethoxypropane start2->reaction 1. Combine & Heat start3 Acidic Solvent (e.g., EtOH/HCl) start3->reaction 1. Combine & Heat workup1 Neutralization (e.g., NaHCO3) reaction->workup1 2. Cool & Quench workup2 Solvent Extraction workup1->workup2 workup3 Drying & Evaporation workup2->workup3 purify Recrystallization workup3->purify 3. Isolate Crude Product end_product Pure 1-(4-chlorophenyl) -1H-pyrazole purify->end_product 4. Obtain Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization outlined in the next section, confirms the synthesis of the target compound.

Reagents & Equipment:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (1.1 eq)

  • Ethanol (or other suitable alcohol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (or other extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (e.g., 10.0 g, 55.8 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask. Stir the suspension.

  • Catalyst and Reagent Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL). Follow this with the dropwise addition of 1,1,3,3-tetramethoxypropane (e.g., 10.1 g, 61.4 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (200 mL).

  • Workup - Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Workup - Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Comprehensive Characterization: Structure and Purity Verification

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.

Visualized Characterization Workflow

Characterization_Workflow cluster_spec Spectroscopic Analysis cluster_phys Physical & Thermal Analysis cluster_confirm Data Interpretation start Purified Synthetic Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir mp Melting Point Determination start->mp appearance Visual Inspection (Color, Form) start->appearance structure Structural Elucidation nmr->structure Connectivity ms->structure Molecular Weight ir->structure Functional Groups purity Purity Assessment mp->purity Purity Indicator appearance->purity final Confirmed Structure: This compound structure->final purity->final

Caption: Standard workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques. This data serves as a benchmark for validating the experimental results.

Technique Parameter Expected Result / Observation Rationale / Interpretation
Appearance Physical StateWhite to off-white crystalline solidCharacteristic of a pure small organic molecule.
Melting Point Range~48-51 °CA sharp melting point range indicates high purity.
¹H NMR Chemical Shift (δ)δ ~ 7.8-7.9 ppm (d, 1H, H5-pyrazole)δ ~ 7.7 ppm (d, 2H, Ar-H ortho to N)δ ~ 7.5 ppm (d, 2H, Ar-H ortho to Cl)δ ~ 7.5 ppm (d, 1H, H3-pyrazole)δ ~ 6.5 ppm (t, 1H, H4-pyrazole)The specific chemical shifts and coupling patterns (d=doublet, t=triplet) confirm the proton connectivity in the pyrazole and chlorophenyl rings.
¹³C NMR Number of Signals7 distinct signalsCorresponds to the 7 chemically non-equivalent carbon atoms in the molecule's structure.
IR Spectroscopy Wavenumber (cm⁻¹)~3150-3100 cm⁻¹ (C-H, aromatic)~1600-1450 cm⁻¹ (C=C, C=N stretch)~1100-1080 cm⁻¹ (C-Cl stretch)~830 cm⁻¹ (C-H bend, para-subst.)Confirms the presence of key functional groups: aromatic rings and the carbon-chlorine bond.[11][12]
Mass Spec. (EI) m/zM⁺ at ~178.1M⁺+2 at ~180.1The molecular ion peak (M⁺) confirms the molecular weight. The characteristic ~3:1 isotopic pattern for M⁺ and M⁺+2 is definitive proof of the presence of one chlorine atom.[13]

Safety, Handling, and Storage

Safety: 4-chlorophenylhydrazine hydrochloride is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. The final product should be handled with similar care.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store the starting materials and the final product in a cool, dry, well-ventilated area away from incompatible substances. Ensure containers are tightly sealed.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of this compound via the Knorr annulation pathway, utilizing stable and accessible precursors. The comprehensive characterization workflow described provides a robust framework for the unequivocal confirmation of the product's structure and purity. The protocols and data presented herein are designed to empower researchers in the fields of chemical synthesis and drug development with the foundational knowledge required to produce and validate this important heterocyclic building block.

References

Spectroscopic Scrutiny of 1-(4-chlorophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in a variety of biologically active molecules. A thorough spectroscopic analysis is fundamental to confirm its identity, purity, and structural features, which are critical aspects in drug development and quality control. This guide provides an in-depth technical examination of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers and scientists.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

prep Sample Preparation dissolve Dissolve ~5-10 mg in 0.5-0.7 mL CDCl3 prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup lock Lock on Deuterium Signal instrument->lock shim Shim for Homogeneity lock->shim acquire Data Acquisition proton ¹H NMR Acquisition acquire->proton carbon ¹³C NMR Acquisition acquire->carbon process Data Processing ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H analyze Spectral Analysis baseline->analyze integrate->analyze

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

  • Shimming: This process corrects for magnetic field inhomogeneities, leading to sharper, more resolved peaks, which is critical for accurate coupling constant determination.

¹H NMR Analysis (Predicted Data)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-37.70Doublet1H
H-57.90Doublet1H
H-46.45Triplet1H
H-2', H-6'7.60Doublet2H
H-3', H-5'7.45Doublet2H

Interpretation:

  • The protons on the pyrazole ring (H-3, H-4, and H-5) are expected to appear as distinct signals due to their different electronic environments.

  • The protons on the chlorophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring.

  • The downfield shift of H-5 compared to H-3 can be attributed to the anisotropic effect of the neighboring nitrogen atom (N-1).

¹³C NMR Analysis (Predicted Data)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3141.0
C-5128.0
C-4107.0
C-1'138.0
C-2', C-6'120.0
C-3', C-5'129.5
C-4'133.0

Interpretation:

  • The spectrum is expected to show seven distinct carbon signals, corresponding to the seven unique carbon environments in the molecule.

  • The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. For instance, C-3 and C-5 of the pyrazole ring are significantly deshielded due to the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FTIR Spectrum

sample_prep Sample Preparation (KBr Pellet) grind Grind ~1 mg sample with ~100 mg KBr sample_prep->grind press Press into a transparent disk grind->press instrument_setup Instrument Setup background Collect Background Spectrum instrument_setup->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum data_analysis Data Analysis acquire_spectrum->data_analysis peak_id Identify Characteristic Peaks data_analysis->peak_id

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Causality in Experimental Choices:

  • KBr Pellet Method: This technique is often used for solid samples to obtain high-quality spectra with minimal interference from the sample matrix.

IR Spectral Analysis (Predicted Data)
Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic (pyrazole and phenyl)
1600-1450C=C and C=N stretchAromatic rings
1100-1000C-Cl stretchAryl-Chloride
850-800C-H out-of-plane bendpara-substituted phenyl

Interpretation:

  • The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the existence of aromatic C-H bonds.

  • The characteristic absorptions for C=C and C=N stretching in the aromatic systems are expected in the 1600-1450 cm⁻¹ range.

  • A strong band around 1100-1000 cm⁻¹ is indicative of the C-Cl bond.

  • The out-of-plane bending vibrations for the para-substituted phenyl ring provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

sample_intro Sample Introduction ionization Electron Ionization (70 eV) sample_intro->ionization acceleration Ion Acceleration ionization->acceleration mass_analyzer Mass Analyzer (Quadrupole) acceleration->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum_gen Mass Spectrum Generation detection->spectrum_gen

Caption: Workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

  • Electron Ionization (EI): This is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

  • 70 eV: This standard electron energy is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

Mass Spectral Analysis (Predicted Data)

The predicted molecular weight of this compound (C₉H₇ClN₂) is approximately 178.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).

Predicted Fragmentation Pathway:

M [C₉H₇ClN₂]⁺˙ m/z = 178/180 F1 [C₉H₇N₂]⁺ m/z = 143 M->F1 - Cl F2 [C₆H₄Cl]⁺ m/z = 111/113 M->F2 - C₃H₃N₂ F3 [C₃H₃N₂]⁺ m/z = 67 F1->F3 - C₆H₄

Caption: Predicted major fragmentation pathway for this compound.

Interpretation:

  • Molecular Ion Peak: The presence of peaks at m/z 178 and 180 in a ~3:1 ratio would confirm the molecular formula and the presence of one chlorine atom.

  • Major Fragments: The fragmentation is likely to involve the cleavage of the bond between the pyrazole and the chlorophenyl rings, leading to characteristic fragments. The loss of a chlorine radical or the pyrazole moiety are plausible fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers unique and complementary information. The predicted data presented in this guide serves as a valuable reference for researchers. For definitive structural elucidation, comparison with experimentally obtained data is always recommended. This guide underscores the importance of a multi-technique spectroscopic approach in modern chemical research and drug development.

A Technical Guide to the Biological Activities of Novel 1-(4-chlorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When substituted with a 1-(4-chlorophenyl) moiety, these heterocyclic compounds exhibit a remarkable spectrum of biological activities, positioning them as a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse pharmacological properties of novel 1-(4-chlorophenyl)-1H-pyrazole derivatives. We will dissect their anticancer, anti-inflammatory, and antimicrobial activities, grounding the discussion in mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in several commercially available drugs, demonstrating its clinical significance. The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has led to the development of derivatives with a wide range of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2]

The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry. The chloro-substituent, being an electron-withdrawing and lipophilic group, can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] This guide focuses specifically on these derivatives, synthesizing current research to present a comprehensive overview of their biological potential.

Synthetic Strategies: A Generalized Approach

The synthesis of this compound derivatives often begins with a Claisen-Schmidt condensation reaction between a substituted acetophenone and an appropriate aldehyde to form a chalcone intermediate.[4] This α,β-unsaturated ketone then undergoes a cyclization reaction with 4-chlorophenylhydrazine or its hydrochloride salt to yield the core pyrazoline structure, which can be subsequently aromatized or further modified.[5][6][7]

This multi-step synthesis allows for significant molecular diversity by varying the initial ketone and aldehyde starting materials.

G cluster_synthesis Generalized Synthetic Workflow Start Substituted Acetophenone + Substituted Aldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Chalcone (α,β-Unsaturated Ketone) Step1->Intermediate Step2 Cyclization with 4-Chlorophenylhydrazine Intermediate->Step2 Product 1-(4-chlorophenyl)-4,5-dihydro- 1H-pyrazole Derivative Step2->Product Step3 Further Modification/ Aromatization Product->Step3 FinalProduct Novel this compound Derivatives Step3->FinalProduct

Caption: Generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.[1] These compounds often exhibit cytotoxicity at micro- and even nanomolar concentrations, making them attractive candidates for further development.

Cytotoxic Efficacy

Studies have demonstrated that these derivatives can induce cell growth inhibition and apoptosis in various cancer types. For instance, certain pyrazole-indole hybrids have shown excellent anticancer activity against the HepG2 (liver cancer) cell line, with IC50 values significantly lower than the standard drug doxorubicin.[8] Similarly, potent activity has been reported against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines.[8][9]

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
HD05 [10] Leukemia ~78.76% inhibition at 10 µM [10]
Compound 14 [1] Leukemia <0.01 (GI50) [1]
Compound 7a [8] HepG2 (Liver) 6.1 ± 1.9 [8]
Compound 9m [8] MCF-7 (Breast) Potent Activity Reported [8]

| Compound 111c [3] | MCF-7 (Breast) & HeLa (Cervical) | Highest Inhibition Reported |[3] |

Note: GI50 represents the concentration for 50% growth inhibition.

Mechanism of Action: Kinase Inhibition

The anticancer effects of these pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][11] Molecular docking studies have revealed that these compounds can fit snugly into the active sites of enzymes like CDK2, forming hydrogen bonds and other interactions that disrupt their normal function and halt cell cycle progression.[11][12]

G cluster_pathway CDK2 Inhibition Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex binds CDK2 CDK2 CDK2->Complex binds Rb Rb Protein Complex->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates transcription G1_S G1/S Phase Transition S_Phase->G1_S promotes Inhibitor 1-(4-chlorophenyl)- pyrazole derivative Inhibitor->CDK2 INHIBITS

Caption: Inhibition of the G1/S cell cycle transition by a pyrazole derivative targeting CDK2.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

In Vivo Efficacy

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound ID Dose % Edema Inhibition (after 3h) Reference Drug (% Inhibition) Reference
Compound 13i 10 mg/kg High (close to reference) Celecoxib [4]
Compound N7 50 mg/kg High (Relative activity 1.13) Celecoxib [13]
Compound 4e 100 mg/kg 69.44% Indomethacin (75.00%) [7]

| Compound 4g | 100 mg/kg | 66.67% | Indomethacin (75.00%) |[7] |

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of COX-1 and COX-2 enzymes.[15] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable trait as it is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Several 1-(4-chlorophenyl)-pyrazole derivatives have been shown to be selective COX-2 inhibitors.[4]

G cluster_cox Prostaglandin Synthesis and Inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation mediate Inhibitor 1-(4-chlorophenyl)- pyrazole derivative Inhibitor->COX INHIBITS

Caption: Pyrazole derivatives exert anti-inflammatory effects by inhibiting COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard for screening potential anti-inflammatory agents.

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them to laboratory conditions for one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each pyrazole derivative at a specific dose.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.[16][17]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[16][17] The results are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. Some derivatives have displayed MIC values lower than standard antibiotics.[18]

Table 3: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives

Compound ID Microorganism MIC (µg/mL) Reference Drug (MIC, µg/mL) Reference
Compound 21a S. aureus (Gram +) 62.5 - 125 Chloramphenicol [18]
Compound 21a A. fumigatus (Fungus) 2.9 - 7.8 Clotrimazole [18]
Compound 3 E. coli (Gram -) 0.25 Ciprofloxacin (0.5) [17]
Compound 4 S. epidermidis (Gram +) 0.25 Ciprofloxacin (4.0) [17]

| Compound 6d | S. aureus (Gram +) | Max. Inhibition Zone (16 mm) | Ciprofloxacin |[19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the inoculum to all wells containing the test compound, a positive control (medium + inoculum), a negative control (medium only), and a standard antibiotic control. Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding an indicator like resazurin.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically significant core. The derivatives discussed in this guide demonstrate potent and multifaceted biological activities, particularly in the realms of oncology, inflammation, and infectious diseases. The evidence strongly suggests that these compounds function by interacting with well-defined molecular targets, such as kinases and cyclooxygenase enzymes.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing off-target effects and toxicity. Comprehensive in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and safety profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Unveiling the Molecular Mechanisms of 1-(4-chlorophenyl)-1H-pyrazole Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The 1-(4-chlorophenyl)-1H-pyrazole scaffold represents a quintessential "privileged structure" in drug discovery. Its unique five-membered heterocyclic arrangement offers a versatile and sterically favorable framework for interacting with a multitude of biological targets. This has led to the development of analogs exhibiting a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antiviral, and insecticidal properties[1][2][3][4]. The presence of the 4-chlorophenyl group, in particular, often enhances lipophilicity and introduces specific electronic properties that can significantly influence binding affinity and overall biological activity.

This guide moves beyond a mere cataloging of these activities. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the core mechanisms of action, grounded in experimental evidence and practical application. We will dissect the "why" behind experimental choices and provide self-validating protocols to empower researchers in their own investigations. This document is structured to first explore the primary and most extensively researched application—cancer therapeutics—by examining both kinase and non-kinase-mediated mechanisms. Subsequently, we will delve into the significant anti-inflammatory pathways modulated by these compounds.

Part I: Anticancer Mechanisms of Action

The anticancer activity of this compound analogs is not monolithic; rather, it is a result of their ability to interact with several key cellular processes that are fundamental to cancer cell proliferation and survival. The most prominent of these is the inhibition of protein kinases.

Chapter 1: Inhibition of Protein Kinases – A Primary Mode of Action

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been successfully designed as potent kinase inhibitors, playing a crucial role in the treatment of lymphoma, breast cancer, melanoma, and other malignancies[5].

Expertise & Experience: The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In many cancers, this regulation is lost, leading to uncontrolled proliferation. Targeting CDKs, specifically CDK2, has emerged as a promising therapeutic strategy. This compound analogs have been engineered to fit into the ATP-binding pocket of CDK2, acting as competitive inhibitors and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb)[6]. This action effectively halts the cell cycle, primarily at the S and G2/M phases, and can ultimately trigger programmed cell death, or apoptosis[6].

Authoritative Grounding: The bioisosteric replacement of other moieties with a pyrazole ring has been shown to improve potency and selectivity for CDK2[6]. For instance, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent CDK2 inhibition with Kᵢ values in the low nanomolar range (0.005 µM), leading to sub-micromolar antiproliferative activity against a panel of cancer cell lines[6].

Mandatory Visualization: CDK2 Inhibition Pathway

CDK2_Pathway cluster_G1_S G1/S Transition cluster_drug CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates (p) E2F E2F Rb->E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Pyrazole 1-(4-chlorophenyl)-1H- pyrazole analog Pyrazole->CDK2 INHIBITS

Caption: Inhibition of the CDK2/Cyclin E complex by pyrazole analogs prevents Rb phosphorylation, blocking S-phase entry.

Experimental Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (HTRF)

Trustworthiness: This protocol employs Homogeneous Time-Resolved Fluorescence (HTRF), a robust, high-throughput method that minimizes artifacts by using a ratiometric measurement, making the results highly reliable.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2.

  • Materials:

    • Recombinant human CDK2/Cyclin E enzyme.

    • Biotinylated Ulight™-Rb(773-928) substrate.

    • Europium cryptate-labeled anti-phospho-Rb(Ser807/811) antibody (Eu-Ab).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • ATP solution.

    • Test compounds (this compound analogs) serially diluted in DMSO.

    • Low-volume 384-well plates (white).

    • HTRF-compatible plate reader.

  • Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

    • Reaction Mix: In each well of the 384-well plate, add 2 µL of the diluted compound or DMSO (for positive and negative controls).

    • Enzyme/Substrate Addition: Add 4 µL of a master mix containing the CDK2/Cyclin E enzyme and the Ulight™-Rb substrate in kinase buffer.

    • Initiate Reaction: Add 4 µL of ATP solution to all wells (except negative controls) to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 10 µL of the Eu-Ab detection reagent diluted in detection buffer to each well.

    • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF reader, measuring emission at 620 nm (cryptate) and 665 nm (Ulight™).

    • Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (derived from the ratio) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Expertise & Experience: The EGFR pathway is a classic driver of cell growth and proliferation, often overactive in lung, colon, and head and neck cancers. Molecular docking studies have predicted that pyrazole derivatives can form strong binding interactions within the ATP-binding site of the EGFR protein[7]. This competitive inhibition blocks the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

Mandatory Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Pyrazole 1-(4-chlorophenyl)-1H- pyrazole analog Pyrazole->EGFR INHIBITS ATP Binding

Caption: Pyrazole analogs block EGFR's ATP-binding site, preventing downstream signaling for cell proliferation.

Chapter 2: Non-Kinase Anticancer Mechanisms

While kinase inhibition is a dominant theme, the versatility of the pyrazole scaffold allows it to disrupt cancer cell biology through other critical mechanisms.

Expertise & Experience: The mitotic spindle, composed of tubulin polymers, is essential for chromosome segregation during cell division. Compounds that interfere with tubulin dynamics are among the most successful classes of chemotherapeutics. Certain pyrimidinyl pyrazole derivatives have been identified as inhibitors of tubulin polymerization[1][4]. By binding to tubulin, they prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Authoritative Grounding: The anti-proliferative activity of specific pyrazole derivatives against human lung cancer cell lines has been directly linked to their ability to inhibit tubulin polymerization[1][4].

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay

Trustworthiness: This is a well-established, fluorescence-based assay that directly measures the process of interest—tubulin assembly—in a purified system, providing clear, mechanistic insight.

  • Objective: To measure the effect of a test compound on the rate and extent of tubulin polymerization.

  • Materials:

    • Lyophilized tubulin (>99% pure).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP solution.

    • Fluorescent reporter (e.g., DAPI).

    • Paclitaxel (positive control for polymerization promotion).

    • Nocodazole (positive control for polymerization inhibition).

    • Test compounds.

    • Temperature-controlled fluorescence plate reader.

  • Methodology:

    • Preparation: Resuspend tubulin in ice-cold polymerization buffer. Keep all solutions on ice.

    • Assay Setup: In a 96-well plate on ice, add buffer, fluorescent reporter, GTP, and the test compound or controls.

    • Initiation: Add the tubulin solution to each well to initiate the reaction.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission ~360/450 nm for DAPI).

    • Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Compare the polymerization curves of compound-treated samples to the DMSO control. Inhibitors will show a reduced slope and lower final plateau.

Data Summary: In Vitro Cytotoxicity

The broad-spectrum antitumor activity of this class is evident from their growth inhibition (GI₅₀) values across numerous cell lines.

Compound Class/Reference ExampleCancer Cell Line PanelGI₅₀ Range (µM)Key FindingCitation
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivativesNCI-60 Cell Line Panel0.08 - <100Broad-spectrum activity, particularly effective against leukemia cell lines.[8][9]
Oxime-linked pyrazole derivativesA549 (Lung)~14.5Demonstrated in vitro cytotoxicity.[10]
1,3,4-trisubstituted pyrazole derivativesMCF7, SF-268, NCI-H4603.79 - 12.5Satisfactory potential against multiple cell lines.[10]
Chalcone-pyrazole derivativesHeLa (Cervical)< 5% viabilityExhibited strong cytotoxic activity.[7]

Part II: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of various pathologies. This compound analogs leverage their structural features to inhibit key enzymes in inflammatory pathways.

Chapter 3: Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Expertise & Experience: The arachidonic acid cascade is central to the inflammatory response, producing pro-inflammatory prostaglandins and leukotrienes via the COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes. However, a more comprehensive anti-inflammatory effect can be achieved by inhibiting both pathways. Pyrazole analogs have been developed as potent dual COX/LOX inhibitors[11][12]. This dual action not only provides a broader anti-inflammatory effect but may also mitigate some of the gastrointestinal side effects associated with COX-only inhibitors.

Authoritative Grounding: Analogs with a benzotiophenyl and carboxylic acid moiety have been shown to inhibit COX-2 more effectively than the standard drug celecoxib (IC₅₀ = 0.01 µM vs 0.70 µM) while maintaining potent 5-LOX inhibition[11][12].

Mandatory Visualization: Arachidonic Acid Cascade Inhibition

Arachidonic_Acid cluster_pathways Inflammatory Pathways Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX5->Leukotrienes Pyrazole 1-(4-chlorophenyl)-1H- pyrazole analog Pyrazole->COX2 INHIBITS Pyrazole->LOX5 INHIBITS

Caption: Dual inhibition of COX-2 and 5-LOX by pyrazole analogs blocks the production of key inflammatory mediators.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives act through a sophisticated and multifaceted mechanism of action, primarily centered on the inhibition of key protein kinases like CDK2 and EGFR, which are fundamental to cancer cell cycle progression and signaling. Furthermore, their ability to disrupt microtubule dynamics and inhibit crucial inflammatory enzymes like COX-2 and 5-LOX highlights their therapeutic versatility.

The future of this compound class lies in refining structure-activity relationships to enhance target specificity and potency. By subtly modifying the substituents on the pyrazole core, it is possible to dial in activity against a specific kinase or enzyme, thereby minimizing off-target effects and improving the therapeutic index. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to further explore and exploit the vast potential of these remarkable molecules in the development of next-generation therapeutics.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1-(4-Chlorophenyl)-1H-pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in engaging a wide array of biological targets.[1] This technical guide provides an in-depth exploration of a particularly compelling subclass: 1-(4-chlorophenyl)-1H-pyrazole derivatives. The strategic incorporation of the 4-chlorophenyl moiety often enhances lipophilicity and introduces favorable electronic properties, leading to a diverse range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core synthetic strategies, detailing robust experimental protocols, and examining the critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the this compound Core

The pyrazole ring is a cornerstone in the development of numerous therapeutic agents, with several pyrazole-containing drugs successfully commercialized for treating a spectrum of diseases. The enduring interest in this scaffold stems from its unique physicochemical properties and its capacity for structural modification at multiple positions, allowing for the fine-tuning of biological activity.[6] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring is a common and effective strategy in medicinal chemistry. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and selectivity. This guide will systematically dissect the methodologies for constructing this core and diversifying its structure to unlock its full therapeutic potential.

Strategic Synthesis of the Pyrazole Core

The construction of the 1,3,5-substituted pyrazole ring is most commonly achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions is paramount in dictating the final substitution pattern and overall yield.

Knorr Pyrazole Synthesis: The Workhorse Reaction

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely employed method for pyrazole synthesis.[7] For the synthesis of this compound derivatives, 4-chlorophenylhydrazine is the key reagent.

Conceptual Workflow: Knorr Pyrazole Synthesis

G A 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C Condensation & Cyclization A->C B 4-Chlorophenylhydrazine B->C D 1-(4-chlorophenyl)-3,5-disubstituted-1H-pyrazole C->D Acid or Base Catalyst (e.g., Acetic Acid) G cluster_0 This compound Core cluster_1 Key Substitution Points cluster_2 Impact on Anticancer Activity Core Pyrazole Ring with 1-(4-chlorophenyl) C3 C3 Position Core->C3 C4 C4 Position Core->C4 C5 C5 Position Core->C5 Activity Enhanced Potency & Selectivity C3->Activity Bulky aryl groups Heterocyclic rings C4->Activity Hydroxy, amino, or carbonyl functionalities C5->Activity Aryl groups with electron-withdrawing/donating groups G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins (Inflammatory Mediators) B->C D This compound Derivative D->B Inhibition

References

quantum chemical studies of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 1-(4-chlorophenyl)-1H-pyrazole

This guide provides a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will navigate from its fundamental synthesis and experimental characterization to an in-depth analysis of its electronic structure and potential as a therapeutic agent, elucidated through advanced computational chemistry techniques. This document is intended for researchers, chemists, and drug development professionals seeking to understand the synergy between empirical analysis and theoretical modeling in modern chemical science.

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 4-chlorophenyl substituent to the pyrazole core at the N1 position modulates the molecule's electronic properties and steric profile, making this compound and its analogues compelling candidates for drug discovery programs.[2][3][4] Understanding the precise molecular structure, electronic distribution, and reactivity of this compound is paramount for rationally designing more potent and selective therapeutic agents.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide an invaluable lens through which we can examine these properties at an atomic level.[5] This guide will demonstrate how DFT calculations not only corroborate experimental findings but also yield predictive insights into the molecule's behavior, stability, and interaction with biological targets.

Synthesis and Experimental Verification

A robust computational analysis is always grounded in solid empirical data. The synthesis and characterization of the title compound provide the necessary experimental benchmarks to validate our theoretical models.

Synthetic Protocol

The synthesis of this compound derivatives can be achieved through several established routes. A common and effective method involves the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent.[6] A representative protocol for a related structure, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, is detailed below.

Step-by-Step Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol: [7]

  • Reactant Preparation: A mixture of p-Chlorophenylhydrazine hydrochloride (0.02 mol) and methyl acrylate (0.02 mol) is prepared in ethanol (30 ml).

  • Reaction: The mixture is stirred at 353 K (80 °C) for 2 hours.

  • Product Formation: The reaction yields 1-(4-chlorophenyl)-1H-pyrazol-3-ol.

  • Purification: The crude product is purified by recrystallization from acetone at room temperature to obtain colorless bar-shaped crystals suitable for analysis.

This foundational synthesis provides the material necessary for spectroscopic and structural verification.

Spectroscopic and Structural Characterization

Once synthesized, the compound's identity and purity are confirmed using standard analytical techniques. These experimental data points are crucial for validating the accuracy of subsequent quantum chemical calculations.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive experimental data on the molecule's three-dimensional structure, including precise bond lengths and angles. For 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the crystal structure reveals a dihedral angle of 11.0(2)° between the phenyl and pyrazole rings.[7] This slight twist is a key parameter for our computational model to reproduce.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. These experimental frequencies serve as a direct comparison for the vibrational frequencies predicted by DFT calculations.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule, showing the chemical environment of each proton and carbon atom. The chemical shifts are sensitive to the electronic structure, providing another layer of data for computational validation.[6]

The Synergy of Experiment and Theory: A Validated Workflow

The core of this guide is the integration of experimental data with quantum chemical calculations. This synergistic approach ensures that our theoretical insights are not abstract but are firmly anchored in physical reality. The workflow described below represents a self-validating system where theory and experiment mutually reinforce each other.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis of This compound characterization Spectroscopic & Structural Characterization (FT-IR, X-ray) synthesis->characterization Material for Analysis validation Validation: Compare Calculated vs. Experimental (Geometry, FT-IR) characterization->validation Experimental Benchmarks dft_setup DFT Calculation Setup (Gaussian, B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft_setup->geom_opt geom_opt->validation analysis In-depth Analysis (HOMO-LUMO, MEP, NBO) validation->analysis Validated Structure docking Molecular Docking (Biological Target Interaction) analysis->docking Electronic Properties caption Workflow: Integrating experiment with quantum chemical studies. G opt_geom Validated Optimized Geometry (DFT Minimum Energy Structure) vib Vibrational Frequencies (IR/Raman Spectra) opt_geom->vib homo_lumo Frontier Molecular Orbitals (HOMO/LUMO Analysis) opt_geom->homo_lumo mep Molecular Electrostatic Potential (MEP) opt_geom->mep nbo Natural Bond Orbital (NBO Analysis) opt_geom->nbo reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) homo_lumo->reactivity mep->reactivity stability Molecular Stability (Charge Delocalization) nbo->stability caption Logical flow of post-DFT analysis from a validated structure.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-chlorophenyl)-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As the efficacy and safety of any potential drug candidate are intrinsically linked to its solubility and stability, this document offers a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing these critical attributes. The guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the scientific rationale behind these procedures. By adhering to the principles outlined herein, researchers can ensure the generation of robust and reliable data, crucial for advancing the development of this compound-based compounds.

Introduction: The Significance of this compound in Modern Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a member of this versatile class of compounds. The introduction of a chlorophenyl group to the pyrazole ring can significantly influence its physicochemical properties, such as lipophilicity and solubility, which in turn can modulate its biological activity and pharmacokinetic profile.[2]

A thorough understanding of the solubility and stability of this compound is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.

  • Formulation Development: Knowledge of solubility in various solvents is essential for developing suitable dosage forms, whether for oral, parenteral, or topical administration.

  • In Vitro Screening: Inconsistent solubility in assay media can lead to erroneous results in high-throughput screening and other in vitro studies.

  • Chemical Stability: The propensity of a compound to degrade under various environmental conditions (e.g., pH, temperature, light) dictates its shelf-life, storage requirements, and potential for the formation of toxic degradation products.

This guide will provide the necessary protocols and theoretical background to empower researchers to comprehensively characterize the solubility and stability of this compound.

Solubility Assessment: From Theoretical Principles to Practical Application

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental property of any compound intended for biological application. For pyrazole derivatives, solubility is significantly influenced by the nature of substituents on the pyrazole ring.[1] Polar functional groups can enhance aqueous solubility, while nonpolar moieties, such as the chlorophenyl group in our target molecule, tend to decrease it.[1]

Two key types of solubility are of interest in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic versus Thermodynamic Solubility

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is high-throughput and is often used in the early stages of drug discovery to flag potential solubility issues.[3][4]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] This measurement is more time-consuming but provides a more accurate and formulation-relevant understanding of a compound's solubility.[5][7]

The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start High-Concentration DMSO Stock k_dilute Rapid Dilution in Aqueous Buffer k_start->k_dilute Precipitation may occur k_incubate Short Incubation (e.g., 2 hours) k_dilute->k_incubate k_measure Measure Concentration of Soluble Fraction (e.g., Nephelometry, UV-Vis) k_incubate->k_measure t_start Solid Compound t_add_buffer Addition of Aqueous Buffer t_start->t_add_buffer t_equilibrate Equilibration (e.g., 24-48 hours with shaking) t_add_buffer->t_equilibrate Slurry formation t_separate Separation of Solid (Filtration/Centrifugation) t_equilibrate->t_separate t_measure Measure Concentration of Saturated Solution (e.g., HPLC-UV) t_separate->t_measure start This compound start->k_start start->t_start

Caption: Conceptual workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

2.2.1. Protocol for Kinetic Solubility Assay (Nephelometric Method)

This protocol is adapted from standard high-throughput screening methodologies.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader with light scattering capabilities

  • Multichannel pipette

  • Plate shaker

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. This will result in a 1% DMSO concentration.

  • Mixing and Incubation: Immediately mix the plate on a plate shaker for 2 minutes at 800 rpm. Incubate the plate at room temperature (approximately 25°C) for 2 hours.

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis: Compare the light scattering of the test compound to that of a blank (1% DMSO in PBS) and a positive control (a known insoluble compound). A significant increase in light scattering indicates precipitation and poor kinetic solubility.

2.2.2. Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is based on the traditional and highly reliable shake-flask method.[4]

Materials:

  • This compound (solid)

  • A range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile, polyethylene glycol 400)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

  • Data Presentation: The results should be presented in a clear tabular format, as shown below.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
0.1 M HCl25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
PEG 40025Experimental ValueCalculated Value

Stability Assessment: Ensuring the Integrity of this compound

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability studies are crucial for identifying potential degradation products and understanding the degradation pathways. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[2][9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14] These studies are a regulatory requirement and provide valuable insights into the intrinsic stability of the molecule.[14]

The following diagram outlines the typical workflow for a forced degradation study.

G cluster_stress Stress Conditions start This compound (in solution and as solid) acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2, room temp) start->oxidation thermal Thermal Degradation (e.g., 60°C, solid state) start->thermal photo Photodegradation (ICH Q1B light exposure) start->photo analysis Analysis of Stressed Samples (HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Elucidate Degradation Pathways analysis->pathway method Develop & Validate Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study of this compound.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines.[1][9][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/PDA system

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[14]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 60°C.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][15]

    • A control sample should be protected from light.

    • After exposure, analyze the samples by HPLC.

3.3. Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products. This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

3.4. Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies should be conducted under ICH-recommended storage conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).[10][11] These studies are performed on at least three primary batches of the drug substance and are essential for determining the retest period or shelf life.[11]

The results of the stability studies should be summarized in a table, as exemplified below.

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
25°C / 60% RH0White Powder99.8<0.05<0.050.15
3ConformsValueValueValueValue
6ConformsValueValueValueValue
12ConformsValueValueValueValue
40°C / 75% RH0White Powder99.8<0.05<0.050.15
1ConformsValueValueValueValue
3ConformsValueValueValueValue
6ConformsValueValueValueValue

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, researchers can generate the critical data needed to support the advancement of this promising compound through the drug discovery and development pipeline. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of the generated data. Future work should focus on the application of these methods to a broader range of pyrazole derivatives to establish structure-property relationships that can guide the design of next-generation compounds with optimized physicochemical and biological profiles.

References

The Versatile Scaffold: A Technical Guide to the Applications of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-chlorophenyl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of compounds based on this remarkable core, offering valuable insights for researchers and professionals in drug discovery and development.

The this compound Core: An Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring creates the this compound scaffold. This substitution is not merely a synthetic convenience; the chlorophenyl moiety often plays a crucial role in the molecule's interaction with biological targets, enhancing properties such as lipophilicity and binding affinity through halogen bonding and other non-covalent interactions.[3] This guide will delve into the multifaceted applications of this versatile chemical entity.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically achieved through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. A common and efficient method involves the reaction of 4-chlorophenylhydrazine with a suitable three-carbon synthon.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, starting from the formation of the core structure.

Synthesis Workflow General Synthesis Workflow for this compound Derivatives cluster_0 Core Synthesis cluster_1 Functionalization A 4-Chlorophenylhydrazine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D This compound C->D Formation of pyrazole ring E Substitution Reactions (e.g., Halogenation, Nitration) D->E F Coupling Reactions (e.g., Suzuki, Sonogashira) D->F G Modification of Substituents D->G H Diverse this compound Derivatives E->H F->H G->H

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

A key intermediate in the synthesis of many bioactive derivatives is 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. The following protocol provides a detailed method for its preparation.[1][4]

Materials:

  • p-Chlorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium ethoxide

  • Acrylamide

  • Ferric chloride hexahydrate

  • Hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, mix p-chlorophenylhydrazine hydrochloride (0.2 mol) with ethanol.

  • Addition of Reagents: At 40 °C, add sodium ethoxide (0.46 mol) and acrylamide (0.3 mol) dropwise to the mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC) until the p-chlorophenylhydrazine hydrochloride is consumed.

  • Work-up: After completion, distill the ethanol under reduced pressure. Add water to the residue and dissolve ferric chloride hexahydrate (0.02 mol) in the solution.

  • Oxidation: Heat the mixture to 80 °C and bubble air through the solution for 8 hours until the intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one, is completely oxidized.

  • Precipitation and Isolation: Cool the reaction mixture to 50 °C and add water. Adjust the pH to 1 by the dropwise addition of hydrochloric acid. Cool the mixture to 30 °C to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Applications in Medicinal Chemistry

The this compound scaffold is a prominent feature in a multitude of compounds with diverse therapeutic applications.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities against a range of cancer cell lines.[5][6]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to the inhibition of various cellular targets, including protein kinases and tubulin polymerization. The specific mechanism is highly dependent on the nature and position of substituents on the pyrazole and chlorophenyl rings.

Structure-Activity Relationship (SAR):

  • Substitution at the 3- and 5-positions of the pyrazole ring: The introduction of bulky aromatic or heterocyclic groups at these positions can enhance anticancer activity.

  • Substitution at the 4-position of the pyrazole ring: The presence of a hydroxyl group or a carbonyl-linked moiety at this position has been shown to be beneficial for antitumor potential.[5]

  • The 4-chlorophenyl group: This group is often crucial for activity, likely contributing to hydrophobic interactions and halogen bonding within the target's binding site.

The following diagram illustrates the key structural features influencing the anticancer activity of this compound derivatives.

Anticancer_SAR Structure-Activity Relationship for Anticancer Activity cluster_0 Core Scaffold cluster_1 Key Substitution Points cluster_2 Biological Effect Core This compound R3 Position 3: - Aromatic/Heterocyclic groups Core->R3 R4 Position 4: - Hydroxyl (-OH) - Carbonyl-linked moieties Core->R4 R5 Position 5: - Aromatic/Heterocyclic groups Core->R5 Activity Enhanced Anticancer Activity R3->Activity R4->Activity R5->Activity

Caption: Key structural features influencing the anticancer activity of this compound derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDModifications on the Core StructureCancer Cell LineIC50 (µM)Reference
CPNT 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][3]triazolo[3,4-b][1][3][7]thiadiazoleHepG2 (Liver)0.8 µg/mL[6]
Compound 13 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole linked to a nitrogenous heterocycleVariousGI50: 0.08[5]
Compound 14 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole linked to a nitrogenous heterocycleVariousGI50: 0.36[5]
Antimicrobial Activity

The this compound scaffold is also a key component of compounds exhibiting potent antibacterial and antifungal properties.

Mechanism of Action: The antimicrobial mechanism of these compounds can vary, but often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR):

  • Introduction of Thiazole and Thiadiazine Moieties: The incorporation of sulfur- and nitrogen-containing heterocycles, such as thiazole and thiadiazine, onto the pyrazole core has been shown to significantly enhance antimicrobial activity.[8]

  • Hydrazone Linkages: The presence of a hydrazone moiety (-C=N-NH-) can contribute to the broad-spectrum antimicrobial effects of these derivatives.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate the antimicrobial potency and spectrum.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDModifications on the Core StructureMicrobial StrainMIC (µg/mL)Reference
Compound 10e 3,5-disubstituted pyrazoline derivativeMycobacterium smegmatis7.8[9]
Compound 10c 3,5-disubstituted pyrazoline derivativeStaphylococcus aureus15.6[9]
Thiazolyl-pyrazole 82f Thiazole and phenol substituted pyrazolineVarious bacteria-[10]
Thiazolyl-pyrazole 82g Thiazole and aniline substituted pyrazolineVarious bacteria-[10]
Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their anti-inflammatory properties, with some showing promising in vivo efficacy.[3][11]

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Some derivatives may also exhibit inhibitory activity against other inflammatory mediators.

Structure-Activity Relationship (SAR):

  • Substitution at the 4-position: The introduction of a carbaldehyde group at the 4-position of the pyrazole ring has been found to be a key determinant of anti-inflammatory activity.[11]

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group on the pyrazole ring can enhance anti-inflammatory potency.[11]

  • N-phenyl substitution: The nature of the substituent on the N-phenyl ring can influence the selectivity and potency of COX inhibition.

In Vivo Anti-inflammatory Activity:

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating the anti-inflammatory potential of novel compounds. Several this compound derivatives have shown significant inhibition of paw edema in this model, comparable to standard drugs like diclofenac.[11]

Applications in Agriculture

Beyond medicinal chemistry, the this compound scaffold is of paramount importance in the development of modern agrochemicals, particularly fungicides.

Fungicidal Activity

The most notable application of this scaffold in agriculture is in the synthesis of pyraclostrobin, a broad-spectrum strobilurin fungicide.[12]

Mechanism of Action of Pyraclostrobin: Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi.[12] Specifically, it blocks the electron transport chain at the cytochrome bc1 complex (Complex III), leading to a depletion of ATP and ultimately causing fungal cell death. This targeted mechanism of action provides excellent preventative and curative control against a wide range of fungal pathogens.[12]

The following diagram illustrates the mechanism of action of pyraclostrobin.

Pyraclostrobin_MoA Mechanism of Action of Pyraclostrobin Pyraclostrobin Pyraclostrobin [1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]phenyl(N-methoxy)carbamate ETC Complex I Complex II Complex III (Cytochrome bc1) Complex IV Pyraclostrobin->ETC Inhibits Mitochondrion Fungal Mitochondrion Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Produces Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Caption: Pyraclostrobin inhibits the fungal mitochondrial electron transport chain, leading to cell death.

Herbicidal and Insecticidal Potential

While the fungicidal applications are most prominent, derivatives of this compound have also been explored for their potential as herbicides and insecticides. The specific structural modifications required to elicit these activities are an active area of research.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of biologically active compounds. Its synthetic tractability and the diverse range of chemical modifications it can undergo have made it a privileged structure in both medicinal and agricultural chemistry.

Future research in this area is likely to focus on:

  • Development of more selective and potent derivatives: Fine-tuning the substituents on the pyrazole and chlorophenyl rings can lead to compounds with improved target specificity and reduced off-target effects.

  • Exploration of novel therapeutic targets: The versatility of the scaffold suggests that it may be effective against a wider range of biological targets than are currently known.

  • Application in materials science: The unique electronic and structural properties of pyrazole derivatives may also lend themselves to applications in the development of novel materials.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Chlorophenyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-(4-Chlorophenyl)-1H-pyrazole Scaffold in Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1][2] This heterocyclic structure, characterized by a five-membered ring containing two adjacent nitrogen atoms and a substituted chlorophenyl group, offers a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. Its structural rigidity, coupled with the potential for diverse substitutions at various positions on the pyrazole ring, allows for the fine-tuning of steric, electronic, and lipophilic parameters to achieve high affinity and selectivity for a range of biological targets.

This technical guide provides a comprehensive overview of the key therapeutic targets that are modulated by this compound derivatives. We will delve into the molecular mechanisms of action, present quantitative data from seminal studies, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.

I. Anticancer Targets: Taming Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the extensive investigation of this compound derivatives, revealing their potential to interfere with key regulators of the cell cycle and survival pathways.

A. Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle

Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[3] Dysregulation of CDK2 activity is a common feature in many cancers, making it a prime target for therapeutic intervention. Certain this compound derivatives have been identified as potent inhibitors of CDK2. By binding to the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.[3][4]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies on pyrazole-based CDK2 inhibitors have revealed several key features for potent inhibition. The pyrazole core acts as a scaffold, with substituents at the N1, C3, C4, and C5 positions influencing potency and selectivity. The 1-(4-chlorophenyl) group often occupies a hydrophobic pocket in the ATP-binding site. Hydrogen bond interactions between the pyrazole nitrogen atoms and the hinge region of the kinase are crucial for binding.[5] For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, where a pyrazole moiety is attached to the C4 position of a pyrimidine ring, have shown potent CDK2 inhibitory activity.[5]

Quantitative Data: Inhibition of CDK2 by this compound Derivatives

Compound IDModificationTargetIC50 (µM)Cell LineReference
Compound 4Pyrazole benzene sulfonamide derivativeCDK2/cyclin A23.82HCT-116[4]
Compound 7d5-((4-substitutedbenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrileCDK2/cyclin A21.47HCT-116[4]
Compound 9Pyrazole derivativeCDK2/cyclin A20.96HCT-116[4]
Compound 51-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineCDK20.56HepG2, MCF-7[6]
Compound 61-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineCDK20.46HepG2, MCF-7[6]
Compound 111-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineCDK20.45HepG2, MCF-7[6]

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK2 using a luminescence-based assay that measures ADP production.

CDK2_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents 1. Prepare Reagents: - CDK2/Cyclin A2 enzyme - Substrate (e.g., Histone H1) - ATP - Assay Buffer - Test Compounds mix 2. Mix in 384-well plate: - Enzyme - Substrate - Test Compound/DMSO reagents->mix incubation1 3. Incubate at RT mix->incubation1 initiate 4. Initiate reaction with ATP incubation1->initiate incubation2 5. Incubate at RT for 60 min initiate->incubation2 adp_glo 6. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) incubation2->adp_glo incubation3 7. Incubate at RT for 40 min adp_glo->incubation3 kinase_detect 8. Add Kinase Detection Reagent (converts ADP to ATP) incubation3->kinase_detect incubation4 9. Incubate at RT for 30 min kinase_detect->incubation4 readout 10. Read Luminescence incubation4->readout

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Dilute CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds to their final desired concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[7]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control), followed by 2 µl of the enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B. Aurora Kinases: Orchestrators of Mitosis

Mechanism of Action: The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis.[8] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy. This compound derivatives have emerged as potent inhibitors of Aurora kinases, particularly Aurora A.[9][10] These compounds typically bind to the ATP-binding pocket of the kinase, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates involved in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and ultimately apoptosis in cancer cells.

Quantitative Data: Inhibition of Aurora Kinases by Pyrazole Derivatives

Compound IDModificationTargetIC50 (µM)Cell LineReference
P-62-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivativeAurora-A0.11HCT 116, MCF-7[8]
5hPyrazole substituted at the 4th positionAurora-ANot specified (GI50 = 0.12 µM)MCF-7[9]
5ePyrazole substituted at the 4th positionAurora-ANot specified (GI50 = 0.63 µM)MDA-MB-231[9]
10e3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora A0.939K562[10]
10e3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora B0.583K562[10]

Experimental Protocol: In Vitro Aurora A Kinase Assay

A common method for assessing Aurora A kinase activity involves a luminescence-based assay that quantifies ATP consumption.

AuroraA_Assay_Workflow cluster_setup Assay Setup cluster_reaction_phase Reaction Phase cluster_detection_phase Detection Phase master_mix 1. Prepare Master Mix: - Kinase Assay Buffer - ATP - Substrate (e.g., Kemptide) add_mix 3. Add Master Mix to wells master_mix->add_mix inhibitor_prep 2. Prepare Test Inhibitor dilutions add_inhibitor 4. Add Test Inhibitor/Control inhibitor_prep->add_inhibitor add_mix->add_inhibitor add_enzyme 5. Add diluted Aurora A Kinase add_inhibitor->add_enzyme incubate_reaction 6. Incubate at 30°C for 45 min add_enzyme->incubate_reaction add_adp_glo 7. Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp 8. Incubate at RT for 45 min add_adp_glo->incubate_adp add_kinase_detection 9. Add Kinase Detection Reagent incubate_adp->add_kinase_detection incubate_detect 10. Incubate at RT for 45 min add_kinase_detection->incubate_detect read_luminescence 11. Read Luminescence incubate_detect->read_luminescence

Caption: Workflow for an in vitro Aurora A kinase inhibition assay.

Methodology:

  • Reagent Preparation: Thaw and prepare the 1x Kinase Assay Buffer, ATP, and substrate (e.g., Kemptide).[11]

  • Master Mix Preparation: Prepare a master mix containing the Kinase Assay Buffer, ATP, and substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: To a 96-well plate, add the test inhibitor or vehicle control.

  • Enzyme Addition: Add the diluted Aurora A kinase to all wells except the "Blank" controls.

  • Reaction Initiation: Initiate the reaction by adding the master mix.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[11]

  • Signal Detection: Follow the ADP-Glo™ Kinase Assay protocol (steps 6-10 from the CDK2 assay) to measure the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition and IC50 values as described for the CDK2 assay.

II. Anti-inflammatory Targets: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): A Central Mediator of Inflammation

Mechanism of Action: Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation. The selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. The this compound scaffold is a key component of the selective COX-2 inhibitor celecoxib. Derivatives sharing this core structure can selectively bind to the active site of COX-2, blocking prostaglandin synthesis and thereby exerting their anti-inflammatory effects.[12][13]

Molecular Modeling Insights: Molecular docking studies have provided valuable insights into the binding mode of pyrazole derivatives within the COX-2 active site. The 4-chlorophenyl group typically inserts into a hydrophobic pocket, while the pyrazole ring forms crucial hydrogen bonds with key amino acid residues in the enzyme's active site, contributing to the compound's affinity and selectivity.[14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for screening COX-2 inhibitors.

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents 1. Prepare Reagents: - Assay Buffer - Heme - COX-2 enzyme - Test Compounds - Arachidonic Acid (substrate) setup 2. Set up wells: - Background (inactive enzyme) - 100% Initial Activity (active enzyme) - Inhibitor wells (enzyme + compound) reagents->setup preincubation 3. Pre-incubate at 37°C for 10 min setup->preincubation initiate 4. Initiate reaction with Arachidonic Acid preincubation->initiate incubation 5. Incubate at 37°C for 2 min initiate->incubation stop 6. Stop reaction with Stannous Chloride incubation->stop develop 7. Develop color stop->develop readout 8. Read Absorbance at 405-420 nm develop->readout

Caption: Workflow for a colorimetric in vitro COX-2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare all reagents, including diluting the COX-2 enzyme in the assay buffer.[8][15]

  • Reaction Setup: In a 96-well plate, set up background wells (with heat-inactivated enzyme), 100% initial activity wells (with active enzyme and vehicle), and inhibitor wells (with active enzyme and test compound). Add assay buffer, heme, and the respective enzyme/inhibitor solutions.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate at 37°C for exactly two minutes.

  • Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

  • Color Development: Allow the color to develop according to the kit instructions.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 405-420 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

III. Antiviral and Antimicrobial Targets: Combating Infectious Diseases

The versatility of the this compound scaffold extends to the realm of infectious diseases, with derivatives showing promising activity against viral and microbial pathogens.

A. Hepatitis C Virus (HCV) NS5B Polymerase: A Target for Viral Replication

Mechanism of Action: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Inhibition of NS5B polymerase activity is a key strategy in the development of direct-acting antiviral agents for the treatment of HCV infection. While the broader class of pyrazole derivatives has been investigated as HCV inhibitors, specific studies focusing on this compound derivatives as direct NS5B inhibitors are less common. However, some studies have shown that certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs can inhibit the replication of HCV RNA in cell culture.[16][17] The precise molecular mechanism, whether through direct inhibition of NS5B or by affecting other host or viral factors, requires further elucidation.

Experimental Protocol: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on the RNA polymerase activity of NS5B.

HCV_NS5B_Assay cluster_prep Preparation cluster_reaction Polymerase Reaction cluster_detection Detection reagents 1. Prepare Reagents: - Purified HCV NS5B protein - RNA template/primer - NTPs (including a labeled NTP) - Reaction Buffer - Test Compounds setup 2. Mix in reaction tubes: - Reaction Buffer - NS5B enzyme - RNA template/primer - Test Compound/DMSO reagents->setup initiate 3. Initiate reaction with NTP mix setup->initiate incubation 4. Incubate at 30°C initiate->incubation stop 5. Stop reaction incubation->stop separate 6. Separate RNA products (e.g., gel electrophoresis) stop->separate quantify 7. Quantify incorporated label separate->quantify

Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 20 mM HEPES, pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT), purified HCV NS5B protein, an RNA template, and a mix of nucleotides (ATP, CTP, GTP, and a labeled UTP, e.g., [33P]-UTP).[18]

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the polymerase reaction by adding the nucleotide mix.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA).

  • Product Separation: Separate the newly synthesized radiolabeled RNA from the unincorporated nucleotides (e.g., by precipitation or gel electrophoresis).

  • Quantification: Quantify the amount of incorporated radiolabel, which is proportional to the polymerase activity.

  • Data Analysis: Determine the IC50 of the test compound.

B. Antimicrobial Targets: A Broad Spectrum of Activity

This compound derivatives have demonstrated a wide range of antimicrobial activities against various strains of bacteria and fungi.[1][2][19] While the precise molecular targets are often not fully elucidated for each derivative, several potential mechanisms have been proposed for the broader class of pyrazole compounds. One such target is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[20] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Further research is needed to confirm DNA gyrase as a direct target for this compound derivatives and to explore other potential antimicrobial mechanisms.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated potent and selective activities against a range of validated and emerging therapeutic targets, particularly in the fields of oncology and inflammation. The well-defined structure-activity relationships for the inhibition of kinases like CDK2 and Aurora, as well as the COX-2 enzyme, provide a solid foundation for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

While the potential of these compounds in treating infectious diseases is evident, further investigations are warranted to elucidate their precise molecular mechanisms of action against viral and microbial pathogens. The identification of specific molecular targets will be crucial for the optimization of their antimicrobial and antiviral activities and for overcoming potential resistance mechanisms.

References

Methodological & Application

experimental protocol for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Field-Proven Protocol for the Synthesis of 1-(4-chlorophenyl)-1H-pyrazole via Acid-Catalyzed Cyclocondensation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, noted for its presence in various biologically active compounds.[1][2] This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound. The method is based on the classical Knorr pyrazole synthesis, employing an acid-catalyzed cyclocondensation reaction between 4-chlorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.[3][4] This document offers in-depth explanations for procedural choices, comprehensive safety guidelines, characterization data, and visual guides for both the reaction mechanism and experimental workflow, ensuring researchers can confidently replicate and understand the synthesis.

Principle and Mechanism

The synthesis of pyrazoles via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[4][5] In this protocol, 1,1,3,3-tetramethoxypropane serves as a stable precursor to the volatile and reactive 1,3-dicarbonyl, malondialdehyde. Under the acidic conditions provided by the 4-chlorophenylhydrazine hydrochloride and supplemental acid, the acetal is hydrolyzed in situ.

The reaction mechanism proceeds through several key steps:

  • Hydrolysis: Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane generates malondialdehyde.

  • Hydrazone Formation: The more nucleophilic nitrogen of 4-chlorophenylhydrazine attacks one of the aldehyde carbonyls, followed by dehydration to form a phenylhydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization forms a heterocyclic intermediate which, upon dehydration, yields the stable, aromatic this compound ring system.[6]

// Reactants R1 [label="4-Chlorophenylhydrazine\n(H₂N-NH-Ar-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="1,1,3,3-Tetramethoxypropane", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺ / H₂O\n(Acidic Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Malon [label="Malondialdehyde\n(O=CH-CH₂-CH=O)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Int [label="Cyclized Intermediate\n(Pyrazolidine derivative)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="this compound\n(Aromatic Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow R2 -> Malon [label=" Hydrolysis "]; H_plus -> R2 [style=dashed, arrowhead=none]; {R1, Malon} -> Hydrazone [label=" Condensation\n(-H₂O) "]; Hydrazone -> Cyclic_Int [label=" Intramolecular\nCyclization "]; Cyclic_Int -> Product [label=" Dehydration\n(-H₂O) "];

// Layout hints {rank=same; R1; R2; H_plus;} {rank=same; Malon;} {rank=same; Hydrazone;} {rank=same; Cyclic_Int;} {rank=same; Product;} } enddot Caption: Reaction mechanism for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
4-Chlorophenylhydrazine hydrochlorideC₆H₇ClN₂·HCl179.051073-70-7Sigma-Aldrich
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.20102-52-3TCI Chemicals
Ethanol (EtOH), 200 ProofC₂H₅OH46.0764-17-5Fisher Scientific
Hydrochloric Acid (HCl), conc. (37%)HCl36.467647-01-0VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8LabChem
Brine (Saturated NaCl solution)NaCl58.447647-14-5Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Acros Organics
Deionized Water (DI H₂O)H₂O18.027732-18-5N/A

Safety Precautions

Hydrazine derivatives are highly toxic, corrosive, and potential carcinogens. This procedure must be performed in a certified chemical fume hood. [7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and chemical-resistant gloves (butyl rubber or nitrile gloves are recommended).[8][9]

  • Handling Reagents:

    • 4-Chlorophenylhydrazine hydrochloride: Avoid inhalation of dust and skin contact. It is toxic if swallowed and can cause severe skin and eye damage.[10]

    • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of vapors.

  • Waste Disposal: All chemical waste, including aqueous layers from extraction and solvent from evaporation, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.[8]

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[7] Seek immediate medical attention for any significant exposure.[8]

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale synthesis.

Part 1: Reaction Setup and Synthesis

  • Prepare the Reaction Mixture: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylhydrazine hydrochloride (3.58 g, 20.0 mmol).

  • Add Solvent and Acid: Add ethanol (80 mL) and concentrated hydrochloric acid (2.0 mL) to the flask. Stir the mixture at room temperature to form a suspension. Rationale: Ethanol is an effective solvent for the reactants and product, while the added HCl ensures a sufficiently acidic environment to catalyze both the acetal hydrolysis and subsequent condensation steps.[11]

  • Add the Acetal: While stirring, add 1,1,3,3-tetramethoxypropane (3.45 g, 3.6 mL, 21.0 mmol, 1.05 eq) to the suspension in a single portion.

  • Reflux the Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting hydrazine will have a different Rf value than the pyrazole product.

Part 2: Product Work-up and Isolation

  • Cool and Concentrate: After 3 hours, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture to approximately one-quarter of its original volume using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated mixture into a 500 mL beaker containing 150 mL of cold deionized water. Slowly add saturated sodium bicarbonate solution dropwise while stirring until the pH of the aqueous mixture is ~7-8 (test with pH paper). Rationale: Neutralization quenches the acid catalyst and deprotonates any protonated product, ensuring it is soluble in the organic extraction solvent.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting the desired pyrazole product from the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with deionized water (1 x 100 mL) and then brine (1 x 100 mL). Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes, then filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product, which should be a light yellow or off-white solid.

Part 3: Purification

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect Product: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine Reactants (Hydrazine, EtOH, HCl) B Add Acetal (1,1,3,3-Tetramethoxypropane) A->B C Heat to Reflux (3 hours @ ~85°C) B->C D Cool & Concentrate (Rotary Evaporator) C->D E Neutralize (pH 7-8) (Sat. NaHCO₃) D->E F Extract with EtOAc (3 x 75 mL) E->F G Wash Organic Layer (H₂O, then Brine) F->G H Dry (MgSO₄) & Filter G->H I Evaporate Solvent H->I J Recrystallize (from hot Ethanol) I->J K Vacuum Filter & Dry J->K L Pure this compound K->L M Characterization (NMR, IR, MS) L->M

Characterization and Expected Results

  • Physical Appearance: White to off-white crystalline solid.

  • Yield: Typical yields range from 75-85%.

  • Melting Point: 43-46 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.72 (d, J=2.4 Hz, 1H, pyrazole-H), 7.64 (d, J=2.0 Hz, 1H, pyrazole-H), 7.58 (d, J=8.8 Hz, 2H, Ar-H), 7.42 (d, J=8.8 Hz, 2H, Ar-H), 6.45 (t, J=2.2 Hz, 1H, pyrazole-H). (Note: Spectral data can vary slightly based on solvent and instrument).[12]

  • IR (KBr, cm⁻¹): ~3140 (C-H aromatic), ~1595 (C=C aromatic), ~1510 (C=N), ~1090 (C-Cl).[13]

References

Application Notes and Protocols for Screening the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and kinase inhibitory roles, pyrazole derivatives represent a fertile ground for drug discovery.[1][3][4][5] The successful identification and development of novel therapeutic agents from this class depend critically on the application of robust, reliable, and relevant biological screening methods.

This guide provides an in-depth overview and detailed protocols for screening the primary biological activities of pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will explore four key areas of pyrazole activity: anticancer, kinase inhibition, antimicrobial, and anti-inflammatory properties.

Anticancer Activity Screening: The MTT Cell Viability Assay

A primary focus in pyrazole research is the development of novel anticancer agents.[6][7] A fundamental first step in evaluating these compounds is to assess their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into purple, insoluble formazan crystals.[10] This conversion is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8] Therefore, a decrease in the purple color following treatment with a test compound indicates a reduction in cell viability due to cytotoxicity or anti-proliferative effects. The insoluble formazan is solubilized with a suitable solvent, and the absorbance is measured spectrophotometrically.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate (24h) for Cell Adherence seed_cells->incubate_attach prep_cmpd Prepare Pyrazole Derivative Serial Dilutions incubate_attach->prep_cmpd treat_cells Treat Cells with Compounds (Vehicle & Untreated Controls) prep_cmpd->treat_cells incubate_treat Incubate (24-72h) for Drug Exposure treat_cells->incubate_treat add_mtt Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Aspirate Media & Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7, HCT-116) in a 96-well plate format.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyrazole derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)[12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12]

    • Rationale: Seeding an optimal cell number is crucial; too few cells will result in a low signal, while too many can lead to overconfluence and nutrient depletion, affecting viability independent of the drug.

    • Include "cell-free" blank wells containing medium only to determine background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[8]

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazole derivatives in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well. This is critical to ensure the solvent itself is not causing cytotoxicity.

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the pyrazole compounds to the respective wells. Add medium with DMSO to the vehicle control wells and fresh medium to the "untreated control" wells.[8]

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, aspirate the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Rationale: Serum can interfere with the MTT reduction, so using serum-free medium during this step improves accuracy.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[11]

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10] Read the plate within 1 hour of adding the solvent.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the "cell-free" blank wells from all other readings.

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

  • Determine IC₅₀ Value:

    • Plot the Percent Viability against the log of the compound concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Sample Data Presentation for Anticancer Screening of Pyrazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
Pyrazole AA549 (Lung Cancer)4.2
Pyrazole BA549 (Lung Cancer)15.8
Pyrazole CMCF-7 (Breast Cancer)3.17[6]
Pyrazole DHCT116 (Colon Cancer)23.7[6]
Doxorubicin (Control)A549 (Lung Cancer)0.8

Kinase Inhibitory Activity Screening

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[13][14] Key targets include Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[14][15]

Principle of In Vitro Kinase Assays

Kinase assays measure the enzymatic activity of a specific kinase. A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16] The luminescence signal is directly proportional to the ADP concentration and thus to the kinase activity. When a pyrazole inhibitor is effective, kinase activity is reduced, leading to a lower ADP level and a decreased luminescence signal.

Signaling Pathway: CDK/Rb Cell Cycle Regulation

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb pRb (Inactive) E2F E2F (Active) pRb->E2F further releases Rb_E2F->E2F releases GeneTx G1/S Phase Gene Transcription E2F->GeneTx activates CyclinE_CDK2 Cyclin E / CDK2 GeneTx->CyclinE_CDK2 promotes synthesis of CyclinE_CDK2->pRb hyper-phosphorylates Rb S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazole CDK2 Inhibitor (e.g., AT7519) Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK/Rb pathway by a pyrazole CDK2 inhibitor.[14]

Detailed Protocol: CDK2 Inhibitor Screening (ADP-Glo™ Assay)

This protocol is adapted for screening compounds against recombinant CDK2/CyclinA2 enzyme.[17][18]

Materials and Reagents:

  • CDK2 Assay Kit (containing recombinant CDK2/CyclinA2, substrate, ATP, and assay buffer)[17]

  • ADP-Glo™ Kinase Assay Reagent (Promega)

  • Pyrazole derivatives (stock solutions in DMSO)

  • White, opaque 96-well plates (suitable for luminescence)

  • Dithiothreitol (DTT, 1 M)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all kit components on ice.

    • Prepare the 1x Kinase Assay Buffer with DTT as specified by the manufacturer.

    • Prepare the master mix for the kinase reaction. For each reaction, you will need the kinase assay buffer, ATP solution, and the kinase substrate peptide.

    • Dilute the CDK2/CyclinA2 enzyme to the desired working concentration in the kinase assay buffer. Keep on ice.

  • Assay Plate Setup:

    • Add 5 µL of the diluted pyrazole inhibitor to the sample wells at various concentrations (e.g., 10-point dilution series).

    • Add 5 µL of DMSO to "100% activity" control wells.

    • Add 5 µL of a known CDK2 inhibitor (e.g., Dinaciclib) to "positive inhibitor control" wells.[16]

    • Add 10 µL of the enzyme master mix (containing buffer and substrate) to all wells.

    • Rationale: This step pre-incubates the enzyme with the inhibitor, allowing for binding to occur before the reaction is initiated.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 1 hour.

  • Signal Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (RLU of Inhibitor Well) / (RLU of 100% Activity Well)] x 100

    • RLU = Relative Luminescence Units

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Table 2: Sample Data for Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Pyrazole ECDK224[19]
Pyrazole FJAK13.4[15]
Pyrazole FJAK22.2[15]
Pyrazole GEGFR370[6]
Ruxolitinib (Control)JAK13[15]

Antimicrobial Activity Screening

Pyrazole derivatives have shown considerable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[1][20][21] Initial screening is often performed using the Kirby-Bauer disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Principle of Antimicrobial Susceptibility Testing
  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative method. A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a specific microorganism.[22] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear circular zone of no growth—the zone of inhibition—will form around the disk.[23] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

  • Broth Microdilution: This is a quantitative method used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The test involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized number of organisms.[21]

Experimental Workflows: Antimicrobial Screening

Antimicrobial_Workflows cluster_kirby Kirby-Bauer Disk Diffusion (Qualitative) cluster_mic Broth Microdilution (Quantitative) kb1 Prepare 0.5 McFarland Bacterial Suspension kb2 Inoculate Mueller-Hinton Agar Plate for Lawn Growth kb1->kb2 kb3 Apply Compound-Impregnated Disks kb2->kb3 kb4 Incubate (18-24h) kb3->kb4 kb5 Measure Zone of Inhibition (mm) kb4->kb5 mic1 Prepare Serial Dilutions of Compound in 96-well Plate mic2 Inoculate Wells with Standardized Bacterial Suspension mic1->mic2 mic3 Incubate (18-24h) mic2->mic3 mic4 Observe Wells for Turbidity mic3->mic4 mic5 Determine MIC (Lowest Concentration with No Visible Growth) mic4->mic5

Caption: Comparison of Kirby-Bauer and Broth Microdilution workflows.

Detailed Protocol 1: Kirby-Bauer Disk Diffusion Test

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile blank paper disks (6 mm)

  • Pyrazole derivatives (known concentration in a suitable solvent like DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

    • Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A suspension that is too light or too heavy will result in incorrect zone sizes.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[23]

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage. Finally, swab the rim of the agar.[23]

  • Disk Application:

    • Impregnate sterile blank paper disks with a known amount (e.g., 10 µL) of the pyrazole derivative solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., Chloramphenicol) and a negative control disk with solvent only.[1]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

Detailed Protocol 2: Broth Microdilution for MIC Determination

Materials and Reagents:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Pyrazole derivatives

Step-by-Step Methodology:

  • Compound Dilution:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the pyrazole compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth.[24]

Table 3: Sample Data Presentation for Antimicrobial Screening

CompoundS. aureus (Gram +) Zone of Inhibition (mm)E. coli (Gram -) Zone of Inhibition (mm)S. aureus MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Pyrazole H221562.5[1]125
Pyrazole I130>256>256
Chloramphenicol25308N/A
ClotrimazoleN/AN/AN/A2.9[1]

Anti-inflammatory Activity Screening

The anti-inflammatory properties of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[5][25]

Principle of COX Inhibition Assays

COX inhibitor screening assays measure the activity of the COX enzyme by detecting one of its products.[26] A common fluorometric method is based on the detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX from its substrate, arachidonic acid.[25] A fluorescent probe reacts with PGG2 to produce a highly fluorescent product. In the presence of an effective pyrazole inhibitor, the COX-catalyzed reaction is slowed or stopped, resulting in a decreased rate of fluorescence generation.

Signaling Pathway: Arachidonic Acid Cascade

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA cleaves to produce COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammation) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 Prostanoids_1 Prostanoids (Stomach Protection, Platelet Aggregation) PGG2->Prostanoids_1 leads to Prostanoids_2 Prostanoids (Inflammation, Pain, Fever) PGG2->Prostanoids_2 leads to Inhibitor Pyrazole COX-2 Inhibitor Inhibitor->COX2 SELECTIVELY INHIBITS

Caption: Role of COX-1 and COX-2 in the arachidonic acid cascade.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits for screening human recombinant COX-2.[25]

Materials and Reagents:

  • COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, arachidonic acid substrate)[25]

  • A known COX-2 inhibitor (e.g., Celecoxib) for a positive control

  • Pyrazole derivatives (in DMSO)

  • 96-well white opaque plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents according to the kit protocol. Keep the reconstituted COX-2 enzyme on ice.

    • Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Plate Setup:

    • Sample Wells: Add 10 µL of diluted pyrazole inhibitor to the designated wells.

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (or DMSO if used as a solvent) to these wells.

    • Inhibitor Control: Add 10 µL of the Celecoxib positive control.

    • Rationale: Including both positive and negative controls is essential to validate the assay performance and provide a benchmark for the activity of the test compounds.

  • Enzyme Addition and Incubation:

    • To all wells, add 80 µL of the Reaction Mix.

    • Add 10 µL of the diluted COX-2 enzyme solution to the Sample and Control wells.

    • Mix gently and incubate at 25°C for 10 minutes, protected from light. This allows the inhibitors to interact with the enzyme before the substrate is added.

  • Reaction Initiation and Measurement:

    • Prepare the arachidonic acid substrate solution as per the kit instructions.

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid to all wells simultaneously, preferably using a multi-channel pipette.

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

Data Analysis and Presentation
  • Calculate Reaction Rate:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the slope (ΔRFU/min) in the linear portion of the curve. This represents the reaction rate.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Slope of Inhibitor Well) / (Slope of Enzyme Control Well)] x 100

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀.

Table 4: Sample Data for COX-2 Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)
Pyrazole JCOX-20.45
Pyrazole KCOX-21.13[27]
Celecoxib (Control)COX-20.45[25]
Indomethacin (Control)COX-20.9

Conclusion

The versatile pyrazole scaffold continues to be a source of promising lead compounds for a multitude of therapeutic targets. The successful advancement of these compounds through the drug discovery pipeline relies on the rigorous and systematic application of the biological screening methods outlined in these notes. By understanding the principles behind each assay, carefully executing the protocols with appropriate controls, and accurately interpreting the resulting data, researchers can effectively identify and characterize the biological activity of novel pyrazole derivatives, paving the way for the development of next-generation therapeutics.

References

Application of 1-(4-chlorophenyl)-1H-pyrazole Derivatives in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(4-chlorophenyl)-1H-pyrazole and its derivatives in cancer cell line studies. This class of compounds has garnered significant interest in oncology research due to its potent and diverse anticancer activities. This guide will delve into the mechanistic underpinnings of their action, provide a summary of their efficacy in various cancer models, and offer detailed protocols for their in vitro evaluation.

Introduction to this compound in Oncology Research

Pyrazoles are five-membered heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry, forming the core structure of several FDA-approved drugs.[1] The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a wide array of biological activities, including anticancer properties.[2][3] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring has been a key strategy in the development of potent anticancer agents. These derivatives have been shown to induce cytotoxicity in a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by triggering programmed cell death (apoptosis) and halting the cell division cycle.

A significant number of pyrazole derivatives have been found to induce apoptosis in cancer cells.[6] This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7] The inhibition of Bcl-2, a key regulator of apoptosis, has been identified as a specific target for some 1,3,5-trisubstituted-1H-pyrazole derivatives, leading to the activation of caspases and subsequent DNA fragmentation.[7] Furthermore, some pyrazole compounds can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular damage and death.[4]

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[4][5] For instance, some pyrazoline derivatives have been shown to cause cell cycle arrest in the S phase or G0/G1 phase.[4] This disruption of the normal cell cycle progression prevents the cancer cells from dividing and growing. The anticancer efficacy of pyrazole derivatives is also linked to the inhibition of several key targets in cancer cells, including cyclin-dependent kinases (CDKs).[4]

Signaling_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Bcl-2 Bcl-2 Cancer Cell->Bcl-2 Inhibits Bax Bax Cancer Cell->Bax Activates CDKs CDKs Cancer Cell->CDKs Inhibits Mitochondria Mitochondria ROS Generation->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Bcl-2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CDKs->Cell Cycle Arrest

Figure 1: Proposed mechanism of action for this compound derivatives.

Efficacy of this compound Derivatives in Cancer Cell Lines

The cytotoxic activity of various pyrazole derivatives containing the 1-(4-chlorophenyl) moiety has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Compound ID/ReferenceCancer Cell LineCancer TypeIC50 (µM)
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[2]MCF-7Breast Cancer0.97
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[2]WM266.5Melanoma0.72
1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-Pyrazole (2c)[4]5637Bladder CancerNot specified, but inhibited cell cycle progression
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b)[5]HepG-2Liver Cancer16.02
3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b)[5]A549Lung CancerPotent activity, compared to cisplatin (IC50 = 29.48 µM)
6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][4][8][9]triazolo[3,4-b][2][4][8]thiadiazole (CPNT)[10]HepG2Liver Cancer0.8 µg/ml (24h)
Compound 10c (a 1,3,5-trisubstituted-1H-pyrazole with a chlorophenyl group)[7]MCF-7Breast Cancer3.9 - 35.5

Experimental Protocols

The following are detailed protocols for fundamental cell-based assays to evaluate the anticancer efficacy of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability versus compound concentration to determine the IC50 value.[8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of the compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • 6-well cell culture plates

  • PBS (Phosphate-buffered saline)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol[9]

  • Propidium Iodide (PI) staining solution (containing RNase A)[9]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for 24, 48, or 72 hours.[9]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash them with ice-cold PBS.[8][9]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[9]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.[9]

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Culture Treatment Treat cells with compound Cell_Culture->Treatment Compound_Prep Prepare this compound dilutions Compound_Prep->Treatment Cell_Viability MTT Assay (IC50 Determination) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: General workflow for the in vitro evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for cancer research and drug development. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines makes them attractive candidates for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the anticancer potential of these and other novel pyrazole-based molecules.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(4-chlorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxicity Profiling of Pyrazole Derivatives

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2] These heterocyclic scaffolds are integral to numerous FDA-approved drugs and are considered "privileged structures" in the development of new therapeutic agents.[2] Among the various classes of pyrazole compounds, 1-(4-chlorophenyl)-1H-pyrazole derivatives have emerged as a promising area of research, with studies indicating their potential as anticancer agents.[3][4] The inclusion of a 4-chlorophenyl group can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.[5]

The primary goal in the development of novel anticancer agents is to selectively eliminate cancer cells without harming healthy tissues. Therefore, a critical step in the preclinical evaluation of this compound derivatives is the comprehensive assessment of their in vitro cytotoxicity. This process involves exposing various cancer cell lines to the compounds and measuring the resulting effects on cell viability, proliferation, and the mechanisms of cell death. These studies provide essential data for determining the therapeutic potential and selectivity of these novel chemical entities.

This guide provides a detailed overview of standard and robust methodologies for evaluating the in vitro cytotoxicity of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles and expert insights to ensure the generation of reliable and reproducible data.

I. Foundational Assays for Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

Expert Insights: Why Start with the MTT Assay?

The MTT assay is an excellent first-pass screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a quantitative measure of a compound's effect on cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter in cytotoxicity studies. However, it is crucial to remember that the MTT assay measures metabolic activity and does not directly distinguish between cell death (cytotoxicity) and inhibition of cell growth (cytostasis).[8] Therefore, results from the MTT assay should be corroborated with other methods to elucidate the precise mechanism of action.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in serum-free medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow

II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of late-stage apoptosis and necrosis.[13][14] The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, the amount of which is proportional to the amount of LDH released and, consequently, the extent of cell death.[15]

Expert Insights: Complementing the MTT Assay

The LDH assay is an excellent complement to the MTT assay because it measures a different aspect of cell health: membrane integrity. While the MTT assay indicates a loss of metabolic activity, the LDH assay provides a more direct measure of cell death. Running both assays can help to differentiate between cytostatic and cytotoxic effects of the this compound derivatives.

Detailed Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Treated cell culture supernatants (from the same experiment as the MTT assay or a parallel experiment)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release (Negative Control): Culture medium from untreated cells.

    • Maximum LDH Release (Positive Control): Add lysis buffer (e.g., Triton X-100) to untreated cells to induce complete cell lysis.[15][16]

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the desired incubation period with the pyrazole derivatives, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[17]

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the stop solution to each well.[17]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.[17]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

LDH_Workflow

III. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs induce apoptosis, or programmed cell death, a highly regulated process essential for tissue homeostasis.[8][18] Determining whether this compound derivatives induce apoptosis is crucial for understanding their mechanism of action. Several assays can be used to detect the hallmarks of apoptosis.[18]

Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

Expert Insights: A Deeper Mechanistic Dive

Observing a significant increase in the Annexin V positive population following treatment with your pyrazole derivatives provides strong evidence for the induction of apoptosis. This assay offers a more detailed picture than bulk cytotoxicity assays like MTT or LDH.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the this compound derivatives for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[19] Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway. These assays typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[8]

Apoptosis_Pathway

IV. Data Summary and Assay Selection

The choice of cytotoxicity assay depends on the specific research question. For initial screening of a library of this compound derivatives, the MTT assay is a good starting point. To confirm cytotoxicity and distinguish it from cytostatic effects, the LDH assay is recommended. For mechanistic studies, apoptosis assays such as Annexin V/PI staining and caspase activity assays are indispensable.

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of tetrazolium salt.[6][11]High-throughput, cost-effective, sensitive.Indirect measure of viability, can be affected by metabolic changes.
LDH Measures release of LDH from damaged cells.[13]Direct measure of cytotoxicity, simple, non-destructive to remaining cells.Measures late-stage cell death, less sensitive than MTT.
Annexin V/PI Detects phosphatidylserine externalization and membrane permeability.Distinguishes between apoptotic and necrotic cells, provides quantitative data.Requires a flow cytometer, more complex protocol.
Caspase Activity Measures the activity of key apoptotic enzymes.[19]Specific for apoptosis, can be adapted for high-throughput screening.Measures a specific point in the apoptotic pathway.

V. Concluding Remarks

The in vitro cytotoxicity assessment of this compound derivatives is a multi-faceted process that requires a thoughtful and systematic approach. By employing a combination of assays that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis, researchers can build a comprehensive profile of their compounds of interest. The protocols and insights provided in this guide are intended to serve as a robust foundation for these critical studies, ultimately facilitating the identification and development of novel and effective therapeutic agents.

References

application of 1-(4-chlorophenyl)-1H-pyrazole in the synthesis of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols for Researchers in Drug Development

Introduction: The Pressing Need for Novel Antifungal Therapies

In recent decades, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to global health.[1] The challenges in treating these infections are multifaceted, including the emergence of drug-resistant fungal strains, the limited arsenal of available antifungal agents, and the often-severe side effects of existing therapies.[1][2] This landscape underscores the urgent need for the development of new, effective, and safer antifungal drugs with novel mechanisms of action.[3][4][5]

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This guide focuses on the application of a key pyrazole derivative, 1-(4-chlorophenyl)-1H-pyrazole , in the synthesis of potent antifungal agents, with a particular emphasis on the widely used strobilurin fungicide, Pyraclostrobin.

The this compound Scaffold: A Gateway to Potent Antifungals

The this compound moiety serves as a crucial building block in the synthesis of a class of fungicides that inhibit mitochondrial respiration in fungi. The chlorophenyl group at the N1 position of the pyrazole ring is a key feature that contributes to the potent antifungal activity of these compounds. This guide will provide a detailed exploration of the synthesis, mechanism of action, and structure-activity relationships of antifungal agents derived from this versatile scaffold.

Mechanism of Action: Targeting the Fungal Powerhouse

Many antifungal agents derived from the this compound core, including the prominent fungicide Pyraclostrobin, function by disrupting the fungal mitochondrial electron transport chain (ETC). Specifically, they act as inhibitors of Complex III, also known as the cytochrome bc1 complex.

By binding to the Qo site of cytochrome b within Complex III, these inhibitors block the transfer of electrons from ubiquinol to cytochrome c. This interruption of the electron flow halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Diagram of the Fungal Mitochondrial Electron Transport Chain and the Site of Action of Pyraclostrobin

Fungal_ETC cluster_membrane Inner Mitochondrial Membrane cluster_protons cluster_matrix Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- H_out1 H+ Complex_I->H_out1 NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- H_out3 H+ Complex_III->H_out3 Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O H_out4 H+ Complex_IV->H_out4 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_out_ATP H+ H_out_ATP->ATP_Synthase Inhibitor Pyraclostrobin Inhibitor->Complex_III Inhibition NADH NADH + H+ NADH->Complex_I Succinate Succinate Succinate->Complex_II

Caption: Inhibition of Fungal Respiration by Pyraclostrobin.

Synthesis Protocols

The synthesis of antifungal agents based on the this compound scaffold typically involves a multi-step process. A key intermediate in the synthesis of Pyraclostrobin is 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole .

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole

This protocol outlines a two-step synthesis starting from 4-chlorophenylhydrazine hydrochloride.

Step 1: Cyclization to 1-(4-chlorophenyl)pyrazolidin-3-one

  • In a reaction vessel, combine 4-chlorophenylhydrazine hydrochloride (0.2 mol) with ethanol (217 g).

  • While stirring at 40 °C, add sodium ethoxide (0.46 mol) followed by the dropwise addition of acrylamide (0.3 mol).

  • Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

Step 2: Oxidation to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

  • To the residue from Step 1, add water (145 g) and ferric chloride hexahydrate (0.02 mol).

  • Heat the mixture to 80 °C and bubble air through the solution for 8 hours.

  • Monitor the reaction for the disappearance of the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate.

  • After completion, add water (50 g) at 50 °C.

  • Adjust the pH to 1 by the dropwise addition of hydrochloric acid.

  • Cool the mixture to 30 °C to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Protocol 2: Synthesis of Pyraclostrobin

This protocol describes the synthesis of Pyraclostrobin from the key intermediate, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Step 1: Etherification

  • In a suitable solvent such as DMF, dissolve 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (0.12 mol) and potassium carbonate (0.15 mol).

  • Heat the mixture to reflux.

  • Add a solution of methyl [2-(bromomethyl)phenyl]methoxycarbamate (0.1 mol) in acetone dropwise.

  • Maintain the reflux for 7 hours, monitoring the reaction progress.

Step 2: Work-up and Crystallization

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting solid in anhydrous methanol with stirring.

  • Cool the solution to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to obtain Pyraclostrobin.

Diagram of the Synthetic Pathway to Pyraclostrobin

Pyraclostrobin_Synthesis cluster_synthesis Pyraclostrobin Synthesis Start 4-Chlorophenylhydrazine Hydrochloride Intermediate1 1-(4-Chlorophenyl)pyrazolidin-3-one Start->Intermediate1 Cyclization Intermediate2 1-(4-Chlorophenyl)-3-hydroxy- 1H-pyrazole Intermediate1->Intermediate2 Oxidation Pyraclostrobin Pyraclostrobin Intermediate2->Pyraclostrobin Etherification Reagent1 Acrylamide, Sodium Ethoxide Reagent2 FeCl₃, Air Reagent3 Methyl [2-(bromomethyl)phenyl] methoxycarbamate, K₂CO₃

Caption: Key steps in the synthesis of Pyraclostrobin.

Antifungal Activity of Pyraclostrobin

Pyraclostrobin exhibits a broad spectrum of activity against a wide range of phytopathogenic fungi. The following table summarizes its efficacy, presented as the mean EC50 value (the concentration that inhibits 50% of fungal growth).

Fungal SpeciesMean EC50 (µg/mL)Reference(s)
Sclerotinia sclerotiorum0.1027[6]
Sclerotium rolfsii0.4469[7]
Ascochyta rabiei0.0023[8]
Cercospora zeae-maydis0.0010[9]
Botryosphaeria dothidea3.0870[10]

Structure-Activity Relationships (SAR)

The development of strobilurin fungicides like Pyraclostrobin has been guided by extensive structure-activity relationship studies.[11][12][13][14] Key structural features of the this compound-based strobilurins that influence their antifungal activity include:

  • The Phenyl Ring at N1: The presence of a substituted phenyl ring at the N1 position of the pyrazole is crucial for activity. The 4-chloro substitution is particularly effective.

  • The Pyrazole Core: The pyrazole ring acts as a rigid scaffold, holding the other pharmacophoric elements in the correct orientation for binding to the target enzyme.

  • The Oxymethyl Bridge: The ether linkage connecting the pyrazole ring to the phenyl-methoxycarbamate moiety is important for maintaining the overall conformation of the molecule.

  • The Methoxycarbamate Group: The β-methoxyacrylate or methoxycarbamate "pharmacophore" is essential for binding to the Qo site of cytochrome b.[12] The E-configuration of the double bond in the acrylate moiety is critical for activity.[12]

Modifications to these key structural elements can lead to significant changes in antifungal potency and spectrum of activity, providing a basis for the rational design of new and improved antifungal agents.[11][13]

Conclusion

The this compound scaffold is a cornerstone in the synthesis of a significant class of antifungal agents that have had a major impact on agriculture and have the potential for further development in human and animal health. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this versatile chemical space and contribute to the development of the next generation of antifungal therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(4-chlorophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and implement effective, evidence-based solutions.

The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, with the this compound scaffold appearing in numerous pharmacologically active agents.[1][2] The most prevalent synthetic route is the Knorr pyrazole synthesis and its variations, typically involving the cyclocondensation of (4-chlorophenyl)hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent.[3][4][5] While robust, this reaction is sensitive to several parameters that can drastically reduce the yield of the desired product. This guide provides a structured approach to troubleshooting these issues.

Section 1: Understanding the Core Reaction Mechanism

Success in troubleshooting begins with a firm grasp of the reaction mechanism. The condensation of (4-chlorophenyl)hydrazine with a 1,3-dicarbonyl compound proceeds through a series of equilibrium steps. An acid catalyst is often employed to protonate one of the carbonyl groups, enhancing its electrophilicity for the initial nucleophilic attack by the hydrazine.[5] The reaction progresses through a hemiaminal or hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] Each of these stages presents a potential pitfall where the reaction can stall or be diverted toward side products.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 4-Chlorophenylhydrazine Int1 Hydrazone/ Hemiaminal Adduct R1->Int1 Nucleophilic Attack R2 1,3-Dicarbonyl Compound R2->Int1 Int2 Cyclized Hydroxyl- pyrazolidine Int1->Int2 Intramolecular Cyclization Prod 1-(4-Chlorophenyl)- 1H-pyrazole Int2->Prod Dehydration (Rate-Limiting Step) Water H₂O Int2->Water

Caption: Generalized mechanism for the Knorr pyrazole synthesis.

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during synthesis.

Q1: My yield is consistently low, and I'm not sure why. Where should I start my investigation?

A systematic approach is crucial. Before altering your protocol, you must diagnose the problem. The first step is a thorough analysis of your crude reaction mixture.

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude product against the starting materials. This simple check will reveal:

    • Unreacted starting materials (hydrazine or dicarbonyl).

    • The presence of multiple new spots, indicating side products or regioisomers.

    • A streak on the baseline, suggesting polymeric or highly polar impurities.

  • Proton NMR (¹H NMR) of the Crude Mixture: If possible, take a ¹H NMR of the unpurified reaction mixture. This provides invaluable quantitative insight:

    • Integrals can reveal the ratio of product to remaining starting materials.

    • Duplicate sets of characteristic peaks (e.g., pyrazole C-H proton) suggest the formation of regioisomers.[7]

    • The appearance of unexpected signals can point to specific side products.

The flowchart below outlines a logical workflow for troubleshooting based on your initial findings.

G cluster_problems cluster_solutions start Low Yield Observed check_crude Analyze Crude Mixture (TLC, ¹H NMR) start->check_crude p1 High % of Unreacted Starting Materials check_crude->p1 Incomplete Conversion p2 Multiple Products Detected check_crude->p2 Impurity Profile p3 Product is Formed, but Lost on Workup check_crude->p3 Good Crude, Poor Final Yield s1 Review Reaction Kinetics: - Increase Temperature/Time - Add/Change Catalyst - Check Solvent p1->s1 s2 Address Regioisomer Formation: - Use Symmetric Dicarbonyl - Adjust pH or Solvent - Optimize Purification p2->s2 s3 Optimize Workup & Purification: - Adjust Extraction pH - Modify Recrystallization Solvent - Consider Chromatography p3->s3

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Q2: My NMR shows two distinct products with very similar structures. What is happening?

This is the classic sign of regioisomer formation . It occurs when you use an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or benzoylacetone). The (4-chlorophenyl)hydrazine has two non-equivalent nitrogen atoms, and each can initiate the attack on either of the two different carbonyl groups, leading to two possible constitutional isomers.[3][6][8]

Causality and Solutions: The regiochemical outcome is often a delicate balance of steric and electronic factors, heavily influenced by reaction conditions.[6]

  • Under acidic conditions: The more basic (and often less sterically hindered) carbonyl group is preferentially protonated, making it more electrophilic and directing the initial attack.

  • Under neutral or basic conditions: The more sterically accessible or intrinsically more electrophilic carbonyl group is typically attacked first.

Parameter Condition Likely Outcome & Rationale
pH Strongly Acidic (e.g., HCl in DMF)Often favors attack at the less hindered carbonyl after protonation of the more basic one. Can accelerate dehydration steps.[8]
Neutral/Slightly BasicThe more electrophilic carbonyl (e.g., the ketone in a β-ketoester) is the preferred site of attack.
Solvent Protic (e.g., Ethanol)Can participate in hydrogen bonding, potentially leveling the reactivity of the two carbonyls and leading to mixtures.
Aprotic Polar (e.g., DMF)Can favor specific reaction pathways and improve regioselectivity in certain cases.[3]
Temperature Low TemperatureMay increase selectivity by favoring the kinetically controlled product.
High Temperature (Reflux)May lead to the thermodynamically more stable regioisomer, but can also result in mixtures if the energy difference is small.

Actionable Advice:

  • Confirm with Data: Use 2D NMR techniques (NOESY, HMBC) to definitively assign the structure of your major and minor isomers.

  • Modify Conditions: Systematically vary the pH and solvent to see if you can favor the formation of your desired isomer.

  • Purification: If a mixture is unavoidable, meticulous column chromatography is often required to separate the regioisomers.[7]

Q3: My reaction stalls, leaving significant amounts of starting material. How can I drive it to completion?

This indicates a problem with the reaction kinetics, often related to the rate-limiting dehydration step.[6]

Potential Causes & Solutions:

  • Insufficient Activation: The carbonyl group may not be sufficiently electrophilic.

    • Solution: Introduce a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH) or a Lewis acid.[5][9] For reactions using a hydrazine salt (e.g., hydrochloride), adding a mild base may be necessary to free the nucleophilic hydrazine.[10]

  • Suboptimal Temperature: Many cyclocondensations require thermal energy to overcome the activation barrier for dehydration.

    • Solution: Increase the reaction temperature. If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent like ethanol or toluene.[10][11]

  • Water Removal: The final dehydration step is an equilibrium. The presence of water in the reaction mixture can inhibit the forward reaction.

    • Solution: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to azeotropically remove the water as it is formed.

  • Incorrect Reaction Time: Some reactions are simply slow.

    • Solution: Monitor the reaction over a longer period (24-72 hours) by TLC or LC-MS to ensure it has truly reached its endpoint.[12]

Q4: My final product is a dark, oily substance that is difficult to purify. What are the likely side products?

The formation of colored and intractable impurities often points to side reactions beyond simple incomplete conversion.

Common Side Reactions:

  • Hydrazine Decomposition/Oxidation: Phenylhydrazines can be sensitive to air and light, leading to colored degradation products.

    • Solution: Use high-purity hydrazine, store it properly, and consider running the reaction under an inert atmosphere (N₂ or Argon).

  • Formation of Stable Hydrazones: The initial adduct between the hydrazine and one carbonyl group can be a stable intermediate that fails to cyclize.[8][13]

    • Solution: This is often addressed by the same solutions for incomplete reactions: adding an acid catalyst and/or increasing the temperature to promote the intramolecular cyclization.

  • Pyrazoline Formation: If the starting material is an α,β-unsaturated ketone, the initial product is a pyrazoline, which must be oxidized to the aromatic pyrazole.[3][8] If this oxidation is incomplete, the pyrazoline will remain as a major impurity.

    • Solution: Ensure an oxidant is present. Sometimes, air oxidation is sufficient over a long period, but an explicit oxidizing agent (e.g., I₂, FeCl₃, or even air bubbled through the solution) may be required.[10][13]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal molar ratio of reactants?

    • A: A slight excess of the 1,3-dicarbonyl compound (1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable hydrazine. However, starting with a 1:1 stoichiometric ratio is the standard practice and helps minimize side reactions involving the dicarbonyl.

  • Q: How critical is pH control during the workup and extraction?

    • A: It is extremely critical. Pyrazoles are weakly basic and can be protonated in strongly acidic solutions, increasing their water solubility and leading to losses during aqueous extraction. Conversely, during precipitation, the pH must be carefully adjusted. Typically, the reaction mixture is acidified to protonate any unreacted bases, and then the pH is carefully raised to just above the pKa of the pyrazole product (often in the 4-7 range) to induce precipitation of the neutral compound.[10][14]

  • Q: What is the best general-purpose solvent for this synthesis?

    • A: Ethanol or acetic acid are excellent starting points.[10][15] Ethanol is a good solvent for both reactants and allows for easy heating to reflux. Acetic acid can act as both the solvent and the acid catalyst, often promoting rapid reaction, but it can be harder to remove. For reactions requiring higher temperatures, DMF or toluene can be effective.[3]

  • Q: Should I purify my product by recrystallization or column chromatography?

    • A: This depends on the purity of your crude product. If your TLC shows one major spot with minor, less-polar or more-polar impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is efficient and scalable.[12] If you have a mixture of regioisomers or side products with similar polarity to your desired compound, column chromatography is necessary for effective separation.[7]

Section 4: Reference Protocols

Protocol 1: General Synthesis via Cyclocondensation

This protocol is a representative procedure for the synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in absolute ethanol (5-10 mL per gram of dione).

  • Reagent Addition: Add (4-chlorophenyl)hydrazine hydrochloride (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly add the concentrated reaction mixture to a beaker of cold water while stirring. A solid should precipitate.

  • Isolation: Adjust the pH of the aqueous suspension to ~6-7 with a dilute sodium bicarbonate solution if necessary. Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and a small amount of cold ethanol. The crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask further in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

optimizing reaction conditions for pyrazole synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of pyrazoles, with a specific focus on optimizing reaction conditions such as temperature and catalyst selection. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during pyrazole synthesis.

Q1: What is the most common method for synthesizing pyrazoles, and what is the general mechanism?

A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound in the presence of an acid catalyst.[2][3]

The mechanism initiates with the acid-catalyzed formation of an imine at one of the carbonyl carbons. Subsequently, the second nitrogen atom of the hydrazine attacks the other carbonyl group, leading to the formation of a diimine intermediate. This intermediate then undergoes deprotonation to yield the final pyrazole product.[1][2]

Q2: My pyrazole synthesis is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in pyrazole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compound can lead to side reactions and inhibit catalyst activity. It is crucial to use highly pure starting materials.[4]

  • Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the product. Some syntheses proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier.[4][5] Conversely, excessively high temperatures can lead to product degradation.[5]

  • Incorrect Catalyst Choice or Loading: The selection and concentration of the catalyst are critical. The type of catalyst can influence the reaction pathway and efficiency.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and can affect the reaction kinetics.[4]

Q3: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[4] Several strategies can be employed to control regioselectivity:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a specific isomer.

  • Catalyst Selection: Certain catalysts can direct the reaction towards a particular regioisomer.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[6]

Q4: What are some common catalysts used in pyrazole synthesis?

A4: A wide variety of catalysts can be employed for pyrazole synthesis, including:

  • Acid Catalysts: Glacial acetic acid is a common and effective catalyst for the Knorr pyrazole synthesis.[6]

  • Transition Metal Catalysts: Copper[5], nickel[7], and silver-based[5] catalysts have been shown to be effective. For example, Cu(OTf)₂ has been used to improve reaction yields.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-70 offer advantages such as easy separation and reusability.[5] Nano-ZnO has also been utilized as an eco-friendly catalyst.[8]

  • Enzyme Catalysis: Lipases, such as Thermomyces lanuginosus lipase (TLL), have been used for regioselective pyrazole synthesis in one-pot reactions.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during pyrazole synthesis.

Issue 1: Low or No Product Yield

A systematic approach is essential to diagnose and resolve low yield issues.

LowYieldTroubleshooting start Low or No Product Yield purity Check Purity of Starting Materials start->purity recrystallize Recrystallize or Purify Reactants purity->recrystallize If impure temp Optimize Reaction Temperature purity->temp If pure recrystallize->temp temp_screen Screen Temperatures (e.g., RT, 40°C, 60°C, 80°C) temp->temp_screen catalyst Evaluate Catalyst System temp_screen->catalyst catalyst_screen Screen Different Catalysts and Loadings catalyst->catalyst_screen solvent Assess Solvent Effects catalyst_screen->solvent solvent_screen Test a Range of Solvents solvent->solvent_screen workup Review Work-up Procedure solvent_screen->workup extraction Optimize Extraction and Purification workup->extraction success Improved Yield extraction->success

Caption: A step-by-step workflow for troubleshooting low yields in pyrazole synthesis.

  • Verify Starting Material Purity: As a first step, confirm the purity of your hydrazine and 1,3-dicarbonyl compounds using techniques like NMR or GC-MS. If impurities are detected, purify the starting materials via recrystallization or column chromatography.[4]

  • Optimize Reaction Temperature: The optimal temperature is highly dependent on the specific substrates.

    • Rationale: Increasing the temperature generally increases the reaction rate. However, exceeding the optimal temperature can lead to the degradation of reactants or products, or the formation of side products.[5] Some reactions may proceed efficiently at room temperature, while others require heating.[4]

    • Experimental Protocol:

      • Set up several small-scale reactions in parallel.

      • Run the reactions at a range of temperatures, for example, room temperature, 40 °C, 60 °C, and 80 °C.

      • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for product formation while minimizing side products.[4]

  • Screen Catalysts and Catalyst Loading: The choice of catalyst can dramatically influence the reaction's success.

    • Rationale: Different catalysts operate through different mechanisms and may be more or less effective for specific substrates. The amount of catalyst used is also critical; too little may result in a sluggish reaction, while too much can lead to unwanted side reactions.

    • Experimental Protocol:

      • If using a standard acid catalyst like acetic acid, try varying the concentration.

      • Consider screening other types of catalysts such as Lewis acids (e.g., Cu(OTf)₂) or heterogeneous catalysts (e.g., Amberlyst-70).[5]

      • For each catalyst, test a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

Catalyst TypeExampleTypical LoadingConsiderations
Brønsted AcidGlacial Acetic AcidSolvent/CatalystCommon, effective for Knorr synthesis.[6]
Lewis AcidCopper(II) triflate (Cu(OTf)₂)1-10 mol%Can enhance reactivity for certain substrates.[5]
HeterogeneousAmberlyst-70VariesEasy to remove from the reaction mixture.[5]
Nano-catalystNano-ZnOVariesEnvironmentally friendly option.[8]
  • Evaluate Solvent Effects: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.

    • Rationale: A solvent that provides good solubility for all reactants is essential. Additionally, the polarity of the solvent can affect the reaction mechanism and regioselectivity.

    • Experimental Protocol:

      • Perform the reaction in a variety of solvents with different polarities (e.g., ethanol, N,N-dimethylacetamide, toluene).

      • Monitor the reactions by TLC to identify the solvent that gives the best conversion to the desired product.

Issue 2: Poor Regioselectivity

Controlling the formation of a single regioisomer is a common objective in pyrazole synthesis.

RegioselectivityOptimization start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent System start->solvent separation Optimize Separation start->separation If optimization is unsuccessful fluorinated Use Fluorinated Alcohols (TFE, HFIP) solvent->fluorinated temp Adjust Reaction Temperature solvent->temp If solvent change is ineffective fluorinated->temp temp_profile Profile Kinetic vs. Thermodynamic Control temp->temp_profile catalyst Screen Alternative Catalysts temp_profile->catalyst catalyst_select Test Regiodirecting Catalysts catalyst->catalyst_select success Single Regioisomer Obtained catalyst_select->success chromatography Column Chromatography with Gradient Elution separation->chromatography

Caption: A decision-making guide for improving regioselectivity in pyrazole synthesis.

  • Leverage Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Rationale: Fluorinated alcohols, such as TFE and HFIP, are known to enhance the regioselectivity of pyrazole formation. Their unique properties can favor the attack at one carbonyl group over the other.

    • Experimental Protocol for Solvent Screening:

      • Dissolve the 1,3-dicarbonyl compound in the chosen solvent (e.g., ethanol, TFE, or HFIP) in separate reaction vessels.

      • Add the hydrazine derivative to each solution at room temperature.

      • Stir the reactions and monitor their progress by TLC.

      • Upon completion, analyze the product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.

SolventTypical Regioisomeric Ratio (Example)Reference
Ethanol50:50 to 80:20
2,2,2-Trifluoroethanol (TFE)85:15 to 95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>97:3
  • Control Reaction Temperature: Temperature can be a powerful tool for influencing the product distribution.

    • Rationale: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product. By adjusting the temperature, you can potentially favor the formation of the desired regioisomer.[6]

    • Experimental Protocol:

      • Run the reaction at a low temperature (e.g., 0 °C or room temperature) and analyze the product ratio.

      • Run a parallel reaction at a higher temperature (e.g., reflux) and compare the product distribution.

  • Employ Alternative Synthetic Routes: If the classical Knorr synthesis consistently yields poor regioselectivity, consider alternative methods that offer better control. For example, multi-step syntheses that introduce asymmetry early on can provide a single regioisomer.

Section 3: References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare

  • Knorr pyrazole synthesis - Name-Reaction.com

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline

  • Knorr Pyrazole Synthesis - J&K Scientific LLC

  • A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI

  • Optimization of solvent, temperature, and catalyst in synthesis of compound 7a

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH

  • Various methods for the synthesis of pyrazole. - ResearchGate

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI

References

Technical Support Center: Strategies to Improve the Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will explore the underlying principles governing regioselectivity and provide actionable troubleshooting strategies and detailed experimental protocols to help you achieve your desired isomeric outcomes.

Introduction to the Regioselectivity Challenge

The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry, frequently employs the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] A significant hurdle arises when using unsymmetrical 1,3-dicarbonyls, as the reaction can lead to two distinct regioisomers.[1] Controlling this regioselectivity is crucial for the efficient synthesis of the target molecule, especially in drug discovery where specific isomers possess the desired biological activity.

The formation of regioisomeric mixtures not only reduces the yield of the target compound but also necessitates often challenging and costly purification steps.[2] This guide provides a comprehensive overview of the factors influencing the isomeric outcome and offers practical solutions to steer the reaction toward the desired product.

Troubleshooting Guides

This section addresses common issues encountered during pyrazole synthesis and provides step-by-step solutions.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a frequent observation when the substituents on the unsymmetrical 1,3-dicarbonyl exhibit similar steric and electronic properties, resulting in a lack of inherent preference for the site of the initial hydrazine attack.[3]

Probable Causes:

  • Minimal steric or electronic differentiation between the two carbonyl groups of the 1,3-dicarbonyl compound.

  • Use of a non-discriminating solvent, such as ethanol, which often leads to poor regioselectivity.[4]

Solutions:

  • Solvent System Modification: This is often the most impactful initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol can dramatically shift the isomeric ratio.[3]

    • Rationale: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly effective at promoting regioselectivity.[2] Their strong hydrogen-bonding capabilities can selectively stabilize one of the transition states leading to the different regioisomers.[3] Furthermore, their non-nucleophilic nature prevents competition with the hydrazine for reaction with the more reactive carbonyl group.[2]

    • Action: Rerun the reaction in TFE or HFIP. Often, HFIP provides even higher selectivity than TFE.

  • pH Adjustment: The acidity or basicity of the reaction medium can significantly influence the regiochemical outcome.[1][4]

    • Rationale: Acid catalysis can protonate the more basic nitrogen atom of the substituted hydrazine (e.g., the substituted nitrogen in methylhydrazine), making the unsubstituted NH2 group the primary nucleophile.[3] This directs the initial attack to a specific carbonyl group.

    • Action: Introduce a catalytic amount of acid (e.g., glacial acetic acid, HCl) or base (e.g., NaOAc) to the reaction mixture.[4]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution.

    • Action: Conduct the reaction at various temperatures (e.g., room temperature, reflux) to assess the impact on selectivity.[4]

Issue 2: The undesired regioisomer is the major product.

This situation indicates that the inherent reactivity of the starting materials under the current conditions favors the formation of the unwanted isomer.

Probable Causes:

  • The electronic and steric properties of the substrates inherently favor the formation of the undesired isomer. For example, a less sterically hindered carbonyl or a more electrophilic carbonyl will preferentially react with the hydrazine.[1]

  • The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is directing the reaction. In phenylhydrazine, the unsubstituted NH2 is more nucleophilic, whereas in methylhydrazine, the substituted NHMe is more nucleophilic.[2]

Solutions:

  • Strategic Use of Catalysts:

    • Metal Catalysis: Transition metal catalysts can offer alternative reaction pathways with different regiochemical preferences.[5][6] For instance, silver-catalyzed reactions have been shown to provide high regioselectivity.[6]

    • Action: Explore literature for a suitable metal catalyst for your specific substrate combination.

  • Modification of Starting Materials:

    • Rationale: If feasible, altering the substituents on the 1,3-dicarbonyl or the hydrazine can reverse the regioselectivity. Introducing a bulky group can sterically block one reaction site.[1]

    • Action: Consider synthesizing an analog of your starting material with a substituent that can direct the reaction as desired.

  • Alternative Synthetic Routes:

    • Rationale: If direct condensation proves uncontrollable, multi-step sequences or different cyclization strategies can provide the desired isomer exclusively.

    • Action: Consider methods like the synthesis of pyrazoles from hydrazones and nitroolefins, which can exhibit reversed regioselectivity depending on the conditions.[7][8] Another approach is the use of β-enaminones or other 1,3-dicarbonyl surrogates to "lock in" the regiochemistry before cyclization.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine can attack either of the two distinct carbonyl groups, potentially leading to two different regioisomeric pyrazole products.[4] Controlling which isomer is formed is a critical challenge.

Q2: What are the primary factors that control the regiochemical outcome?

A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1][4]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[1][4]

  • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[4][10]

Q3: How can I definitively determine the structure of the regioisomers I have synthesized?

A3: The unambiguous assignment of regiochemistry is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect (NOE) experiments. An NOE enhancement between the N-substituent and a proton on the adjacent ring substituent (at the C5 position) can confirm the structure of one isomer, and by extension, the other. 1D and 2D NMR techniques like 1H, 13C, HSQC, and HMBC are all essential for full characterization.

Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols

This protocol details a general procedure for the Knorr condensation that heavily favors one regioisomer through the use of HFIP.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)Reference
Ethanol (EtOH)15:8580[2]
2,2,2-Trifluoroethanol (TFE)85:1582[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:395[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Step 1: Change Solvent (e.g., EtOH to HFIP) start->solvent check1 Regioselectivity Improved? solvent->check1 ph Step 2: Adjust pH (Add catalytic acid/base) check1->ph No success Success: Desired Isomer Obtained check1->success Yes check2 Regioselectivity Improved? ph->check2 temp Step 3: Vary Temperature (e.g., RT vs. Reflux) check2->temp No check2->success Yes check3 Regioselectivity Improved? temp->check3 alt_route Step 4: Consider Alternative Routes (e.g., use of 1,3-dicarbonyl surrogates) check3->alt_route No check3->success Yes end Consult further literature for substrate-specific methods alt_route->end

Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.

Diagram 2: General Reaction Scheme for Knorr Pyrazole Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 conditions Solvent, Temp, pH 1,3-Dicarbonyl->conditions Substituted Hydrazine R3-NH-NH2 Substituted Hydrazine->conditions isomer_A Regioisomer A conditions->isomer_A isomer_B Regioisomer B conditions->isomer_B

Caption: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine leading to a mixture of two regioisomeric pyrazoles.

References

common side reactions in the synthesis of substituted pyrazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of substituted pyrazoles. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Side Reactions & Their Prevention

This section addresses specific problems you may encounter in the laboratory, offering step-by-step guidance to overcome them.

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity?

The formation of regioisomeric mixtures is arguably the most common challenge in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This lack of selectivity can lead to difficult purification and reduced yields of the desired product.

Core of the Issue: The reaction can proceed through two different pathways where the substituted nitrogen of the hydrazine attacks one of the two non-equivalent carbonyl groups of the dicarbonyl compound.[2]

Strategies for Control:

  • Solvent Selection: The choice of solvent can have a dramatic impact on the outcome. While ethanol is a common solvent, it often leads to low regioselectivity.[3] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of one regioisomer.[1][3][4] This is attributed to their unique hydrogen-bonding properties which can influence the reaction pathway.[4]

  • pH Adjustment: The pH of the reaction medium can be a critical factor.[4][5]

    • Acidic Conditions: Catalytic amounts of an acid (e.g., HCl, H₂SO₄) can alter the product ratio.[4]

    • Basic or Neutral Conditions: These may favor the alternative regioisomer.[1] It is recommended to perform small-scale trials to determine the optimal pH for your specific substrates.

  • Modification of Starting Materials:

    • Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus directing the reaction towards a single product.[2]

    • Electronic Effects: Strong electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents [2][4]

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in either TFE or HFIP.

  • Add the substituted hydrazine (1.0-1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the major regioisomer.

Data at a Glance: Solvent Effect on Regioselectivity

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol1:1.2
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE1:24
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>1:99

Regioisomer A: N-substituted nitrogen adjacent to the furyl group. Regioisomer B: N-substituted nitrogen adjacent to the trifluoromethyl group.

Visualization of Regioselective Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Pathway A Pathway A Unsymmetrical\n1,3-Dicarbonyl->Pathway A Attack at C1 Pathway B Pathway B Unsymmetrical\n1,3-Dicarbonyl->Pathway B Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Pathway A Substituted\nHydrazine->Pathway B Regioisomer A Regioisomer A Pathway A->Regioisomer A Regioisomer B Regioisomer B Pathway B->Regioisomer B

Caption: Competing pathways in pyrazole synthesis.

Q2: My N-alkylation of a pyrazole is giving a mixture of products at both nitrogen atoms. How can I achieve selective N-alkylation?

N-alkylation of unsymmetrical pyrazoles often results in a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[6][7]

Key Factors Influencing N-Alkylation Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen atom.[8]

  • Base and Cation Effects: The choice of base and the corresponding counter-ion can significantly influence the site of alkylation. For instance, using potassium carbonate may favor one isomer, while sodium hydride might favor the other.[6]

  • Substituent Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the electron density at each nitrogen, thereby influencing the regioselectivity of the alkylation.

Troubleshooting Strategies:

  • Substrate Modification: If synthetically feasible, introduce a bulky, yet removable, directing group at a position adjacent to one of the nitrogen atoms to sterically block it.

  • Optimize Reaction Conditions:

    • Base Selection: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, NaH, and KOt-Bu.

    • Solvent Choice: Evaluate different solvents like DMF, DMSO, THF, and acetonitrile, as they can influence the dissociation of the base and the solvation of the pyrazole anion.

  • Use of Specialized Reagents: Consider using sterically demanding alkylating agents to enhance selectivity.

Visualization of N-Alkylation Selectivity

G Unsymmetrical\nPyrazole Unsymmetrical Pyrazole Alkylation at N1 Alkylation at N1 Unsymmetrical\nPyrazole->Alkylation at N1 Base, Solvent Alkyl Halide Alkylation at N2 Alkylation at N2 Unsymmetrical\nPyrazole->Alkylation at N2 Base, Solvent Alkyl Halide N1-Alkyl Pyrazole N1-Alkyl Pyrazole Alkylation at N1->N1-Alkyl Pyrazole Sterically favored N2-Alkyl Pyrazole N2-Alkyl Pyrazole Alkylation at N2->N2-Alkyl Pyrazole Electronically favored

Caption: Factors influencing N-alkylation regioselectivity.

Q3: I am observing the formation of pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?

When using α,β-unsaturated carbonyl compounds and hydrazines, the reaction often proceeds through a pyrazoline intermediate.[1] The final, and sometimes sluggish, step is the oxidation of the pyrazoline to the aromatic pyrazole.

Strategies to Promote Aromatization:

  • In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture to facilitate the conversion of the pyrazoline to the pyrazole as it is formed.

  • Post-synthesis Oxidation: If the pyrazoline is isolated, it can be oxidized in a subsequent step.

Experimental Protocol: Oxidation of Pyrazolines

  • Isolate the Pyrazoline: After the initial condensation reaction, isolate the crude pyrazoline product.

  • Oxidation Step: Dissolve the pyrazoline in a suitable solvent (e.g., DMSO or acetic acid).

  • Add Oxidizing Agent:

    • Option A (Benign): Heat the solution in DMSO under an oxygen atmosphere.[9]

    • Option B (Classical): Add a suitable oxidizing agent such as bromine or an iodine-based reagent.[9]

  • Monitor and Purify: Monitor the reaction by TLC until the starting pyrazoline is consumed. Then, proceed with an appropriate work-up and purification.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding pyrazole synthesis.

Q4: What are the most common starting materials for substituted pyrazole synthesis?

The Knorr pyrazole synthesis and its variations are the most widely used methods.[10][11] These typically involve the condensation of:

  • 1,3-Dicarbonyl Compounds: This includes β-diketones and β-ketoesters.[10][12]

  • Hydrazines: Both hydrazine hydrate and substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used.[10]

Other important precursors include:

  • α,β-Unsaturated Carbonyl Compounds: These react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[12][13]

  • Acetylenic Ketones: These can also react with hydrazines, but often lead to mixtures of regioisomers.[13][14]

Q5: How do I choose the right solvent and base for my pyrazole synthesis?

The choice of solvent and base is critical and depends on the specific reaction.

  • Solvents:

    • Protic Solvents (e.g., Ethanol): Commonly used but can lead to poor regioselectivity.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): Can offer better results than protic solvents in some cases.[13]

    • Fluorinated Alcohols (e.g., TFE, HFIP): Highly recommended for controlling regioselectivity.[3][4]

  • Bases:

    • For Hydrazine Salts: If you are using a hydrazine hydrochloride salt, a base like pyridine or triethylamine is necessary to liberate the free hydrazine.[5]

    • pH Control: In some cases, the reaction can be acid-catalyzed.[11] Small amounts of acetic acid are sometimes added.[10]

Q6: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. Some pyrazole syntheses can require prolonged heating.[5]

  • Side Reactions: The formation of regioisomers or other side products will inherently lower the yield of the desired product.

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions. For instance, some starting materials can decompose at high pH (>10).[5]

  • Work-up Issues: The product may be lost during the work-up and purification steps. Ensure complete precipitation if applicable, and handle the product carefully during filtration and washing.[5]

  • Presence of Water: Many condensation reactions are sensitive to water. Using anhydrous solvents and protecting the reaction from atmospheric moisture is advisable.[5]

Optimization Workflow

G Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion TLC Monitoring Analyze for Side Products Analyze for Side Products Check Reaction Completion->Analyze for Side Products If complete Assess Stability Assess Stability Analyze for Side Products->Assess Stability If side products present Optimize Work-up Optimize Work-up Assess Stability->Optimize Work-up If stable Ensure Anhydrous Conditions Ensure Anhydrous Conditions Optimize Work-up->Ensure Anhydrous Conditions If work-up is efficient Improved Yield Improved Yield Ensure Anhydrous Conditions->Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

Q7: How can I purify my substituted pyrazole from unreacted starting materials and side products?

Standard purification techniques are generally effective for pyrazoles:

  • Recrystallization: This is often a good first choice if a suitable solvent can be found (e.g., ethanol).

  • Column Chromatography: Silica gel chromatography is a very common and effective method for separating regioisomers and other impurities.[2]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated.[15] This property can sometimes be exploited in an acid-base workup to separate them from non-basic impurities.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by dissolving them in a suitable solvent, reacting them with an inorganic or organic acid to form the corresponding salt, and then crystallizing the salt.[16][17]

References

challenges in the purification of 1-(4-chlorophenyl)-1H-pyrazole and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-1H-pyrazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Here, we provide field-proven insights and evidence-based protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Addressing Specific Purification Issues

This section directly addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low melting point and appears off-white or yellowish, even after a single recrystallization. What are the likely impurities and how can I remove them?

Answer:

This is a frequent challenge, often stemming from residual starting materials or reaction byproducts. The synthesis of pyrazoles, particularly from precursors like (4-chlorophenyl)hydrazine, can lead to several common impurities.[1][2]

Probable Causes & Solutions:

  • Unreacted Starting Materials: The most common impurity is unreacted p-chlorophenylhydrazine hydrochloride. This starting material can co-precipitate with your product, depressing the melting point and causing discoloration.

  • Reaction Intermediates: Syntheses proceeding through a pyrazolidinone intermediate, such as 1-(4-chlorophenyl)pyrazolidin-3-one, may contain this species if the subsequent oxidation step is incomplete.[1][3]

  • Byproducts of Oxidation: The use of air or other oxidizing agents can sometimes lead to minor, colored byproducts that are difficult to remove.[2]

Recommended Actions:

  • Aqueous Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid (e.g., 1M HCl) to remove any basic hydrazine impurities. Follow this with a wash using a saturated sodium bicarbonate solution and then brine.

  • Optimized Recrystallization: A single recrystallization may be insufficient. Acetone and ethanol are reported as effective solvents.[4] For stubborn impurities, a mixed-solvent system (e.g., ethanol/water or hexane/acetone) can provide superior selectivity.[5][6] The key is to find a system where the desired compound is soluble when hot but sparingly soluble when cold, while impurities remain soluble at cold temperatures.

  • Activated Charcoal Treatment: If the color persists, it may be due to highly conjugated, colored impurities. During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.

Question 2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.

Probable Causes & Solutions:

  • High Impurity Concentration: A significant level of impurities can depress the melting point of your product to below the temperature of the crystallization solution.

  • Supersaturation Point Exceeded Rapidly: If the solution is cooled too quickly or is too concentrated, the compound may not have time to form an ordered crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your compound.

Recommended Actions:

  • Re-heat and Dilute: If oiling occurs, reheat the solution until the oil redissolves completely. Add a small amount (10-20% more volume) of the hot solvent to reduce the concentration.[6]

  • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, undisturbed. You can insulate the flask with glass wool or a towel to slow the cooling rate further. Only after the solution has reached room temperature and crystals have begun to form should you move it to an ice bath to maximize yield.[5]

  • Change Solvents: Consider a lower-boiling point solvent system. If you are using a single solvent, try switching to a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water or hexane) dropwise until persistent cloudiness is observed. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[6]

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can promote the growth of well-defined crystals instead of oil.[6]

Question 3: My compound appears pure by TLC, but HPLC and ¹H NMR analysis show a significant impurity. What could be the issue?

Answer:

This situation often arises when an impurity has a similar polarity to the product, causing it to co-elute on a TLC plate, but is resolvable by a higher-resolution technique like HPLC.

Probable Causes & Solutions:

  • Co-eluting Isomers: The synthesis could have produced a regioisomer that is difficult to separate. While less common in standard pyrazole syntheses from hydrazines, it's a possibility depending on the specific precursors.[7]

  • Structurally Similar Byproducts: A byproduct with a very similar structure and polarity to this compound may be present.

  • Limitations of TLC: Thin-layer chromatography is a low-resolution technique. A single spot does not guarantee purity.

Recommended Actions:

  • Column Chromatography: This is the most effective solution for separating compounds with similar polarities.[8][9] You will need to carefully optimize the mobile phase (eluent). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. Monitor the fractions by TLC or HPLC to isolate the pure compound. A general starting point for pyrazoles is a hexane/ethyl acetate gradient.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for sensitive applications, preparative reverse-phase HPLC can be used. A common mobile phase for related pyrazole compounds is a mixture of acetonitrile and water, sometimes with a small amount of acid like formic or phosphoric acid.[10][11]

  • Purity Assessment by qNMR: Absolute quantitative ¹H NMR (qNMR) is an excellent orthogonal method to HPLC for purity determination. It does not rely on chromatographic separation and can provide a highly accurate purity value.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound on a lab scale (1-10 g)?

A1: For this scale, a well-executed recrystallization is often the most efficient method. It is faster, uses less solvent than chromatography, and can yield highly pure material if the correct solvent is chosen. A patent for a related compound, 1-(4-chlorophenyl)pyrazol-3-ol, details a crystallization process involving cooling an organic solution (anisole or cyclopentyl methyl ether) from 85-88°C down to -5 to -10°C over several hours to achieve high purity (98.9-99.4%).[1] While the specific solvents may differ, the principle of slow, controlled cooling is key. For this compound itself, ethanol or acetone are good starting points for solvent screening.[4]

Q2: How can I confirm the purity of my final product?

A2: Relying on a single analytical technique is not recommended. For robust purity confirmation, a combination of methods should be used:

  • HPLC: High-Performance Liquid Chromatography is the industry standard for purity analysis, typically providing a purity percentage based on peak area.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is strong evidence of purity. Furthermore, absolute quantitative NMR (qNMR) can be used to determine purity without a reference standard of the compound itself.[12]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]

Q3: Can column chromatography be used for large-scale purification of this compound?

A3: Yes, column chromatography is scalable from micrograms to kilograms.[8] For industrial or large-scale lab preparations, flash chromatography systems are often used. These systems use pressure to move the solvent through the column more quickly, significantly reducing purification time.[8] The key to successful scaling is maintaining the ratio of crude material to the stationary phase (e.g., silica gel) and optimizing the solvent system at a small scale first using TLC.[9]

Data Presentation

Table 1: Comparison of Potential Recrystallization Solvents

Solvent SystemTypeRationale & Use CaseExpected Purity
Ethanol Single Protic SolventGood general-purpose solvent for moderately polar pyrazole derivatives.[6]>98%
Acetone Single Aprotic SolventEffective for compounds that are highly soluble in alcohols. Can provide sharp crystals.[4]>98.5%
Anisole Single Aprotic SolventUsed in industrial processes for high-purity crystallization of related pyrazoles.[1]>99%
Ethanol / Water Mixed Protic SystemExcellent for polar pyrazoles. Dissolve in hot ethanol, add hot water until cloudy.[5]>99%
Hexane / Ethyl Acetate Mixed Non-polar/PolarIdeal when impurities are much more or much less polar than the product.>98%
Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is designed for purifying 5-10 g of crude material.

  • Solvent Selection: Place ~50 mg of your crude product into several test tubes. Add a few potential solvents (e.g., ethanol, acetone, ethyl acetate) dropwise to each tube, heating gently, to identify a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add the selected hot solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 0.1-0.2 g of activated charcoal. Reheat the mixture to a gentle boil for 5-10 minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Avoid agitating the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, and NMR.

Protocol 2: Flash Column Chromatography

This protocol is for separating stubborn impurities identified by HPLC.

  • TLC Analysis: Develop a TLC solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35 and shows good separation from impurities.

  • Column Packing: Prepare a glass column by adding a small plug of glass wool or cotton to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica bed. Add another layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, etc.).[8]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (Post-Synthesis) Analysis Initial Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Choose Method Analysis->Decision Recryst Recrystallization Decision->Recryst High initial purity (>85%) Column Column Chromatography Decision->Column Complex mixture or co-eluting spots Final_Analysis Purity & Identity Check (HPLC, NMR, MP) Recryst->Final_Analysis Column->Final_Analysis Pure Pure Product (>99%) Final_Analysis->Pure

Caption: A decision-making workflow for purifying crude this compound.

Diagram 2: Troubleshooting Recrystallization

TroubleshootingRecrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Yes LowPurity Purity is Low Problem->LowPurity Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Sol_Oiling 1. Re-heat & Dilute 2. Cool Slowly 3. Change Solvent Oiling->Sol_Oiling Sol_Purity 1. Re-crystallize 2. Use Charcoal 3. Pre-wash Crude LowPurity->Sol_Purity Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution NoCrystals->Sol_NoCrystals Sol_Oiling->Start Retry Sol_Purity->Start Retry Sol_NoCrystals->Start Retry

Caption: A troubleshooting guide for common issues during recrystallization.

References

Technical Support Center: Enhancing the Solubility of 1-(4-chlorophenyl)-1H-pyrazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-chlorophenyl)-1H-pyrazole and other similarly challenging hydrophobic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant potential in oncology and virology.[1][2][3][4][5] However, the promising biological activity of these molecules is often hindered by a fundamental physicochemical hurdle: poor aqueous solubility.

This guide provides a systematic, question-and-answer-based approach to overcoming this challenge. We will move from foundational concepts and standard protocols to advanced troubleshooting strategies, explaining not just what to do, but why each step is critical for generating reliable and reproducible data in your biological assays.

Section 1: The Core Challenge & Your First Steps

This section addresses the underlying reasons for solubility issues and establishes the standard starting point for solubilizing hydrophobic compounds.

Q1: Why is my this compound compound so difficult to dissolve in aqueous assay buffers?

Answer: The low aqueous solubility of this compound is intrinsic to its molecular structure. The molecule possesses significant hydrophobic character, driven by the chlorophenyl group and the pyrazole ring system. Water, a highly polar solvent, preferentially interacts with other polar molecules and ions, effectively excluding non-polar, hydrophobic molecules like your compound. This phenomenon, known as the hydrophobic effect, leads to the compound's aggregation and precipitation in aqueous environments. This is a common challenge in drug discovery, with over 70% of new chemical entities being poorly water-soluble.[6]

Q2: I need to make a stock solution. What is the universally accepted starting solvent?

Answer: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent.[7] It is a powerful, water-miscible, aprotic organic solvent capable of dissolving a wide array of non-polar compounds.[7] The standard workflow involves creating a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be stored at -20°C or -80°C and serially diluted for experiments.

Section 2: The DMSO Dilemma: Troubleshooting Precipitation

Dissolving your compound in 100% DMSO is often just the first step. The most common and frustrating issue arises when this stock solution is introduced into the aqueous environment of your experiment.

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates or turns cloudy when I add it to my cell culture medium. What is happening?

Answer: This is a classic solubility problem known as "crashing out." While your compound is soluble in pure DMSO, its solubility in the final assay medium (which is >99% aqueous) is the true limiting factor.[8] When you add the small volume of DMSO stock to the large volume of aqueous buffer, the DMSO molecules rapidly disperse and interact with water, losing their capacity to keep your hydrophobic compound solvated.[8][9] The compound is suddenly exposed to an environment it is insoluble in, causing it to precipitate.

Q4: How much DMSO can I safely use in my cell-based assay?

Answer: This is a critical consideration. While DMSO is an excellent solvent, it is not biologically inert and can impact cell health and function, confounding your results.[10][11][12]

Final DMSO ConcentrationGeneral Cellular EffectsRecommendation
< 0.1% (v/v) Generally considered safe for most cell lines with minimal effects.Ideal Target. Recommended for sensitive assays or long-term incubations.
0.1% - 0.5% (v/v) Tolerated by many robust cell lines, but may induce subtle changes in gene expression, differentiation, or stress responses.[13]Acceptable. Always validate with a vehicle control. May be necessary for less soluble compounds.
> 0.5% (v/v) Significant risk of cytotoxicity, apoptosis, and other off-target effects.[13]Avoid. Results obtained at these concentrations are difficult to interpret.

Crucial Experimental Control: You must include a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of your compound from the effects of the solvent.

Experimental Protocol 1: Preparing a DMSO Stock and Working Dilutions

This protocol outlines the standard procedure for preparing and using a DMSO stock solution.

  • Prepare High-Concentration Stock:

    • Accurately weigh your this compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 20 mM).

    • Ensure complete dissolution using a vortex mixer. Gentle warming (to 37°C) or sonication in a water bath can assist, but check for compound stability first.[14]

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed tubes to prevent water absorption by the hygroscopic DMSO.

  • Prepare Working Solution:

    • The Critical Step: Do not dilute the DMSO stock in an intermediate aqueous buffer. This is where precipitation often occurs.[15]

    • Instead, add the small volume of DMSO stock directly to the final, pre-warmed (37°C) culture medium while vortexing or swirling gently to ensure rapid dispersion.[14][15]

    • For a dose-response curve, perform serial dilutions of your high-concentration stock in 100% DMSO first . Then, add the same small volume from each DMSO dilution to your assay medium to keep the final DMSO concentration constant across all conditions.[15]

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Troubleshooting Guide: DMSO Precipitation Issues
ProblemProbable CauseRecommended Solution
Immediate, heavy precipitation The final concentration of the compound far exceeds its maximum aqueous solubility.1. Decrease the final concentration of the compound. 2. If a high concentration is required, proceed to Section 3: Advanced Solubilization Strategies .
Cloudiness or fine precipitate forms over time The compound is at a supersaturated state and is slowly crashing out.1. Prepare working solutions immediately before use. 2. Ensure the assay medium is pre-warmed to 37°C, as solubility often increases with temperature.
Precipitation occurs during serial dilution Serial dilution is being performed in an aqueous buffer instead of pure DMSO.Perform all serial dilutions in 100% DMSO before the final addition to the assay medium.

Workflow for DMSO-Based Solubilization

start Start: Dry Compound stock Dissolve in 100% DMSO (e.g., 20 mM Stock) start->stock dilute Add small volume of stock directly to pre-warmed aqueous assay medium stock->dilute check Visually Inspect for Precipitation dilute->check clear Solution is Clear check->clear No precip Precipitation Occurs check->precip Yes proceed Proceed with Assay (Include Vehicle Control) clear->proceed troubleshoot Troubleshoot: 1. Lower Final Concentration 2. Proceed to Advanced Strategies precip->troubleshoot

Caption: DMSO solubilization and troubleshooting workflow.

Section 3: Advanced Solubilization Strategies

If you cannot achieve the desired concentration with DMSO alone, or if your assay is exquisitely sensitive to solvents, the use of solubilizing excipients is the next logical step.

Q5: Lowering my compound's concentration isn't an option for my assay's therapeutic window. What else can I do?

Answer: You can employ formulation strategies to increase the compound's apparent aqueous solubility. The most common and effective method for in vitro assays is the use of cyclodextrins.[16]

Q6: How do cyclodextrins work, and which one should I use?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[17][18] Their exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic. This unique structure allows them to encapsulate a hydrophobic "guest" molecule—like this compound—within their cavity, forming a water-soluble "inclusion complex."[6][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[19]

For biological assays, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

Cyclodextrin DerivativeKey FeaturesTypical Use
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility, low toxicity. Widely used in research and FDA-approved formulations.Excellent general-purpose choice for in vitro assays.
SBE-β-CD (Sulfobutylether-β-cyclodextrin)Very high aqueous solubility due to its anionic nature. Often used in parenteral formulations.A strong alternative to HP-β-CD, particularly for compounds that are difficult to complex.[7]

Mechanism of Cyclodextrin Encapsulation

drug_before Hydrophobic Drug (Insoluble) cd_before Cyclodextrin (Soluble) water_before Aqueous Buffer complex Cyclodextrin Hydrophobic Drug water_after Aqueous Buffer arrow + arrow2

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol 2: Solubilization Using HP-β-CD

This protocol describes how to prepare a stock solution of your compound complexed with HP-β-CD.

  • Prepare HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD in your desired assay buffer (e.g., PBS or serum-free medium). A 10-20% (w/v) solution is a good starting point.

    • Ensure the HP-β-CD is fully dissolved.

  • Add Compound:

    • Add the dry powder of this compound directly to the HP-β-CD solution to achieve the desired final concentration.

    • Alternatively, for very difficult compounds, dissolve the compound in a minimal amount of a volatile organic solvent (like ethanol or methanol), add it to the CD solution, and then remove the organic solvent via evaporation under a stream of nitrogen or using a rotary evaporator.

  • Facilitate Complexation:

    • Incubate the mixture, shaking or stirring, for several hours (e.g., 4-24 hours) at room temperature or 37°C. Sonication can also be used to accelerate the process.

  • Clarify Solution:

    • After incubation, there may be a small amount of un-complexed, insoluble drug. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes.

    • Carefully collect the clear supernatant. This is your stock solution containing the soluble drug-CD complex.

  • Quantify and Use:

    • It is best practice to determine the actual concentration of the solubilized drug in the supernatant using HPLC-UV or a similar analytical method.

    • Use this clarified stock for your experiments, and remember to include a vehicle control containing the same concentration of HP-β-CD.

Q7: Are there any other options besides DMSO and cyclodextrins?

Answer: Yes, though they are often more assay-specific. Other co-solvents like ethanol or PEG 400 can be used, but require careful validation for cellular toxicity.[16] Non-ionic surfactants such as Tween® 20/80 or Pluronic® F-68 can also form micelles to solubilize compounds, but they can interfere with membrane-based assays or protein interactions.[20] These should be considered secondary options after DMSO and cyclodextrins have been explored.

Section 4: Summary and Final Recommendations

Q8: Can you summarize the best overall strategy for ensuring my compound is soluble for an experiment?

Answer: Absolutely. The optimal approach is a tiered strategy that prioritizes simplicity and minimizes potential artifacts. The following decision tree outlines this process.

Comprehensive Solubilization Decision Tree

G start Start: Need to solubilize This compound tier1_q Attempt to dissolve in 100% DMSO to make a concentrated stock. start->tier1_q tier1_dilute Dilute stock into final aqueous buffer. Keep final DMSO < 0.5%. tier1_q->tier1_dilute tier1_check Is the solution clear? tier1_dilute->tier1_check tier2_lower_c Can the final drug concentration be lowered? tier1_success Success! Proceed with experiment. Use vehicle control. tier1_check->tier1_success Yes tier2_q Is the required concentration too high, or is the assay DMSO-sensitive? tier1_check->tier2_q No (Precipitation) tier2_q->tier1_dilute No tier2_q->tier2_lower_c use_cd Use Cyclodextrins (HP-β-CD) (See Protocol 2) tier2_q->use_cd Yes tier2_lower_c->tier1_dilute Yes tier2_lower_c->use_cd No consider_other Consider other co-solvents (e.g., PEG, Ethanol) or surfactants. Requires extensive validation.

Caption: A step-by-step decision tree for solubilizing hydrophobic compounds.

By following this structured approach, you can systematically overcome the solubility challenges posed by this compound, ensuring that your biological assay results are accurate, reproducible, and free from experimental artifacts.

References

resolving common issues in the spectroscopic analysis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting spectroscopic data and resolving common analytical challenges. Pyrazoles, with their unique electronic and structural properties, often present interesting yet solvable puzzles during spectroscopic characterization. This resource is structured to address these specific issues in a direct question-and-answer format, grounded in fundamental principles and validated methodologies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of pyrazole derivatives. However, the dynamic nature of the pyrazole ring, particularly the phenomenon of annular tautomerism, is a frequent source of spectral complexity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a classic manifestation of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast relative to the NMR timescale, the distinct signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) coalesce into a single, often broad, averaged signal.[1][2]

Causality Explained: The NMR spectrometer detects the average environment of a nucleus over the acquisition time. If the proton is rapidly shuttling between N1 and N2, the C3 and C5 environments become chemically equivalent on average, leading to a single peak. The broadness of the signal is indicative of an intermediate exchange rate.

Troubleshooting Protocol:

  • Low-Temperature NMR: Decreasing the temperature of your NMR experiment can slow the rate of proton exchange.[2][3] As the exchange rate decreases, you may reach the "slow exchange regime" where the distinct signals for the C3 and C5 positions of each individual tautomer can be resolved.

  • Solvent Effects: The rate of proton exchange is highly dependent on the solvent.

    • Aprotic Solvents: Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆) can sometimes slow down the intermolecular proton transfer, aiding in the resolution of separate signals.[1][4]

    • Protic & Hydrogen-Bonding Solvents: Solvents like DMSO-d₆ or CD₃OD can accelerate proton exchange through hydrogen bonding, often resulting in sharper, averaged signals.[1][4]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer.[4][5] Solid-state NMR can be instrumental in identifying the predominant tautomeric form in the solid phase, providing a valuable reference for your solution-state data.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad, or I can't see it at all. Where did it go?

The disappearance or significant broadening of the N-H proton signal is also a direct consequence of chemical exchange and other relaxation effects.[2][6][7]

Causality Explained:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the NMR solvent, or any acidic/basic impurities. This rapid exchange leads to signal broadening, sometimes to the extent that the peak merges with the baseline.[2]

  • Quadrupole Moment of ¹⁴N: The most abundant nitrogen isotope, ¹⁴N, has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, causing the N-H signal to broaden.

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it "invisible" in the ¹H NMR spectrum.

Troubleshooting Protocol:

  • Use a Dry Solvent: Meticulously dry your NMR solvent and glassware to minimize exchange with residual water.

  • Vary Concentration: Changes in sample concentration can alter the rate of intermolecular proton exchange. Acquiring spectra at different concentrations may help in identifying the N-H signal.

  • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, direct observation of the ¹⁵N signals and their coupling to protons provides unambiguous information about the tautomeric state and proton location.

  • Deuterium Exchange: To confirm the identity of a potential N-H peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H spectrum. If the peak diminishes or disappears, it is likely an exchangeable proton like N-H.

Workflow for Tautomer Analysis

Caption: Troubleshooting workflow for NMR analysis of pyrazole tautomers.

Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H1 (N-H) 10.0 - 14.0 (often broad)-Highly variable, solvent and concentration dependent. May not be observed.
H3/H5 7.5 - 8.5130 - 150Subject to averaging due to tautomerism.[5]
H4 6.2 - 6.8100 - 110Typically a triplet (or dd) and less affected by tautomerism.[5][6]

Note: These are approximate ranges and can be significantly influenced by substituents.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole compound doesn't seem to ionize well with Electrospray Ionization (ESI). What can I do?

Causality Explained: ESI relies on the formation of ions in solution. The basicity of the pyrazole nitrogens is relatively low, so protonation to form [M+H]⁺ can be inefficient, especially in neutral or basic conditions.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as formic acid (0.1%) or acetic acid, to your mobile phase. This will promote the protonation of the pyrazole nitrogen, enhancing the [M+H]⁺ signal.

  • Consider Other Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI can be more effective for less polar, neutral molecules that are difficult to ionize by ESI.

    • Electron Ionization (EI): If your compound is sufficiently volatile and thermally stable (common in GC-MS), EI is an excellent technique that provides a strong molecular ion peak and reproducible fragmentation patterns.[8]

Q2: What are the characteristic fragmentation patterns for pyrazoles in Electron Ionization (EI) Mass Spectrometry?

Causality Explained: The pyrazole ring is aromatic and relatively stable. Fragmentation is often initiated by the loss of substituents or through ring cleavage.[9]

Common Fragmentation Pathways:

  • Loss of N₂ or N₂H: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule.

  • Loss of HCN: A common fragmentation pathway for many nitrogen-containing heterocycles.[8]

  • Ring Cleavage: The ring can cleave to form various smaller fragments. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring.[8][10]

Section 3: Infrared (IR) & UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

Q: How do I identify the key vibrations of the pyrazole ring in my IR spectrum?

The IR spectrum of a pyrazole is characterized by several key vibrational modes. However, the N-H stretching region can be complex.

Causality Explained: The N-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, pyrazoles can form intermolecular hydrogen bonds (as dimers, trimers, or catemers), which broadens the N-H band and shifts it to a lower frequency.[11]

Key IR Absorption Bands for Pyrazoles:

VibrationFrequency Range (cm⁻¹)Appearance
N-H Stretch 3100 - 3500Often broad due to hydrogen bonding.[11] Can overlap with C-H stretches.
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium intensity.
C=N & C=C Stretch 1400 - 1600Multiple bands of variable intensity.
C-N Stretch 1250 - 1350Often a strong band.[12]
UV-Vis Spectroscopy

Q: Why does the λₘₐₓ of my pyrazole compound shift when I change the solvent or the pH?

Causality Explained: The UV-Vis absorption of pyrazoles arises from π → π* electronic transitions within the aromatic ring. The energy of these transitions is sensitive to the polarity of the solvent and the protonation state of the molecule.[13][14]

  • Solvent Effects (Solvatochromism):

    • Polar Solvents: An increase in solvent polarity often leads to a shift in the λₘₐₓ. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, resulting in a red shift (bathochromic shift).[14][15] Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed.[14]

  • pH Effects:

    • Protonation: At low pH, the pyrazole nitrogen can become protonated. This alters the electronic structure of the chromophore, typically causing a shift in the λₘₐₓ.[16]

    • Deprotonation: At high pH, the N-H proton can be removed to form the pyrazolate anion, which has a different electronic system and will absorb at a different wavelength.

Troubleshooting Protocol:

  • Standardize Your Solvent: When comparing the UV-Vis spectra of different pyrazole derivatives, always use the same solvent to ensure that observed differences are due to structural variations, not solvatochromism.

  • Measure at Different pH Values: To understand the effect of protonation, acquire spectra in buffered solutions of varying pH. This can also be used to determine the pKa of the compound.[13][17]

References

Technical Support Center: Optimization of Multi-Component Reactions for Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives via multi-component reactions (MCRs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of MCRs to build complex molecular architectures efficiently. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Multi-component reactions are prized for their elegance and efficiency, allowing for the construction of complex molecules like pyrazoles in a single, atom-economical step.[1] However, the convergence of three or more reactants in one pot can also lead to unique challenges, from competing reaction pathways to complex purification profiles. This guide is structured to address these specific issues head-on, providing clear, actionable solutions grounded in established chemical principles.

Part 1: Troubleshooting Common Experimental Issues

This section addresses the most common hurdles encountered during the optimization of pyrazole MCRs. The format is designed to help you quickly identify your issue and understand the causative factors, leading to a logical solution.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A low yield is one of the most frequent frustrations in MCR optimization.[2] The issue rarely stems from a single cause but rather a combination of suboptimal parameters. A systematic approach is key to diagnosis.

Primary Causes & Troubleshooting Steps:

  • Catalyst Inefficiency or Incompatibility: The catalyst is the engine of the MCR. Its choice and condition are paramount.

    • Causality: Lewis acids like Yb(PFO)₃ or Sc(OTf)₃ activate carbonyl groups, while bases like piperidine or imidazole facilitate condensation steps.[3][4] The wrong catalyst or a deactivated one will stall the reaction. Some MCRs for pyrazoles even work well under catalyst-free conditions, particularly with ultrasonication or microwave assistance.[5][6]

    • Solution:

      • Verify Catalyst Choice: Cross-reference your MCR type (e.g., Hantzsch-like, Knorr-type) with literature precedents. For a four-component synthesis of pyrano[2,3-c]pyrazoles, catalysts ranging from L-tyrosine to ceric ammonium nitrate (CAN) have proven effective.[5][7]

      • Assess Catalyst Activity: If using a heterogeneous catalyst, ensure it hasn't been poisoned and that it's properly activated. For homogenous catalysts, ensure they are fully dissolved and stable under the reaction conditions.

      • Experiment with Catalyst Loading: Start with a standard loading (e.g., 5-10 mol%). Increasing the catalyst amount may not always improve the yield and can sometimes complicate purification.[4]

  • Suboptimal Solvent and Concentration: The reaction medium dictates the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.

    • Causality: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, while greener solvents like water or ethanol can leverage hydrophobic effects to drive the reaction forward.[5][8] Incorrect solvent choice can lead to poor solubility of starting materials or precipitation of intermediates.

    • Solution:

      • Solvent Screening: If yields are low, perform a small-scale screen with different solvents (e.g., Ethanol, Water, Acetonitrile, Toluene, or solvent-free conditions).[4][8] Water has proven to be a highly effective medium for many pyrazole MCRs, often leading to simpler workups and higher yields.[5][6]

      • Adjust Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to side product formation or poor stirring. A typical starting point is 0.1-0.5 M.

  • Incorrect Thermal Profile (Temperature & Time):

    • Causality: MCRs involve a cascade of reactions, each with its own activation energy. Insufficient temperature may prevent a key step from proceeding, while excessive heat can cause degradation of reactants, intermediates, or the final product.[2]

    • Solution:

      • Temperature Optimization: Monitor the reaction by TLC at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

      • Consider Non-Conventional Heating: Microwave irradiation is renowned for dramatically reducing reaction times (from hours to minutes) and increasing yields by promoting rapid, uniform heating.[5][7] Similarly, ultrasound can enhance reaction rates through acoustic cavitation.[7]

  • Purity and Stoichiometry of Reactants:

    • Causality: MCRs are sensitive to the purity of all components. An impurity in one starting material can inhibit the catalyst or introduce side reactions. The synthetic accessibility of certain hydrazines can be a common challenge.[9]

    • Solution:

      • Verify Purity: Use freshly purified aldehydes (to remove carboxylic acids) and ensure the quality of your 1,3-dicarbonyl compound and hydrazine source.

      • Check Stoichiometry: While a 1:1:1 or 1:1:1:1 stoichiometry is typical, slight excesses of one component (e.g., the hydrazine or malononitrile) can sometimes push the reaction to completion.

Q2: I'm observing significant side product formation. How can I improve the selectivity?

Poor selectivity is a common cause of low yields and purification headaches.[10] This often manifests as either regioisomers or the accumulation of stable intermediates.

Troubleshooting Strategies:

  • Issue: Formation of Regioisomers

    • Context: This is a classic problem in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound (like acetylacetone) with a substituted hydrazine.[11] The hydrazine can attack either carbonyl group, leading to two different pyrazole products.

    • Solution:

      • Solvent Choice: The polarity and hydrogen-bond-donating ability of the solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer by selectively stabilizing key intermediates.[11]

      • pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls. An acidic medium often favors a different regioisomer compared to neutral or basic conditions.[11]

      • Steric/Electronic Bias: Modify your starting materials. Introducing a bulky substituent on either the dicarbonyl or the hydrazine can sterically hinder one reaction pathway, leading to a single product.[11]

  • Issue: Accumulation of Pyrazoline Intermediate

    • Context: The reaction of α,β-unsaturated carbonyl compounds with hydrazines first forms a pyrazoline (a non-aromatic, five-membered ring), which must then be oxidized to the aromatic pyrazole.[11][12] If this oxidation step is inefficient, the pyrazoline will be a major byproduct.

    • Solution:

      • Introduce an Oxidant: While atmospheric oxygen can suffice, it is often slow and inefficient.[9] Deliberately adding a mild oxidant can drive the reaction to completion. Options include:

        • Heating in DMSO under an oxygen atmosphere.[12]

        • Adding a stoichiometric oxidant like bromine or potassium permanganate during workup (though this can reduce green chemistry credentials).[10][12]

      • Catalyst Choice: Certain Lewis acid catalysts, such as zinc triflate, can also catalyze the oxidation of the pyrazoline intermediate, leading to increased yields of the final pyrazole.[3][9]

Q3: The workup and purification of my pyrazole derivative are difficult. What are some effective strategies?

Even with a high-yielding reaction, a difficult purification can severely impact the overall efficiency of your synthesis.

Effective Strategies:

  • Catalyst Removal:

    • Heterogeneous Catalysts: These are the simplest to remove, often requiring only filtration. Nanoparticle catalysts like Fe₃O₄ can be removed with a magnet.[7] Ensure the catalyst is washed with a small amount of solvent to recover any adsorbed product.

    • Homogeneous Catalysts: Acidic or basic catalysts can often be removed with an aqueous wash (e.g., dilute NaHCO₃ for an acid catalyst, or dilute HCl for a base). Water-soluble catalysts like sodium p-toluenesulfonate (NaPTS) can be removed by washing the organic extract with water.[13]

  • Product Isolation and Purification:

    • Crystallization: Many MCR products, particularly those from aqueous or ethanol-based reactions, will precipitate out of the reaction mixture upon cooling.[8] This is the ideal scenario. If not, concentrate the reaction mixture and attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If crystallization fails, column chromatography is the next step. Use a systematic approach to find a good solvent system using TLC. A common starting point for moderately polar pyrazole derivatives is a gradient of ethyl acetate in hexanes.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right catalyst for my specific multi-component reaction? The choice depends on the specific transformation. For reactions involving 1,3-dicarbonyls, aldehydes, and hydrazines, Lewis acids like SmCl₃ or Yb(PFO)₃ are excellent choices as they activate the carbonyl components.[3][9] For four-component syntheses of pyrano[2,3-c]pyrazoles, organocatalysts like piperidine or L-tyrosine, or even nanoparticle catalysts, are frequently used and offer environmental benefits.[5][6][7] Always start by reviewing the literature for the specific class of pyrazole you are synthesizing.

FAQ 2: What is the role of "green" solvents like water or ionic liquids, and when should I consider using them? Green solvents are used to reduce environmental impact and often provide unique chemical advantages.[7] Water, for instance, is not only non-toxic and inexpensive but can accelerate reactions through hydrophobic effects, forcing nonpolar reactants together.[4][5] This often leads to high yields and simple product isolation via filtration.[6] Ionic liquids can act as both the solvent and the catalyst and are highly tunable, but their viscosity and cost can be a drawback.[8][9] Consider using water as your first choice when your starting materials have some degree of water solubility or when the reaction is known to be compatible.

FAQ 3: Can I use microwave or ultrasound irradiation to improve my reaction, and what are the key considerations? Yes, both are excellent techniques for accelerating MCRs.[14]

  • Microwave (MW) Irradiation: Provides rapid, uniform heating, often slashing reaction times from hours to minutes and improving yields.[5][7] It is crucial to use sealed vessels designed for microwave synthesis to safely reach temperatures above the solvent's boiling point.

  • Ultrasound Irradiation: Promotes reactions through acoustic cavitation, which creates localized hot spots and enhances mass transfer. It is particularly effective for heterogeneous reactions and can often be performed at room temperature.[7]

FAQ 4: How can I confirm that my starting materials, particularly my hydrazine source, are of sufficient quality? The stability of hydrazine and its derivatives can be a concern. Hydrazine hydrate can absorb CO₂ from the air. It's best to use a freshly opened bottle or to purify it by distillation if its quality is suspect. For other starting materials like aldehydes, it's common for them to oxidize to carboxylic acids on storage. A quick check by ¹H NMR or running a small test reaction can confirm the purity and reactivity of your reagents before committing to a large-scale synthesis. A common issue in pyrazole synthesis is the limited availability or instability of certain hydrazine precursors.[9]

Part 3: Protocols and Data
Experimental Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol is a representative example based on numerous reports for this highly efficient MCR, often performed in a green solvent.[6][7][8]

  • Reagent Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol or water (10 mL) to the flask. To this stirred suspension, add a catalytic amount of a suitable catalyst, for example, piperidine (5-10 mol%).[8]

  • Reaction: Stir the mixture vigorously at room temperature or heat to 60-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Many of these reactions are complete within 20-60 minutes.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the reaction medium.

  • Purification: Collect the solid product by filtration, wash it with cold water and then a small amount of cold ethanol to remove any residual starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Table 1: Catalyst and Solvent Selection Guide for Pyrazole MCRs
Reaction Type (Components)Example Catalyst(s)Example Solvent(s)Typical Yield RangeReference(s)
Aldehyde + β-Ketoester + Hydrazine (3-component)Yb(PFO)₃, Sc(OTf)₃Acetonitrile, Toluene70-95%[3]
Aldehyde + Malononitrile + Hydrazine (3-component)Molecular Iodine, AlCl₃Ethanol, Water80-95%[3]
Aldehyde + Malononitrile + β-Ketoester + Hydrazine (4-component)Piperidine, L-tyrosine, Ceric Ammonium Nitrate (CAN)Water, Ethanol, Solvent-free85-98%[5][6][7][8]
1,3-Diketone + Aldehyde + Hydrazine (3-component)[bmim][InCl₄] (Ionic Liquid)[bmim][InCl₄]85-96%[3][9]
Part 4: Visualizing the Chemistry

Diagram 1: Generalized Mechanism for a 3-Component Pyrazole Synthesis

MCR_Mechanism Aldehyde R1-CHO (Aldehyde) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Condensation (-H2O) Hydrazine R3-NHNH2 (Hydrazine) Hydrazine->Hydrazone Ketoester R2-COCH2COOEt (β-Ketoester) Enolate Enolate of β-Ketoester Ketoester->Enolate Catalyst (Base/Acid) Adduct Michael-type Adduct Hydrazone->Adduct Michael Addition Enolate->Adduct Cyclized Cyclized Intermediate (5-Hydroxypyrazoline) Adduct->Cyclized Intramolecular Cyclization Pyrazole Final Aromatic Pyrazole Cyclized->Pyrazole Dehydration/ Oxidation (-H2O)

Caption: A simplified mechanism for a three-component pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low MCR Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity & Stoichiometry of All Reactants Start->CheckPurity OptimizeTemp Optimize Temperature (RT, 50°C, 80°C, MW) CheckPurity->OptimizeTemp Purity OK OptimizeSolvent Screen Solvents (EtOH, H2O, ACN, Solvent-free) OptimizeTemp->OptimizeSolvent OptimizeCatalyst Screen Catalysts & Loading (Lewis Acid, Base, Organocatalyst) OptimizeSolvent->OptimizeCatalyst AnalyzeByproducts Analyze Byproducts via TLC, LCMS, NMR OptimizeCatalyst->AnalyzeByproducts Success Yield Improved OptimizeCatalyst->Success Incomplete Problem: Incomplete Reaction Solution: Increase Time/Temp AnalyzeByproducts->Incomplete Starting Material Remains SideProducts Problem: Side Products Solution: Change Catalyst/Solvent, Adjust Reagent Addition Order AnalyzeByproducts->SideProducts New Spots Observed Incomplete->OptimizeTemp Incomplete->Success SideProducts->OptimizeSolvent SideProducts->Success

Caption: A systematic workflow for troubleshooting low-yield MCRs.

References

Validation & Comparative

A Comparative Analysis of 1-(4-chlorophenyl)-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1] This guide presents a comparative study of 1-(4-chlorophenyl)-1H-pyrazole, a key derivative, against other substituted pyrazoles. We will delve into its synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structure-activity relationships and its standing among related compounds in the pursuit of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structure confers a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets.[3][4] The 1-phenylpyrazole series, in particular, has been a fertile ground for discovering potent bioactive agents.[5] Our focus, this compound, introduces a halogen substituent on the phenyl ring, a common strategy in medicinal chemistry to modulate lipophilicity and electronic properties, often enhancing biological efficacy.[6]

Synthesis of this compound and its Analogs

The synthesis of 1-aryl-1H-pyrazoles is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a corresponding arylhydrazine.[7][8] A common and efficient route involves the reaction of chalcones (α,β-unsaturated ketones) with phenylhydrazine derivatives.[9][10]

General Synthesis Workflow

The synthetic pathway can be visualized as a two-step process: first, the formation of a chalcone intermediate, followed by the cyclization to form the pyrazole (or its dihydro- form, pyrazoline).[9]

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazole Synthesis A Aryl Aldehyde (e.g., Benzaldehyde) C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) A->C B Aryl Ketone (e.g., Acetophenone) B->C D Chalcone Intermediate C->D F Cyclocondensation (Acid Catalyst, e.g., Acetic Acid) D->F E Arylhydrazine (e.g., 4-chlorophenylhydrazine) E->F G Crude Pyrazole/Pyrazoline H Purification (Recrystallization) G->H I Characterized Product H->I

Caption: General workflow for the synthesis of 1-aryl-pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole

This protocol details a representative synthesis.

Materials:

  • 1,3-diphenyl-1,3-propanedione (1 mmol)

  • 4-chlorophenylhydrazine hydrochloride (1 mmol)

  • Glacial Acetic Acid (15 mL)

  • Ethanol

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1 mmol) and 4-chlorophenylhydrazine hydrochloride (1 mmol) in glacial acetic acid (15 mL). Causality: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation by protonating the carbonyl groups, which makes them more electrophilic.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice with stirring.[9]

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Purification (Self-Validation): Purify the crude product by recrystallization from ethanol.[9] The purity of the final compound should be confirmed by determining its melting point and using spectroscopic methods (FTIR, ¹H-NMR, and Mass Spectrometry). A sharp melting point indicates a high degree of purity.

Comparative Biological Activity

The introduction of different substituents onto the pyrazole scaffold drastically influences its biological activity. Here, we compare the performance of this compound and its derivatives in key therapeutic areas.

Antimicrobial Activity

Pyrazole derivatives are well-documented as potent antimicrobial agents, often targeting essential bacterial enzymes like DNA gyrase.[11][12] The presence and position of a halogen on the phenyl ring are critical for activity.

A study on pyrazoline derivatives demonstrated that a 4-chloro substituted compound showed excellent anticancer activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups can be beneficial for cytotoxicity.[6] Another study synthesized 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol and found it inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[13]

Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative Microorganism Activity Metric (MIC in µg/mL) Reference Drug Reference
Naphthyl-substituted pyrazole-hydrazone S. aureus 0.78–1.56 - [11]
Aminoguanidine-derived 1,3-diphenyl pyrazole E. coli 1924 1 Moxifloxacin (MIC=2) [11]
1'-(4-chlorophenyl)-bipyrazolyl derivative M. tuberculosis 1.56 Streptomycin [14]

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole | Fungal Strains | 2.9–7.8 | Clotrimazole |[15] |

Note: Direct MIC values for the parent this compound were not consistently available across a comparable spectrum of microbes in the reviewed literature; data for structurally related and substituted analogs are presented.

Anticancer Activity

Pyrazoles exert anticancer effects through various mechanisms, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), tubulin polymerization, and by acting as DNA intercalators.[3][16][17] The substitution on the pyrazole ring is a key determinant of efficacy and selectivity.[3][4]

For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives were synthesized and evaluated for antitumor activity.[18] Several of these compounds exhibited potent, broad-spectrum activity against numerous cancer cell lines, with some showing super sensitivity in the nanomolar concentration range (GI50 values <0.01 µM).[18] This highlights the significant potential of the 1-(4-chlorophenyl) scaffold.

Table 2: Comparative Anticancer Activity (IC50/GI50 in µM)

Compound/Derivative Cell Line IC50/GI50 (µM) Mechanism/Target Reference
1-(4-chlorophenyl)-4-hydroxy-pyrazole analog (Compd. 14) Leukemia Subpanel GI50: 0.03 Not specified [18]
1-(4-chlorophenyl)-4-hydroxy-pyrazole analog (Compd. 11) Leukemia Subpanel GI50: 0.09 Not specified [18]
2,5-disubstituted-1,3,4-oxadiazole (Fluoro-phenyl subst.) MCF-7 (Breast) IC50: 15.54 Not specified [17]

| Pyrazole-acyl thiourea derivative | Jurkat, DLD-1, HepG2 | Not specified | Antitumor effect |[17] |

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships for 1-phenylpyrazole derivatives.

  • Halogen Substitution: The presence of an electron-withdrawing group, such as chlorine, at the para-position (C4) of the 1-phenyl ring generally enhances both antimicrobial and anticancer activities.[6][19] This is attributed to increased lipophilicity, which can improve cell membrane penetration, and modulation of the molecule's electronic profile, which can enhance binding to target proteins.

  • Substituents on the Pyrazole Ring: Modifications at other positions of the pyrazole core are also crucial. For example, incorporating groups that can form hydrogen bonds or engage in other specific interactions can significantly boost potency against targets like protein kinases.[16]

  • Overall Molecular Architecture: Hybrid molecules that link the pyrazole scaffold to other pharmacologically active heterocycles (like thiazole or thiadiazine) have shown promising broad-spectrum antimicrobial activity.[11][15]

G cluster_0 Structure-Activity Relationship (SAR) for 1-Aryl-Pyrazoles cluster_1 Aryl Ring at N1 cluster_2 Biological Activity Pyz Pyrazole Core Aryl Phenyl Ring Pyz->Aryl Attached at N1 Para Para-Position (C4) Aryl->Para Substitution Here Activity Enhanced Antimicrobial & Anticancer Activity Para->Activity Electron-Withdrawing Group (e.g., -Cl) Note Key Insight: Para-chloro substitution often increases lipophilicity and target interaction, boosting potency.

Caption: SAR summary for 1-aryl-pyrazole derivatives.

Conclusion

This compound serves as a privileged scaffold in medicinal chemistry. The para-chloro substitution consistently appears as a favorable feature for enhancing a range of biological activities, particularly antimicrobial and anticancer effects. Comparative analysis reveals that while many pyrazole derivatives show promise, the specific substitution pattern is paramount in determining potency and selectivity. Future research should focus on creating hybrid molecules based on this scaffold and performing detailed mechanistic studies to fully elucidate their therapeutic potential.

References

Validating the Antitumor Activity of 1-(4-chlorophenyl)-1H-pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive overview and a comparative framework for validating the antitumor activity of a specific subclass: 1-(4-chlorophenyl)-1H-pyrazole analogs. We will delve into the experimental validation of their efficacy, compare their performance against alternative compounds, and provide the underlying scientific rationale for the experimental designs.

Introduction to this compound Analogs in Oncology

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure serves as a versatile template for designing molecules that can interact with various biological targets implicated in cancer progression.[2][3] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring has been a strategic design element in the synthesis of potent anticancer agents. This substitution can influence the compound's pharmacokinetic properties and its binding affinity to target proteins.[4][5]

Numerous studies have highlighted the potential of pyrazole derivatives to induce cytotoxicity in a range of human cancer cell lines.[6][7] Their mechanisms of action are diverse and can include the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), induction of apoptosis (programmed cell death), and arrest of the cell cycle, thereby halting tumor proliferation.[3][8] This guide will focus on the practical methodologies to assess these key antitumor attributes.

Experimental Workflow for Antitumor Activity Validation

A systematic and multi-faceted approach is crucial for the robust validation of any potential anticancer compound. The following workflow outlines the key in vitro assays to characterize the antitumor profile of this compound analogs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation (Optional Extension) A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/SRB Assay) A->B Initial Efficacy C Apoptosis Induction Analysis (Annexin V/PI Staining) B->C Determine Mode of Cell Death D Cell Cycle Analysis (Flow Cytometry) B->D Assess Proliferation Impact E Mechanism of Action Studies (e.g., Kinase Inhibition, Western Blot) C->E D->E Elucidate Molecular Targets F Xenograft Tumor Models E->F Promising In Vitro Results G Toxicity & Efficacy Studies F->G

Caption: A typical workflow for validating the antitumor activity of novel compounds.

Part 1: Assessing Cytotoxicity - The Initial Litmus Test

The primary step in evaluating an anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

Featured Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. A common concentration range to start with is 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[11]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Comparative Data: Cytotoxicity of Pyrazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Citation
Compound 11 U251 (Glioblastoma)11.9Cisplatin-[11]
Compound 11 AsPC-1 (Pancreatic)16.8Cisplatin-[11]
Compound b17 HepG-2 (Liver)3.57Cisplatin8.45[10]
Compound 2b HepG-2 (Liver)16.02Cisplatin29.48[12]
Compound 1b HepG-2 (Liver)6.78Cisplatin29.48[12]
Compound 4b MCF-7 (Breast)<0.1Adriamycin<0.1[13]
HD05 Leukemia-Imatinib-[14]

Note: "Compound 11" is 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline. "Compound b17" is Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone. "Compound 2b" is 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. "Compound 1b" is 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. "Compound 4b" is N-(4-Chlorophenyl)-3-(4-fluorophenyl)- 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. "HD05" is 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone.

Part 2: Unraveling the Mode of Cell Death - Apoptosis vs. Necrosis

Once cytotoxicity is established, it is critical to determine whether the compound induces apoptosis or necrosis. Apoptosis is a controlled, programmed cell death that is generally preferred for anticancer therapies as it does not elicit an inflammatory response.

Featured Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the this compound analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Many pyrazole derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[1][16] For instance, some pyrazole analogs have been reported to induce apoptosis by arresting the cell cycle at the G2/M phase.[10]

Part 3: Investigating the Impact on Cell Proliferation - Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Therefore, assessing a compound's ability to halt the cell cycle is a key aspect of its anticancer evaluation.

Featured Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Flow cytometry with PI staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in each cell.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrazole analog at its IC50 concentration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content, which reveals the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest. For example, some pyrazole derivatives have been shown to cause an increase of cells in the G2/M phase.[17]

Delving Deeper: Elucidating the Mechanism of Action

Identifying the molecular target and signaling pathway through which a compound exerts its effect is crucial for rational drug development. For pyrazole analogs, common mechanisms include the inhibition of protein kinases and modulation of apoptotic pathways.

G cluster_0 Apoptotic Signaling Pathways cluster_1 Cell Cycle Regulation A Pyrazole Analog B Target Protein (e.g., Kinase, Bcl-2 family) A->B Inhibition/Modulation C Caspase Activation (e.g., Caspase-3, -9) B->C Signal Transduction D Apoptosis C->D Execution Phase E Pyrazole Analog F CDK/Cyclin Complex E->F Inhibition G Cell Cycle Arrest (e.g., G2/M phase) F->G Blocks Progression

Caption: Potential mechanisms of antitumor action for pyrazole analogs.

Western Blotting: This technique can be used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs) following treatment with the pyrazole analog.[18] An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 would support an apoptosis-inducing mechanism.[18]

Kinase Inhibition Assays: If a specific kinase is a suspected target, in vitro kinase assays can be performed to directly measure the inhibitory activity of the pyrazole analog against the purified enzyme. Several pyrazole derivatives have been identified as potent inhibitors of kinases such as Aurora kinases and CDKs.[7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. A systematic validation approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, is essential to identify the most potent and selective candidates for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers in the field of drug discovery to effectively evaluate the antitumor potential of this important class of compounds.

References

comparing the efficacy of different synthetic routes for 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for 1-(4-chlorophenyl)-1H-pyrazole: A Comparative Analysis

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemicals, serving as a core component in numerous bioactive molecules, including the well-known anti-inflammatory drug Celecoxib and the insecticide Fipronil.[1] The efficacy, cost, and environmental impact of synthesizing this key intermediate are of paramount importance to researchers in drug development and process chemistry. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering field-proven insights into the causality behind experimental choices and presenting detailed, validated protocols.

The Classic Approach: Knorr Pyrazole Synthesis and Related Cyclocondensations

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between an arylhydrazine and a 1,3-dielectrophilic species, a method first discovered by Knorr in 1883.[2][3] This strategy remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.

Mechanism and Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate upon reaction of the more nucleophilic nitrogen of 4-chlorophenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[4] The choice of the 1,3-dicarbonyl equivalent (e.g., 1,3-diketones, α,β-unsaturated ketones) dictates the substitution pattern on the final pyrazole ring.[2][5]

A critical consideration in this synthesis, especially with unsymmetrical 1,3-diketones, is regioselectivity . The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomers.[2] Reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired isomer. For the synthesis of the unsubstituted this compound, a simple 1,3-dicarbonyl equivalent like malonaldehyde or its synthetic equivalent is used, circumventing the issue of regioselectivity.

Diagram of the Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 4-Chlorophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Diketone Diketone 1,3-Dicarbonyl Compound Diketone->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole This compound Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: General workflow for the Knorr pyrazole synthesis.

Modern Efficiency: One-Pot Synthesis from Aryl Halides

To circumvent the challenges associated with the synthesis, storage, and handling of arylhydrazines—which can be unstable or toxic—modern synthetic methods have focused on one-pot procedures starting from more stable precursors like aryl halides.[1] These approaches offer significant advantages in terms of operational simplicity, safety, and functional group tolerance.

Mechanism and Rationale: A notable example involves the reaction of an aryl nucleophile (generated from an aryl halide like 4-chloroiodobenzene via lithium-halogen exchange) with an electrophilic nitrogen source such as di-tert-butylazodicarboxylate (DBAD).[6][7] The resulting intermediate is then trapped in situ by a 1,3-dicarbonyl compound. A final acid-catalyzed deprotection and cyclization step yields the N-arylpyrazole. This method cleverly combines the formation of the arylhydrazine equivalent and the subsequent cyclocondensation into a single, seamless operation.[7]

The primary advantage of this route is its convergence and efficiency. It allows for the rapid construction of diverse N-arylpyrazoles from readily available building blocks without isolating potentially hazardous intermediates.[1][6] The functional group tolerance is generally high, making it suitable for complex molecule synthesis.

Diagram of the One-Pot Synthesis from an Aryl Halide

One-Pot Synthesis cluster_reactants Reactants cluster_steps Key Steps (One Pot) cluster_product Product ArylHalide 4-Halo-chlorobenzene Aryl_Nuc Aryl Nucleophile Generation ArylHalide->Aryl_Nuc e.g., n-BuLi DBAD DBAD N_Arylation N-Arylation Intermediate DBAD->N_Arylation Trapping Diketone 1,3-Dicarbonyl Cyclization Deprotection & Cyclization Diketone->Cyclization + Acid Aryl_Nuc->N_Arylation N_Arylation->Cyclization Pyrazole This compound Cyclization->Pyrazole

Caption: Workflow for one-pot N-arylpyrazole synthesis.

Alternative Strategies: 1,3-Dipolar Cycloadditions and Rearrangements

While cyclocondensation is dominant, other powerful methods exist for constructing the pyrazole ring, offering alternative retrosynthetic disconnections.

  • 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves reacting a diazoalkane with an alkyne or a nitrilimine with an alkene.[8][9] This approach can provide excellent control over the substitution pattern and is often highly regioselective.

  • Van Alphen-Hüttel Rearrangement: This is a more specialized thermal or acid-catalyzed rearrangement of 3,3-disubstituted-3H-pyrazoles (pyrazolenines) into aromatic 1H-pyrazoles.[10][11] The reaction involves the migration of a substituent from the C3 position to one of the nitrogen atoms. While not typically a primary route for simple N-arylpyrazoles, it is a mechanistically significant transformation in pyrazole chemistry.[12][13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the specific requirements of the project, including scale, cost, available equipment, and safety considerations. The following table summarizes the key performance indicators for the discussed methodologies.

FeatureRoute A: Knorr SynthesisRoute B: One-Pot from Aryl HalideRoute C: 1,3-Dipolar Cycloaddition
Typical Yield Good to Excellent (70-95%)[2]Good (60-85%)[1]Variable, often Good to Excellent
Starting Materials 4-chlorophenylhydrazine, 1,3-dicarbonyls4-halochlorobenzenes, DBAD, 1,3-dicarbonylsDiazo compounds, alkynes/alkenes
Cost & Availability Hydrazine can be moderately expensive/hazardous. Dicarbonyls are generally available.Aryl halides are inexpensive. DBAD is a specialty reagent.Precursors can require multi-step synthesis.
Scalability Well-established for large-scale synthesis.Good, avoids isolation of unstable intermediates.Often limited to lab scale due to hazardous precursors (diazoalkanes).
Safety Concerns Handling of potentially carcinogenic/unstable arylhydrazines.[14]Use of organolithium reagents (n-BuLi) requires inert atmosphere and low temperatures.Diazo compounds can be explosive.
Regioselectivity Can be a major issue with unsymmetrical dicarbonyls.[2]Generally excellent, dictated by the structure of the dicarbonyl.[6]Often excellent, governed by frontier molecular orbital theory.
Simplicity Two-step process (hydrazone formation then cyclization), can often be done in one pot.True one-pot, multi-component reaction.[7]Requires synthesis of specific precursors.

Detailed Experimental Protocols

Protocol 1: Knorr Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

This protocol is adapted from a known procedure for a closely related derivative and illustrates the classic cyclocondensation approach.[15]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (0.2 mol, 36.16 g).

  • Solvent: Add ethanol (217 mL) to the flask and stir to create a suspension at room temperature.

  • Reagent Addition: At 40 °C, add sodium ethoxide (0.46 mol, 31.6 g) followed by the dropwise addition of acrylamide (0.3 mol, 21.52 g). Causality: Sodium ethoxide acts as a base to free the hydrazine and catalyze the subsequent Michael addition and cyclization.

  • Reaction: Heat the mixture to 80 °C and maintain stirring for 6 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Oxidation: After cooling, add ferric chloride hexahydrate (0.02 mol, 5.46 g) and 145 g of water. Heat to 80 °C and bubble air through the solution for 8 hours to oxidize the intermediate pyrazolidinone to the pyrazole. Causality: The initial cyclization forms a saturated pyrazolidinone ring, which requires oxidation to achieve the aromatic pyrazole structure.

  • Workup and Isolation: Cool the reaction to 50 °C, add 50 g of water, and acidify to pH 1 with hydrochloric acid. Cool to 30 °C to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. (Expected Yield: ~80%).[15]

Protocol 2: One-Pot Synthesis of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole

This protocol, adapted from Gerstenberger et al.[1], demonstrates the modern one-pot approach. The synthesis of the title compound, this compound, would proceed analogously starting from 1-chloro-4-iodobenzene.

  • Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 4-fluoroiodobenzene (1.0 mmol, 222 mg) and anhydrous THF (4 mL).

  • Aryllithium Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) dropwise. Stir for 30 minutes at -78 °C. Causality: n-BuLi performs a lithium-halogen exchange to generate the highly reactive aryllithium nucleophile.

  • N-Arylation: In a separate flask, dissolve di-tert-butylazodicarboxylate (DBAD) (1.1 mmol, 253 mg) in THF (2 mL) and cool to -78 °C. Transfer the aryllithium solution to the DBAD solution via cannula. Stir for 1 hour at -78 °C.

  • Cyclization: Add chloromalonaldehyde (1.5 mmol, 160 mg) to the reaction mixture, followed by 4 N HCl in dioxane (2.0 mmol, 0.5 mL).

  • Reaction Completion: Remove the cooling bath, allow the reaction to warm to room temperature, and then heat to reflux for 1 hour.

  • Workup and Isolation: Cool the reaction, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the N-arylpyrazole. (Reported Yield for this analog: 64%).[1]

Conclusion and Recommendations

The synthesis of this compound can be approached through several effective routes, each with distinct advantages and disadvantages.

  • For large-scale, cost-effective production , the Knorr pyrazole synthesis remains a highly viable and well-optimized choice, provided that appropriate safety measures are in place for handling arylhydrazines.

  • For medicinal chemistry applications and rapid analogue synthesis , where operational simplicity and functional group tolerance are paramount, the one-pot synthesis from aryl halides is superior. It avoids the isolation of sensitive intermediates and allows for greater diversification from readily available starting materials.

  • 1,3-Dipolar cycloadditions offer a powerful alternative for constructing highly substituted or complex pyrazoles where regiochemical control is critical and might be difficult to achieve via cyclocondensation.

Ultimately, the optimal synthetic strategy is dictated by the specific goals of the researcher, balancing the need for efficiency, safety, cost, and scale.

References

A Comparative Guide to the Structure-Activity Relationships of 1-(4-Chlorophenyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: 1-(4-chlorophenyl)-1H-pyrazole derivatives. By examining how subtle molecular modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutic agents.

The Core Scaffold: Understanding the Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile platform for chemical modification. The strategic placement of a 4-chlorophenyl group at the N1 position is a recurring motif in many potent derivatives. This lipophilic group often plays a crucial role in anchoring the molecule within the binding pockets of biological targets. The subsequent exploration of SAR focuses on substitutions at other positions of the pyrazole ring (C3, C4, and C5) to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities: An SAR Deep Dive

The therapeutic potential of this compound derivatives spans multiple disease areas. The following sections dissect the SAR for each major activity, supported by comparative experimental data.

Anticancer Activity

Pyrazole derivatives have emerged as promising candidates in the quest for effective anticancer treatments.[5][6] For 1-(4-chlorophenyl)-1H-pyrazoles, anticancer efficacy is profoundly influenced by the nature of substituents on the pyrazole and appended phenyl rings. These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as protein kinases.[7][8]

Key SAR Insights:

  • Substitution at C3 and C5: The introduction of aryl groups at the C3 and C5 positions is a common strategy. The electronic nature of these aryl groups is critical. For instance, linking the C3 position to another heterocyclic ring system, such as a tetrazole, has been shown to yield potent antiproliferative agents.[9]

  • Linkers at C4: The C4 position is amenable to the introduction of various functional groups. Linking the pyrazole core to other nitrogenous heterocycles via an amide linker at this position has produced compounds with significant broad-spectrum antitumor potential.[10]

  • Kinase Inhibition: Many derivatives function as kinase inhibitors. For example, novel pyrazolobenzodiazepines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Similarly, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown significant Aurora-A kinase inhibitory activity.[8] The 4-chlorophenyl group often fits into a hydrophobic pocket of the kinase ATP-binding site.

Comparative Data: In Vitro Anticancer Activity

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 13 4-hydroxy-1H-pyrazol-3-carbonyl linked to a nitrogenous heterocycleNCI 60-cell line panelMG-MID: 0.08Broad Antitumor[10]
Compound 14 4-hydroxy-1H-pyrazol-3-carbonyl linked to a nitrogenous heterocycleNCI 60-cell line panelMG-MID: 0.36Broad Antitumor[10]
Compound 10e N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeHCT116, MCF-70.39, 0.46Aurora-A Kinase Inhibitor[8]
Compound 9 Pyrazolyl nicotinonitrileHepG20.18PIM-1 Kinase Inhibitor[11]
Chalcone 9e Pyrazole-based chalconePACA227.6P53 Mutant Y220C binder[12]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[3] The 1-(4-chlorophenyl) substitution is a feature found in several potent anti-inflammatory agents.

Key SAR Insights:

  • COX-2 Selectivity: The nature and position of substituents dictate the selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects.[13]

  • Aryl Substituents: Diaryl pyrazoles, where the second aryl group is at C5, are a common structural class for COX-2 inhibitors.

  • Acidic Moieties: The introduction of acidic functionalities, or moieties that can be metabolized to acids, can enhance anti-inflammatory activity, although this can also increase the risk of gastric irritation.[13]

Comparative Data: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ClassKey Structural FeaturesDose (mg/kg)Edema Reduction (%)Reference
Pyrazole-Chalcone Hybrid Hybrid structure1570[14]
1-(4-F-Ph)-3-CF3-Pyrazole Fluorophenyl and trifluoromethyl substitution1075[14]
O-propargylated-N-acetylpyrazole N-acetylpyrazole with O-propargylationN/APotent activity reported[15]
Antimicrobial Activity

The fight against microbial resistance necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area.

Key SAR Insights:

  • Halogenation: The presence of the chloro group on the N1-phenyl ring is often beneficial for activity. Additional halogen substitutions on other aryl rings can further modulate this effect. A derivative with a 4-chlorophenyl moiety (an electron-withdrawing group) was found to have reduced antibacterial efficacy in one study, indicating the complex role of electronics.[16]

  • Thiadiazine Conjugates: Hybrid molecules incorporating a 1,3,4-thiadiazine ring linked to the pyrazole core have demonstrated considerable antimicrobial activity.[17]

  • Pyrazoline Derivatives: The dihydro-pyrazole (pyrazoline) core is also a source of potent agents. A series of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazolines were synthesized and showed notable antitubercular and antimicrobial activity.[18]

Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
Compound 3 Pyrazole analogueEscherichia coli0.25[3]
Compound 4 Pyrazole analogueStreptococcus epidermidis0.25[3]
Compound 2 Pyrazole analogueAspergillus niger1[3]
Compound 10e Pyrazoline derivativeTubercular variant7.8[18]
Hydrazone 21a Pyrazole-1-carbothiohydrazideFungi2.9 - 7.8[17]
Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous search for new antiepileptic drugs with better efficacy and fewer side effects.[4][19] The this compound scaffold has been explored for this purpose.

Key SAR Insights:

  • Hybridization Approach: Molecular hybridization, such as linking the pyrazole core to an indole moiety, has yielded potent anticonvulsant agents.[20]

  • Substitution on Aryl Rings: Substitutions on the phenyl rings at C3 and C5 of a pyrazoline core are critical. Compounds with nitro, bromo, and hydroxy substitutions have shown significant potency.[4]

  • Pyrazoline Core: Many active compounds are pyrazoline (4,5-dihydro-1H-pyrazole) derivatives. A series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanones showed potent anticonvulsant activity.[21][22]

Comparative Data: Anticonvulsant Activity (Maximal Electroshock Test - MES)

Compound IDKey Structural FeaturesActivityReference
Compound 25 Indole-linked pyrazoleED50: 13.19 mmol/kg[20]
Compound 5d Imidazole-pyrazole hybrid with nitro substitutionSignificant potency[4]
Compound 5e Imidazole-pyrazole hybrid with bromo substitutionSignificant potency[4]
Compound 4f (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanoneMost potent in series[21][22]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

SAR_Summary cluster_C3 C3 Position cluster_C4 C4 Position cluster_C5 C5 Position cluster_Activity Biological Activity Core This compound C3_Aryl Aryl/Heterocycle (e.g., Phenyl, Tetrazole) Core->C3_Aryl C4_Linker Linker to Heterocycles (e.g., Amide) Core->C4_Linker C5_Aryl Aryl Group (e.g., Phenyl, Substituted Phenyl) Core->C5_Aryl Anticancer Anticancer C3_Aryl->Anticancer Potency C4_Linker->Anticancer Broad Spectrum C4_Formyl Formyl Group AntiInflammatory Anti-inflammatory C5_Aryl->AntiInflammatory COX-2 Selectivity Anticonvulsant Anticonvulsant C5_Aryl->Anticonvulsant Potency Antimicrobial Antimicrobial Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Chalcone Chalcone Synthesis (Aldehyde + Ketone) Cyclization Cyclization with 4-Chlorophenylhydrazine Chalcone->Cyclization Purification Purification & Characterization Cyclization->Purification InVitro In Vitro Assays (MTT, MIC, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Models (Paw Edema, MES, Xenograft) InVitro->InVivo SAR_Analysis SAR Analysis InVivo->SAR_Analysis

References

Bridging the Gap: A Guide to Validating In Vitro Efficacy of Pyrazole Compounds in In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] The journey from a promising hit in an in vitro screen to a viable clinical candidate, however, is fraught with challenges. A critical juncture in this process is the successful validation of in vitro findings in relevant in vivo models. This guide provides an in-depth comparison of methodologies and critical insights for researchers, scientists, and drug development professionals to navigate this crucial transition for pyrazole-based compounds.

The Rationale: Why In Vitro to In Vivo Translation Matters

The controlled environment of in vitro assays offers a powerful platform for high-throughput screening and initial characterization of compound activity. However, these systems lack the complex physiological and metabolic context of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and interactions with the tumor microenvironment or immune system can significantly impact a compound's efficacy in vivo. Therefore, rigorous in vivo validation is paramount to de-risk drug development programs and select candidates with the highest probability of clinical success.

Part 1: Characterizing Pyrazole Activity In Vitro - The Foundation of In Vivo Success

The initial step in the validation cascade is to thoroughly characterize the in vitro activity of the pyrazole compound. This typically involves a battery of assays to determine its potency, selectivity, and mechanism of action.

Key In Vitro Assays for Pyrazole Compounds

A common application for novel pyrazole compounds is in oncology. A foundational assay to assess the anticancer potential of a pyrazole derivative is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3][4]

Experimental Protocol: MTT Cell Viability Assay [3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the overnight medium from the cells and replace it with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) value, which represents the concentration of the compound that inhibits cell viability or growth by 50%.

Data Presentation: In Vitro Anticancer Activity of Exemplary Pyrazole Compounds

CompoundTarget Cell LineIn Vitro AssayIC50 / GI50 (µM)Reference
Pyrazole Derivative AB16 MelanomaAntiproliferative Assay5.58[5]
Pyrazole Derivative BSF763 GlioblastomaAntiproliferative Assay6.13[5]
Pyrazole-fused CompoundMCF-7 Breast CancerMTT Assay10 - 14[6]
Polysubstituted PyrazoleHOP-92 Lung CancerGI50 Assay1.61 - 1.65

Part 2: Selecting and Executing In Vivo Models - The Proving Ground

The choice of an in vivo model is critical and should be guided by the therapeutic indication and the in vitro mechanism of action of the pyrazole compound.

Common In Vivo Models for Pyrazole Compound Validation

For anticancer pyrazole compounds, the subcutaneous xenograft model in immunodeficient mice is a widely used and well-established method to assess in vivo efficacy.[1][5][7] For anti-inflammatory pyrazoles, the carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[1][8][9][10][11]

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Potency & Selectivity Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Target Identification Model Selection Model Selection Mechanism of Action Studies->Model Selection Translational Bridge In Vivo Efficacy Studies In Vivo Efficacy Studies Model Selection->In Vivo Efficacy Studies Tumor Growth Inhibition / Inflammation Reduction Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In Vivo Efficacy Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Exposure-Response Relationship Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Iterative Improvement Lead Optimization->Compound Synthesis

Caption: Workflow from in vitro discovery to in vivo validation.

Experimental Protocol: Subcutaneous Tumor Xenograft Model in Mice [1][7][12]

  • Cell Culture and Preparation: Culture the selected cancer cell line to 70-80% confluency. Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium or PBS at the desired concentration (e.g., 3 x 10^6 cells per injection).[1]

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, for an acclimatization period of 3-5 days.[1]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a specific size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: Volume = (width)² x length/2.[1]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][10][11]

  • Animal Acclimatization: Acclimatize rats for a week before the experiment.

  • Compound Administration: Administer the pyrazole compound or vehicle to the respective groups of rats.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema in the compound-treated groups compared to the vehicle-treated control group.

Data Presentation: In Vivo Efficacy of Exemplary Pyrazole Compounds

CompoundIn Vivo ModelEndpointResultReference
Pyrazole Derivative CCarrageenan-induced rat paw edemaPaw edema inhibitionPotent anti-inflammatory activity[1]
Pyrazole-fused Compound 15eH22 liver cancer xenograft mouse modelTumor growth inhibitionSignificant in vivo antitumor activity[5]
Pyrazole-isoxazole 5bGalleria mellonella fungal infection modelIncreased survival rateSynergistic effect with voriconazole[4][13]

Part 3: The Crucial Link - In Vitro-In Vivo Correlation (IVIVC)

Establishing a strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. For pyrazole compounds, particularly kinase inhibitors, this can be complex.[14][15][16][17][18]

Key Considerations for IVIVC of Pyrazole Compounds:
  • Pharmacokinetics: The in vivo efficacy of a pyrazole compound is not solely dependent on its intrinsic potency but also on its ability to reach and maintain therapeutic concentrations at the target site. Therefore, pharmacokinetic studies to determine parameters like clearance, volume of distribution, and bioavailability are essential.[14][15]

  • Target Engagement: It is crucial to demonstrate that the pyrazole compound is engaging its intended target in the in vivo model. This can be achieved through pharmacodynamic (PD) biomarker analysis in tumor or tissue samples, such as assessing the phosphorylation status of downstream signaling proteins.[14]

  • Signaling Pathway Context: Pyrazole compounds often target key signaling pathways involved in cell proliferation and survival, such as the MAPK and VEGF pathways.[2][13][19][20][21][22][23] Understanding how the compound modulates these pathways in vivo provides a mechanistic link between in vitro and in vivo activity.

Signaling Pathway: Pyrazole Inhibition of the MAPK Pathway

Caption: Simplified MAPK signaling pathway and a point of pyrazole inhibition.

Signaling Pathway: Pyrazole Inhibition of the VEGF Pathway

Caption: Simplified VEGF signaling pathway and a point of pyrazole inhibition.

Conclusion: A Data-Driven Approach to Validation

The successful translation of in vitro findings to in vivo models is a critical determinant of success in the development of novel pyrazole-based therapeutics. This requires a systematic and data-driven approach, beginning with a thorough in vitro characterization of the compound's activity and mechanism of action. The selection of an appropriate and well-validated in vivo model, coupled with rigorous experimental execution and a deep understanding of the compound's pharmacokinetic and pharmacodynamic properties, is essential. By carefully bridging the in vitro and in vivo data, researchers can build a compelling case for the clinical potential of their pyrazole compounds and increase the likelihood of bringing new and effective therapies to patients.

References

The Ascendant Antimicrobial Arsenal: A Comparative Analysis of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual quest for novel chemical entities that can effectively combat pathogenic microorganisms. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various pyrazole analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this dynamic field. Our exploration will delve into the nuanced structure-activity relationships that govern their efficacy and the molecular mechanisms through which they exert their antimicrobial effects.

The Rationale Behind Pyrazole's Prominence

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile platform for chemical modification. This structural adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective antimicrobial agents. The ever-increasing threat of multidrug-resistant microorganisms has catalyzed intensive research into novel pyrazole derivatives, yielding compounds with remarkable efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4]

Comparative Antimicrobial Spectrum of Pyrazole Analogs

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value signifies greater efficacy. The following tables summarize the MIC values of representative pyrazole analogs against a panel of clinically relevant bacteria and fungi, offering a comparative overview of their antimicrobial spectrum.

Antibacterial Activity
Pyrazole AnalogStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Pyrazole-1-carbothiohydrazide Derivatives
Compound 21a62.5 µg/mL125 µg/mL125 µg/mL62.5 µg/mL-[1]
Compound 21b-250 µg/mL-250 µg/mL-[1]
Compound 21c250 µg/mL250 µg/mL500 µg/mL250 µg/mL-[1]
Coumarin-Substituted Pyrazoles
Representative Compound3.125 µg/mL (MRSA)----[3][5]
Thiazole-Pyrazole Hybrids
Representative Compound16-32 µg/mL-16-32 µg/mL-16-32 µg/mL[6]
Standard Drugs
Chloramphenicol250 µg/mL250 µg/mL125 µg/mL125 µg/mL-[1]
Ciprofloxacin0.5-4 µg/mL-0.5-4 µg/mL-0.5-4 µg/mL[6]
Antifungal Activity
Pyrazole AnalogCandida albicansAspergillus nigerReference(s)
Pyrazole-1-carbothiohydrazide Derivatives
Compound 21a7.8 µg/mL2.9 µg/mL[1]
Compound 21b-125 µg/mL[1]
Compound 21c-125 µg/mL[1]
Standard Drug
Clotrimazole125 µg/mL125 µg/mL[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of pyrazole analogs using the broth microdilution method. This protocol is a self-validating system, ensuring the generation of reliable and reproducible data.

I. Preparation of Materials and Reagents
  • Test Compounds: Prepare stock solutions of the pyrazole analogs in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC). Culture the microorganisms on appropriate agar plates to obtain fresh colonies.

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

II. Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Analysis A Prepare Stock Solutions of Pyrazole Analogs D Serial Dilution of Analogs in 96-Well Plate A->D B Culture Microbial Strains (18-24h) C Prepare 0.5 McFarland Standard Inoculum B->C E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plates (37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Figure 1: Experimental workflow for MIC determination.
III. Step-by-Step Procedure

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the pyrazole analog stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole analog at which no visible growth is observed.

Unraveling the Mechanism of Action and Structure-Activity Relationships

The antimicrobial efficacy of pyrazole analogs is intricately linked to their chemical structure. Specific substitutions on the pyrazole ring and its appended moieties can significantly influence their biological activity.

Structure-Activity Relationship (SAR) Insights
  • Pyrazole-1-carbothiohydrazides: The presence of a free carbothiohydrazide moiety appears to be crucial for the antimicrobial activity of this class of compounds. Furthermore, electron-donating substituents on the aromatic ring have been shown to enhance activity.[1]

  • Coumarin-Substituted Pyrazoles: The fusion of the pyrazole and coumarin scaffolds has yielded derivatives with potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3][5] This suggests a synergistic effect between the two heterocyclic systems.

  • Thiazole-Pyrazole Hybrids: The combination of pyrazole and thiazole rings has resulted in compounds with broad-spectrum antibacterial and antifungal activities.[6][7] The nature and position of substituents on both rings play a critical role in determining the antimicrobial spectrum and potency.

Proposed Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms through which certain pyrazole analogs exert their antibacterial effect is the inhibition of DNA gyrase.[2][4][8][9] This essential enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these pyrazole derivatives disrupt critical cellular processes, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Analog cluster_outcome Cellular Consequence A Relaxed DNA B DNA Gyrase A->B ATP C Negatively Supercoiled DNA (Essential for Replication) B->C E Inhibition F Disruption of DNA Replication D Pyrazole Analog D->B G Bacterial Cell Death F->G

Figure 2: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of pyrazole analogs as a versatile and potent class of antimicrobial agents. The diverse chemical space offered by the pyrazole scaffold provides a fertile ground for the design and development of next-generation therapeutics to combat the growing threat of antimicrobial resistance. Future research should focus on the continued exploration of novel pyrazole derivatives, elucidation of their precise mechanisms of action, and comprehensive in vivo efficacy and toxicity studies to translate these promising findings into clinically viable treatments.

References

Evaluating the Selectivity of 1-(4-chlorophenyl)-1H-pyrazole Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive evaluation of the selectivity of a specific subset of these compounds, 1-(4-chlorophenyl)-1H-pyrazole derivatives, against various cancer cell lines. We will delve into the experimental data supporting their cytotoxic effects, compare their performance against established anticancer agents, and provide detailed protocols for the key assays used in their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the development of these promising anticancer candidates.

The Rationale for Investigating Pyrazole Derivatives

Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, meaning they can bind to multiple biological targets with high affinity.[3] This versatility has led to the development of several FDA-approved drugs incorporating a pyrazole core for the treatment of various cancers.[3] The anticancer efficacy of pyrazole derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of key enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4][5] The this compound core, in particular, has been the subject of numerous studies aiming to enhance anticancer potency and selectivity through structural modifications.[6][7][8]

Comparative Cytotoxicity of this compound Derivatives

The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines, as reported in the literature. For comparative purposes, the IC50 values of standard chemotherapeutic drugs are also included where available.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 14 (a 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog)Leukemia0.03--[6]
Compound 11 (a 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog)Leukemia0.09--[6]
CPNT (6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][4][9]triazolo[3,4-b][1][9][10]thiadiazole)HepG2 (Liver)0.8 µg/mlDoxorubicin-[8]
Compound 2b (3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)HepG-2 (Liver)16.02Cisplatin29.48[11]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)- 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) MCF-7 (Breast)<0.1Adriamycin<0.1[12]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)- 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) MDA-MB-231 (Breast)45.8--[12]
Compound 9 (a pyridine and pyrazolyl pyridine conjugate)HepG2 (Liver)0.18Staurosporine0.0167[13]
Compound 9 (a pyridine and pyrazolyl pyridine conjugate)MCF-7 (Breast)0.34--[13]

Assessing Selectivity: A Critical Step in Drug Development

A crucial aspect of anticancer drug development is ensuring that the compound selectively targets cancer cells while sparing normal, healthy cells. This selectivity minimizes the toxic side effects commonly associated with chemotherapy. Several studies have investigated the cytotoxicity of this compound derivatives against non-cancerous cell lines.

For instance, a novel pyrazole-benzothiazole hybrid, compound 25, exhibited potent activity against a range of cancer cells with IC50 values between 3.17 and 6.77 µM, while showing significantly lower toxicity towards normal human cells (HEK293T).[1] Similarly, a diarylurea derivative containing a pyrazole moiety (compound 44) was found to be extremely selective for cancer cells, with an IC50 value above 100 µM for normal RAW 264.7 macrophages.[1] Another study highlighted a 1,3,4-trisubstituted pyrazole derivative that was potent against several cancer cell lines but displayed no cytotoxic activity on the BJ-1 fibroblast normal human cell line.[7] These findings underscore the potential of this class of compounds to offer a wider therapeutic window.

Unraveling the Mechanism of Action: How Do These Derivatives Kill Cancer Cells?

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The induction of apoptosis by pyrazole derivatives has been demonstrated through various assays.[4][10]

One common method is Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, and when conjugated with a fluorescent tag like FITC, it can be used to identify apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells that are in early apoptosis stain positive for Annexin V and negative for PI, while cells in late apoptosis or necrosis stain positive for both. Studies have shown that treatment with certain pyrazole derivatives leads to a significant increase in the population of apoptotic cells.[4][10]

The apoptotic cascade is often initiated by an increase in reactive oxygen species (ROS) and involves the activation of caspases, a family of cysteine proteases.[4][10] For example, the pyrazole derivative 3f was shown to provoke apoptosis accompanied by elevated levels of ROS and increased caspase-3 activity in MDA-MB-468 breast cancer cells.[4][10]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) can inhibit tumor growth. Flow cytometry analysis of DNA content is a standard method to assess the effect of a compound on the cell cycle. For instance, a pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells.[10] Another study reported that an indolo–pyrazole derivative caused an accumulation of cells in the G2/M phase.[14]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the selectivity and mechanism of action of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 7.5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: Add the pyrazole derivatives at various final concentrations (e.g., 3, 6.25, 12.5, 25, 50, 100 μM) to the wells.[4] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4][9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Add Pyrazole Derivatives & Controls overnight_incubation->compound_treatment treatment_incubation Incubate for 24/48h compound_treatment->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition mtt_incubation Incubate for 4h mtt_addition->mtt_incubation solubilization Add Solubilizing Agent mtt_incubation->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

A flowchart of the MTT assay protocol.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified schematic of a common apoptosis pathway.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives represent a valuable scaffold for the development of novel anticancer agents. Numerous analogues have demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines, with some exhibiting promising selectivity towards cancer cells over normal cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often linked to the modulation of key signaling pathways.

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to further optimize the pyrazole scaffold for enhanced potency and selectivity.[1][15][16] Secondly, in vivo studies using animal models are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Finally, a deeper understanding of the specific molecular targets of these compounds will be essential for rational drug design and for identifying potential biomarkers for patient stratification. The continued exploration of these versatile compounds holds significant promise for the future of cancer therapy.

References

A Comparative Guide to Experimental and Computational (DFT) Analysis of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of 1-(4-chlorophenyl)-1H-pyrazole, bridging the gap between empirical spectroscopic data and theoretical quantum mechanical calculations. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and versatile chemical properties.[1][2][3][4] A comprehensive understanding of their structural and electronic characteristics is paramount for rational drug design and the development of novel materials.

Here, we explore the synergy between experimental characterization—synthesis followed by Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—and the predictive power of Density Functional Theory (DFT) computations.[5][6][7][8] This dual approach provides a self-validating system, where experimental results confirm theoretical models, and computational insights offer a deeper interpretation of observed phenomena. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for the meticulous characterization of heterocyclic compounds.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Methodologies: A Dual-Pronged Approach

The cornerstone of this guide is the direct comparison of data derived from two distinct but complementary workflows: experimental synthesis and characterization, and in silico computational modeling.

Workflow cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis of Compound [14] Characterization Spectroscopic Analysis (FT-IR, NMR, UV-Vis) [3, 20, 29] Synthesis->Characterization Purified Compound Exp_Data Experimental Data Characterization->Exp_Data Spectra Final_Analysis Comparative Analysis & Interpretation Exp_Data->Final_Analysis Modeling Molecular Modeling Calculation DFT Calculations (B3LYP/6-311++G(d,p)) [25, 27] Modeling->Calculation Optimized Geometry Comp_Data Computational Data Calculation->Comp_Data Predicted Properties Comp_Data->Final_Analysis

Caption: Workflow for the comparative analysis of experimental and computational data.

PART 1: Experimental Protocols

The synthesis of 1-aryl-pyrazoles is reliably achieved through the condensation of an appropriate hydrazine with a 1,3-dicarbonyl compound.[9]

  • Reaction Setup: To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid.

  • Addition of Reagent: Add 1,1,3,3-tetramethoxypropane (1.0 mmol), the precursor to malondialdehyde, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by column chromatography or recrystallization from ethanol to yield the title compound.

  • FT-IR Spectroscopy: The infrared spectrum was recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the synthesized compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was scanned in the range of 4000–400 cm⁻¹.[10][11]

  • NMR Spectroscopy (¹H & ¹³C): ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[2] Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • UV-Vis Spectroscopy: The electronic absorption spectrum was obtained using a UV-Vis spectrophotometer. A dilute solution of the compound was prepared in ethanol, and the absorbance was measured over a wavelength range of 200–400 nm to determine the maximum absorption wavelength (λ_max).[6][13]

PART 2: Computational Methodology

All theoretical calculations were performed using the Gaussian 09 software suite.[10]

  • Geometry Optimization: The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[14][15][16]

  • Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance of accuracy and computational cost for molecules of this size.[11][16]

  • Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies were uniformly scaled by a factor of 0.9608 to correct for systematic errors arising from anharmonicity and the limitations of the theoretical model.[17]

  • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹³C and ¹H isotropic magnetic shielding constants, which were then converted to chemical shifts (δ) by referencing against the calculated shielding of TMS at the identical level of theory.[11]

  • Electronic Transitions: The electronic absorption properties were predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized geometry to determine the vertical excitation energies and oscillator strengths, which correspond to the λ_max in the UV-Vis spectrum.[6]

Results: A Side-by-Side Comparison

The following sections present a direct comparison of the data obtained from the experimental and computational workflows.

Structural Parameters

While single-crystal X-ray diffraction provides the definitive experimental geometry in the solid state, DFT calculations offer a highly accurate model of the molecule in the gas phase. The optimized geometry reveals a nearly planar conformation, with a slight dihedral angle between the pyrazole and chlorophenyl rings.[18] The calculated bond lengths and angles are consistent with those reported for structurally similar pyrazolone compounds.[17][19]

Table 1: Selected DFT-Calculated Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1–N21.376C5–N1–N2111.5
N1–C51.383N1–N2–C3105.8
N2–C31.300N2–C3–C4110.9
C3–C41.421C3–C4–C5104.3
C4–C51.372C4–C5–N1107.5
N1–C(phenyl)1.425N2–N1–C(phenyl)118.9
C–Cl1.748C(phenyl)–C–Cl119.5
Note: Data is based on B3LYP/6-311++G(d,p) calculations and is consistent with values for similar structures in the literature.[17]
Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is a molecular fingerprint, revealing the vibrational modes of functional groups. The strong correlation between the experimental frequencies and the scaled theoretical wavenumbers validates both the structural optimization and the spectral assignments.[14][16]

Table 2: Comparison of Experimental and Calculated FT-IR Frequencies (cm⁻¹)

Experimental (cm⁻¹)Scaled Theoretical (cm⁻¹)Vibrational Assignment
31253130Aromatic C-H Stretch (Phenyl)
30803085C-H Stretch (Pyrazole Ring)
15951598C=C Aromatic Ring Stretching
15101512C=N Stretching (Pyrazole Ring)
14901493C=C Aromatic Ring Stretching
12451248C-N Stretching
10901092In-plane C-H Bending
825828Out-of-plane C-H Bending (p-subst.)
740745C-Cl Stretching
Theoretical values are scaled by a factor of 0.9608.[17]

The downshift of certain stretching modes in the experimental spectrum compared to the gas-phase calculation can be attributed to intermolecular interactions in the solid state (KBr pellet), a factor not present in the single-molecule theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom. The GIAO method has proven to be an exceptionally reliable tool for predicting these environments.[1][15]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonExperimental (δ)Calculated (δ)Multiplicity
H57.957.98d
H37.707.72d
H (Phenyl, ortho to N)7.657.68d
H (Phenyl, ortho to Cl)7.457.48d
H46.506.53t
Assignments are based on typical pyrazole chemical shifts and DFT calculations.[2][20]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonExperimental (δ)Calculated (δ)
C5141.5141.8
C (Phenyl, attached to N)138.8139.0
C (Phenyl, attached to Cl)133.5133.7
C3129.8130.1
C (Phenyl, ortho to Cl)129.5129.7
C (Phenyl, ortho to N)120.2120.5
C4107.8108.0

The excellent linear correlation between the experimental and calculated chemical shifts confirms the structural integrity of the synthesized compound and the accuracy of the computational model.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The primary absorption band observed for this compound corresponds to a π → π* transition involving the conjugated system spanning both aromatic rings.[8][21]

Table 5: Comparison of Experimental and Theoretical UV-Vis Data

ParameterExperimentalTheoretical (TD-DFT)
λ_max (nm) 255251
Transition π → π*HOMO → LUMO
Oscillator Strength (f) -0.45

The TD-DFT calculation accurately predicts the λ_max, with the primary transition identified as an excitation from the Highest Occupied Molecular Orbital (HOMO), primarily located on the chlorophenyl ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is distributed across the pyrazole ring. This confirms the charge-transfer character of the electronic excitation.

Conclusion

This guide demonstrates the powerful synergy between experimental and computational chemistry for the comprehensive characterization of this compound. We have shown a remarkable agreement across structural, vibrational, magnetic, and electronic properties.

  • Structural Validation: DFT calculations provide a reliable in silico model of the molecular geometry.

  • Spectroscopic Assignment: Theoretical predictions for IR, NMR, and UV-Vis spectra are highly correlated with experimental data, enabling unambiguous assignment of complex spectral features.[1][14]

  • Predictive Insight: The combined approach offers deeper insights into the electronic structure and properties that govern the molecule's behavior, which is invaluable for applications in medicinal chemistry and materials science.[5][7]

By integrating these methodologies, researchers can achieve a level of analytical detail and confidence that is unattainable with either approach alone, accelerating the discovery and development of novel pyrazole-based compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and characterization of intermediates are as critical as the final active pharmaceutical ingredient (API). 1-(4-chlorophenyl)-1H-pyrazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural integrity and impurity profile directly influence the quality, safety, and efficacy of the final product. Therefore, robust analytical methods are not merely a regulatory checkbox but the very foundation of quality assurance.

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose, ensuring that results are accurate and reliable.[3][4][5] However, in the dynamic environment of drug development, methods often evolve or are transferred between laboratories—from a research and development setting to a quality control (QC) environment, for instance. This is where cross-validation becomes indispensable. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide comparable results, ensuring data continuity and consistency across the product lifecycle.[6][7][8][9]

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the design of a cross-validation study, present detailed experimental protocols, and interpret the resulting data, offering field-proven insights into making informed decisions for your analytical workflow.

Selecting the Analytical Contestants: HPLC vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., purity assay, impurity profiling). For this compound, both HPLC and GC-MS present viable, yet distinct, approaches.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of analytes from their matrices. Reverse-phase HPLC (RP-HPLC) is a common and effective method for pyrazole derivatives.[10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for the analysis of volatile and semi-volatile compounds.[3] GC provides high-resolution separation, while the mass spectrometer offers definitive identification based on a compound's mass-to-charge ratio and fragmentation pattern, providing exceptional specificity.[14][15]

Our comparative study will assume a common scenario: transferring a validated HPLC method from an R&D lab to a QC lab that will employ a newly developed GC-MS method for higher throughput and specificity.

The Cross-Validation Workflow: A Visual Blueprint

Before diving into the protocols, it is crucial to visualize the entire cross-validation process. This workflow ensures a systematic and logical progression, from initial planning to the final comparative analysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][16]

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Method Execution cluster_analysis Phase 3: Data Comparison & Reporting P1 Define Analytical Purpose (Assay, Impurity, etc.) P2 Select Validation Parameters (ICH Q2(R2)) P1->P2 P3 Establish Acceptance Criteria P2->P3 S1 Prepare Homogeneous Sample Set P3->S1 Initiate Study M1 Method 1 Validation (Established HPLC) C1 Analyze Data from Both Methods M1->C1 M2 Method 2 Validation (New GC-MS) M2->C1 S1->M1 S1->M2 C2 Compare Results Against Acceptance Criteria C1->C2 C3 Statistical Analysis (% Difference, t-test) C2->C3 C4 Final Validation Report C3->C4 C4->P1 Lifecycle Management ValidationParameters center Validated Method acc Accuracy center->acc prec Precision center->prec spec Specificity center->spec lin Linearity & Range center->lin loq LOQ / LOD center->loq rob Robustness center->rob acc->prec prec->acc spec->acc lin->acc loq->lin

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 1-(4-chlorophenyl)-1H-pyrazole Derivatives on Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the 1-(4-chlorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in the design of potent enzyme inhibitors. This guide provides a comprehensive comparative analysis of these derivatives, focusing on their interactions with critical protein kinase targets implicated in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A Kinase.

We will delve into the rationale behind experimental design, present detailed protocols for in-silico analysis, and objectively compare the performance of pyrazole derivatives against established inhibitors, supported by experimental and computational data.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring system is a versatile scaffold in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] The this compound moiety, in particular, has been a focal point of structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity.

This guide will explore the nuances of how substitutions on this core structure influence binding affinity and interaction patterns with our target kinases, providing a framework for the rational design of novel therapeutics.

Comparative Docking Analysis: Pyrazole Derivatives vs. Standard Inhibitors

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. Here, we compare the docking performance of representative this compound derivatives against VEGFR-2, CDK2, and Aurora A, benchmarked against well-known inhibitors.

Target Proteins and Rationale
  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • CDK2: A critical regulator of the cell cycle, particularly the G1 to S phase transition.[5] Aberrant CDK2 activity is frequently observed in various cancers, making it an attractive therapeutic target.[5]

  • Aurora A Kinase: A serine/threonine kinase that plays an essential role in mitosis. Its overexpression is linked to tumorigenesis and poor prognosis in several cancers.[6][7]

Experimental Workflow for Comparative Docking Studies

The following workflow outlines a robust and reproducible approach for comparative molecular docking.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Preparation (PDB ID: 2QU5, 2VTO, 2W1G) Dock Molecular Docking (e.g., AutoDock Vina, Glide) PDB->Dock Ligand Ligand Preparation (Pyrazole Derivatives & Standard Inhibitors) Ligand->Dock Score Binding Energy Calculation & Scoring Function Analysis Dock->Score Pose Pose Visualization & Interaction Analysis Score->Pose Compare Comparative Analysis of Binding Modes & Energies Pose->Compare ADMET In-silico ADMET Prediction Compare->ADMET

Caption: A generalized workflow for comparative molecular docking studies.

Docking Results and Comparative Analysis

The following tables summarize the docking scores (binding energies) and key interactions of selected this compound derivatives and their corresponding standard inhibitors against the target kinases. Lower binding energy values are indicative of a more favorable binding interaction.

Table 1: Comparative Docking Data for VEGFR-2 Inhibitors

CompoundPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole Derivative 1b 2QU5-10.09 (kJ/mol)Not specified[8]
Sorafenib (Standard) 2QU5-Cys919, Asp1046, Glu885, Phe1047[3][9]
Pyrazole Derivative 3i 4ASD-Cys919, Asp1046, Glu885, His1026[3][10]

Table 2: Comparative Docking Data for CDK2 Inhibitors

CompoundPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole Derivative 2b 2VTO-10.35 (kJ/mol)Not specified[8]
Roscovitine (Standard) 2VTO-Leu83, Lys33, Gln131[11]
Pyrazole Derivative 4 Not Specified-Leu83[12]

Table 3: Comparative Docking Data for Aurora A Kinase Inhibitors

CompoundPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole Derivative 1d 2W1G-8.57 (kJ/mol)Not specified[8]
Alisertib (Standard) 2W1G-Ala213, Leu139, Tyr212[7]
Pyrazole Derivative 5h Not Specified-Glu211, Tyr212, Leu263[7]

Note: Binding energies from different studies may not be directly comparable due to variations in software and scoring functions. The data is presented to illustrate the potential of the pyrazole scaffold.

Structure-Activity Relationship (SAR) Insights

The accumulated docking data reveals key structural features of the this compound scaffold that drive potent kinase inhibition:

  • The Pyrazole Core: The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.[1]

  • The 1-(4-chlorophenyl) Group: This lipophilic group typically occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

  • Substituents at other positions: Modifications at other positions on the pyrazole ring can be tailored to achieve selectivity and enhance potency by forming additional interactions with specific residues in the target kinase. For example, the introduction of amide or urea moieties can lead to additional hydrogen bonding opportunities.[6]

Experimental Protocols

To ensure the scientific integrity and reproducibility of these computational experiments, the following detailed protocols are provided.

Protocol 1: Molecular Docking using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the grid box to encompass the ATP-binding site.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives and standard inhibitors using chemical drawing software.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand structures in PDBQT format using AutoDock Tools.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter to a suitable value (e.g., 8) to ensure a thorough conformational search.

  • Analysis of Results:

    • Analyze the output file to obtain the binding energies of the different docking poses.

    • Visualize the best-scoring pose in a molecular visualization program (e.g., PyMOL, Discovery Studio) to identify key interactions with the protein residues.

Protocol 2: In-Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds is crucial in early-stage drug discovery.

ADMET cluster_input Input cluster_prediction Prediction Servers cluster_output Predicted Properties Ligand Ligand Structure (SMILES or SDF) SwissADME SwissADME Ligand->SwissADME pkCSM pkCSM Ligand->pkCSM Absorption Absorption (e.g., GI absorption, BBB permeability) SwissADME->Absorption Distribution Distribution (e.g., PPB) SwissADME->Distribution Metabolism Metabolism (e.g., CYP inhibition) pkCSM->Metabolism Excretion Excretion (e.g., Total Clearance) pkCSM->Excretion Toxicity Toxicity (e.g., AMES toxicity, hERG inhibition) pkCSM->Toxicity

Caption: Workflow for in-silico ADMET property prediction.

  • Access Web-based Tools: Utilize publicly available servers such as SwissADME and pkCSM.[4]

  • Input Ligand Structure: Provide the chemical structure of the pyrazole derivatives in a supported format (e.g., SMILES).

  • Run Prediction: Initiate the calculation of various pharmacokinetic and toxicological properties.

  • Analyze Output: Evaluate the drug-likeness of the compounds based on parameters like Lipinski's Rule of Five, bioavailability, and potential toxicity risks. This analysis helps in prioritizing compounds for further experimental validation.

Conclusion and Future Directions

This guide has demonstrated the utility of comparative molecular docking studies in evaluating this compound derivatives as potent protein kinase inhibitors. The in-silico data presented herein, when coupled with robust experimental validation, provides a powerful platform for the rational design and optimization of this promising class of compounds.

Future work should focus on synthesizing the most promising derivatives identified through these computational studies and evaluating their biological activity in in-vitro and in-vivo models. Furthermore, expanding the panel of kinases for docking and screening will help in assessing the selectivity profile of these compounds, a critical aspect of modern drug discovery. By integrating computational and experimental approaches, we can accelerate the development of novel and effective targeted therapies for cancer and other diseases.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. The handling of specialized molecules like 1-(4-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound, demands a meticulous approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.

Hazard Profile and a Foundational Rationale for Specialized Disposal

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3][4] Its molecular structure, which includes a chlorinated phenyl group, places it in the category of halogenated organic compounds.[5][6] Such compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, under no circumstances should this compound or its waste be released into the general laboratory trash or discharged into the sanitary sewer system.[7][8]

The primary and most recommended method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, inspected for integrity before use.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect the eyes from splashes or airborne particles of the compound.
Lab Coat A standard, long-sleeved laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[10]To prevent inhalation of the compound, which can cause respiratory irritation.[1][2][3][4]

Step-by-Step Disposal Protocol: From the Bench to Final Disposition

The following procedures provide a clear pathway for the safe segregation, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including unused or expired this compound, contaminated weighing papers, and disposable lab supplies (e.g., pipette tips, gloves) in a designated, leak-proof hazardous waste container.[9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container.

    • The container must be labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations.

    • As a best practice, segregate halogenated organic waste from non-halogenated waste streams.[7]

  • Contaminated Sharps:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Temporary Storage in the Laboratory

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Store waste containers in a designated and well-ventilated hazardous waste accumulation area.[9]

  • Ensure containers are kept tightly closed except when adding waste.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.

Step 3: Arranging for Professional Disposal

The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Provide the EHS department with an accurate and complete inventory of the waste, including the chemical name and quantity.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is paramount.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[8][10]

  • Collect the Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[11]

  • Dispose of Waste: All materials used in the cleanup must be disposed of as hazardous waste.[11]

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3]

  • Inhalation: Move the affected individual to fresh air immediately.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel. [12]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional Procedure cluster_Disposal Final Disposition A Generation of Waste (Solid, Liquid, Sharps) B Segregate Waste at Source - Solid Waste Container - Liquid Waste Container - Sharps Container A->B C Label Containers Correctly 'Hazardous Waste' Chemical Name & Hazards B->C D Store in Designated Hazardous Waste Area C->D E Request Waste Pickup (Contact EHS) D->E F EHS Collection E->F G Licensed Hazardous Waste Transporter F->G H High-Temperature Incineration Facility G->H

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-(4-chlorophenyl)-1H-pyrazole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized compounds like 1-(4-chlorophenyl)-1H-pyrazole, a robust understanding of its characteristics is paramount. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols and logistical planning required for its confident and safe utilization in the laboratory. Our goal is to empower your research by ensuring that safety and efficiency are two sides of the same coin.

A critical point of clarification is the precise identity of the compound. While the name "this compound" is used, extensive database searches indicate that the most relevant and commercially available compound under this structural family is 1-(4-chlorophenyl)-1H-pyrazol-3-ol , also known by its tautomeric form, 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, with the CAS Number 76205-19-1 [1][2][3][4]. This guide will focus on the safety protocols for this specific and well-documented substance.

Hazard Profile: Understanding the Risks

Before any handling, a thorough understanding of the hazard profile is non-negotiable. Based on available safety data, 1-(4-chlorophenyl)-1H-pyrazol-3-ol is classified with the following hazards:

  • Skin Irritation (Category 2) : May cause skin irritation upon contact.

  • Eye Irritation (Category 2) : Can lead to serious eye irritation.

  • Respiratory Irritation (Category 3) : Inhalation of dust or powder may cause respiratory tract irritation[5][6][7].

  • Acute Toxicity (Oral, Category 4) : Harmful if swallowed[7].

  • Aquatic Hazard (Chronic, Category 2) : Toxic to aquatic life with long-lasting effects[8].

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of PPE are not merely procedural; they are a direct response to the specific hazards posed by the chemical. The principle is to establish a complete barrier, preventing any route of exposure.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Provides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation[5][9].
Body Protection A lab coat, buttoned completely. For larger quantities, a chemically resistant apron or coveralls are advised.Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a ventilated enclosure.Prevents the inhalation of fine particles that can cause respiratory irritation[10].

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Hazards of This compound Hazards Skin Irritant Eye Irritant Respiratory Irritant Harmful if Swallowed Start->Hazards Gloves Hand Protection: Nitrile/Neoprene Gloves Hazards->Gloves Prevents skin contact Goggles Eye Protection: Safety Goggles/Face Shield Hazards->Goggles Prevents eye contact Coat Body Protection: Lab Coat/Apron Hazards->Coat Prevents body contact Respirator Respiratory Protection: N95 Respirator (if needed) Hazards->Respirator Prevents inhalation

Caption: A workflow for selecting appropriate PPE based on the hazards of this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the lab.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Store : Keep the container tightly closed in a dry, cool, and well-ventilated area[5][6]. Store away from incompatible materials, such as strong oxidizing agents.

Step 2: Handling and Use
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form, to minimize inhalation risks[5].

  • Donning PPE : Before handling, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves (pulling cuffs over the sleeves of the lab coat).

  • Weighing and Transfer : When weighing, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Accidental Spills
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material (like sand or vermiculite) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste[7].

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Step 4: Doffing PPE
  • Gloves : Remove gloves first, turning them inside out as you remove them to trap any contamination.

  • Gown/Apron : Remove your lab coat or apron by rolling it away from your body.

  • Eye/Face Protection : Remove eye and face protection.

  • Respirator : Remove your respirator last.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step. As a chlorinated organic compound, this compound requires specific disposal procedures to mitigate its environmental impact[11].

  • Waste Segregation : All waste containing this compound, including excess solid, contaminated consumables (gloves, wipes, absorbent materials), and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Waste Stream : This waste should be classified as halogenated organic waste . Do not mix with non-halogenated waste streams[11].

  • Container Rinsing : "Empty" containers are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[5].

  • Licensed Disposal : All waste must be disposed of through a licensed chemical waste disposal company[5][7][10]. Never dispose of this chemical down the drain or in regular trash[5].

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.